molecular formula C7H10O4 B6234869 Propynyl-PEG1-Ac CAS No. 944561-45-9

Propynyl-PEG1-Ac

Cat. No.: B6234869
CAS No.: 944561-45-9
M. Wt: 158.15 g/mol
InChI Key: OFHMCWOCIIQXLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propynyl-PEG1-Ac is a useful research compound. Its molecular formula is C7H10O4 and its molecular weight is 158.15 g/mol. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-prop-2-ynoxyethoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-2-3-10-4-5-11-6-7(8)9/h1H,3-6H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHMCWOCIIQXLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944561-45-9
Record name 2-[2-(prop-2-yn-1-yloxy)ethoxy]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Propynyl-PEG1-Ac: A Technical Guide to a Versatile Bioconjugation Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propynyl-PEG1-Ac is a heterobifunctional linker molecule integral to the fields of bioconjugation and drug development. Its structure incorporates a terminal alkyne group, a single polyethylene (B3416737) glycol (PEG) unit, and a carboxylic acid, providing a versatile platform for covalently linking molecules of interest. This guide details the chemical properties, reactivity, and common applications of this compound, with a focus on its role in Proteolysis Targeting Chimeras (PROTACs) and "click chemistry" applications.

Chemical Properties

This compound is a liquid at room temperature, characterized by the presence of a propargyl ether, a short PEG chain, and a terminal carboxylic acid. These features contribute to its utility as a flexible and hydrophilic linker.

General Properties
PropertyValueSource
Chemical Name 2-(2-(prop-2-yn-1-yloxy)ethoxy)acetic acid[1]
CAS Number 944561-45-9[1]
Molecular Formula C₇H₁₀O₄[1]
Molecular Weight 158.15 g/mol [1]
Physical Form Liquid[1]
Appearance Colorless to light yellow liquid[2]
Purity ≥95%[1]
Physicochemical Properties
PropertyDescription
Solubility The presence of the PEG unit and the carboxylic acid group confers good solubility in aqueous solutions and polar organic solvents such as DMSO, DMF, and alcohols.[3][][5] The short alkyl chain component contributes to some solubility in less polar organic solvents.
pKa The carboxylic acid moiety is the primary acidic functional group. The pKa of ethylene (B1197577) glycol, a related structure, is approximately 14.2.[6][7][8] The exact pKa of the carboxylic acid on this compound is expected to be in the typical range for aliphatic carboxylic acids, around 4-5.
Stability This compound should be stored at 2-8°C for long-term stability.[1][2] As a propargyl ether, it has the potential to form peroxides upon prolonged exposure to air and should be handled accordingly.[9][10] The ether and ester linkages are generally stable, but can be susceptible to cleavage under strong acidic or basic conditions.

Reactivity and Applications

The utility of this compound lies in its bifunctional nature, enabling the conjugation of two different molecules.

Click Chemistry

The terminal alkyne group of this compound is a key functional handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[11][12] This reaction is highly efficient, specific, and can be performed in aqueous conditions, making it ideal for bioconjugation.[13][14] It allows for the covalent attachment of this compound to molecules bearing an azide (B81097) functional group, forming a stable triazole linkage.

PROTAC Linker

This compound is frequently employed as a linker in the synthesis of PROTACs.[15][16] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[17][18] The PEG component of the linker enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[15][16][19]

Experimental Protocols

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol is a general guideline for the conjugation of an azide-containing molecule to this compound. Optimization may be required for specific substrates.

Materials:

  • This compound

  • Azide-containing molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand

  • Solvent (e.g., water, DMSO, or a mixture)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).

    • Prepare a stock solution of the azide-containing molecule in a compatible solvent.

    • Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

    • Prepare a stock solution of the copper ligand (e.g., 100 mM THPTA in water).[20]

  • Reaction Setup:

    • In a reaction vessel, combine the this compound and the azide-containing molecule (typically in a 1:1 to 1.5:1 molar ratio).

    • Add the copper ligand to the reaction mixture.[20]

    • Add the CuSO₄ solution. The final concentration of copper is typically in the range of 50-100 µM.

    • Initiate the reaction by adding the sodium ascorbate solution. The final concentration of sodium ascorbate should be in excess of the copper (e.g., 5-10 fold).

  • Reaction Conditions:

    • Allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by an appropriate analytical technique (e.g., LC-MS or TLC).

    • The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the Cu(I) catalyst.

  • Purification:

    • Upon completion, the reaction mixture can be purified using standard techniques such as column chromatography, preparative HPLC, or precipitation.

Visualizations

chemical_structure cluster_propynyl Propynyl Group cluster_peg PEG1 Unit cluster_ac Acetic Acid Group HC HC C C HC->C CH2 CH2 C->CH2 O1 O CH2->O1 CH2_1 CH₂ O1->CH2_1 CH2_2 CH₂ CH2_1->CH2_2 O2 O CH2_2->O2 CH2_ac CH₂ O2->CH2_ac C_ac C CH2_ac->C_ac O_ac =O C_ac->O_ac OH_ac –OH C_ac->OH_ac protac_structure poi_ligand Protein of Interest (POI) Ligand linker This compound derived Linker poi_ligand->linker e3_ligand E3 Ligase Ligand linker->e3_ligand click_chemistry_workflow propynyl_peg This compound (Alkyne) reaction Click Reaction (Azide-Alkyne Cycloaddition) propynyl_peg->reaction azide_molecule Azide-containing Molecule azide_molecule->reaction catalyst Cu(I) Catalyst (from CuSO₄ + Sodium Ascorbate) catalyst->reaction product Conjugated Product (Stable Triazole Linkage) reaction->product

References

Propynyl-PEG1-Ac: A Technical Guide to Structure and Mechanism of Action for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of Propynyl-PEG1-Ac, a bifunctional linker critical in the development of Proteolysis Targeting Chimeras (PROTACs). Tailored for researchers, scientists, and professionals in drug development, this document details the molecule's chemical structure, mechanism of action, and its application in targeted protein degradation, supported by quantitative data and detailed experimental protocols.

Chemical Structure and Properties

This compound, with the IUPAC name 2-(2-(prop-2-yn-1-yloxy)ethoxy)acetic acid, is a chemical compound featuring a terminal alkyne group and a carboxylic acid, separated by a single polyethylene (B3416737) glycol (PEG) unit. This structure provides a key building block for the synthesis of PROTACs through "click chemistry."

PropertyValueSource
CAS Number 944561-45-9[1]
Molecular Formula C₇H₁₀O₄[1]
Molecular Weight 158.15 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Density 1.169 ± 0.06 g/cm³[1]

Mechanism of Action in Targeted Protein Degradation

This compound functions as a linker within a PROTAC molecule. PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][3][4][5]

The core mechanism involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ligase. The linker, in this case synthesized using this compound, plays a crucial role in the stability and geometry of this complex. The length and flexibility of the linker are critical determinants of a PROTAC's efficacy.[6][7]

An optimal linker length is essential for productive ubiquitination. A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker may result in inefficient ubiquitination.[6][7] The single PEG unit in this compound provides a short, flexible spacer.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation POI Target Protein (Protein of Interest) POI_bound Target Protein POI->POI_bound PROTAC PROTAC PROTAC_bound PROTAC PROTAC->PROTAC_bound E3 E3 Ubiquitin Ligase E3_bound E3 Ligase E3->E3_bound POI_bound->PROTAC_bound Ub_POI Polyubiquitinated Target Protein POI_bound->Ub_POI PROTAC_bound->PROTAC Recycling PROTAC_bound->E3_bound E3_bound->POI_bound Ubiquitination Ub Ubiquitin Ub->E3_bound E2 Ligase Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded Degraded Peptides Proteasome->Degraded PROTAC_Synthesis_Workflow start Start Materials ligand1 Ligand 1 (Amine) start->ligand1 linker This compound start->linker ligand2 Ligand 2 (Azide) start->ligand2 step1 Amide Coupling (HATU, DIPEA, DMF) ligand1->step1 linker->step1 step2 CuAAC Click Chemistry (CuSO4, NaAsc, Solvent) ligand2->step2 intermediate Ligand 1-Linker Conjugate step1->intermediate intermediate->step2 final_protac Final PROTAC Molecule step2->final_protac purification Purification (HPLC) final_protac->purification end Characterization purification->end

References

The Pivotal Role of Propynyl-PEG1-Ac in Advancing Click Chemistry Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of click chemistry has revolutionized the fields of chemical biology, drug discovery, and materials science by providing a suite of reactions that are rapid, efficient, and biocompatible. Among the most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that forms a stable triazole linkage between an azide (B81097) and a terminal alkyne. This guide delves into the core of this powerful chemical transformation by focusing on a key building block: Propynyl-PEG1-Ac. This versatile reagent, featuring a terminal alkyne, a short polyethylene (B3416737) glycol (PEG) spacer, and a carboxylic acid, serves as a critical linker in the construction of complex biomolecular architectures, most notably in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Structure of this compound

This compound is a heterobifunctional molecule designed for seamless integration into bioconjugation and drug development workflows. Its structure is meticulously crafted to offer specific functionalities at each end.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₇H₁₀O₄
Molecular Weight 158.15 g/mol
CAS Number 944561-45-9
Appearance Colorless to light yellow liquid
Boiling Point 294.2 ± 20.0 °C at 760 mmHg
Density 1.169 ± 0.06 g/cm³
IUPAC Name 2-(2-(prop-2-yn-1-yloxy)ethoxy)acetic acid

The terminal alkyne group is the reactive handle for the CuAAC reaction, enabling covalent linkage to azide-modified molecules. The single ethylene (B1197577) glycol unit (PEG1) enhances solubility in aqueous media, a crucial feature for biological applications, and provides a flexible spacer to mitigate steric hindrance between conjugated entities. The carboxylic acid moiety offers a versatile point of attachment for further chemical modification, such as amide bond formation with amine-containing molecules.

The Mechanism of Action: CuAAC in PROTAC Synthesis

This compound has emerged as a valuable tool in the synthesis of PROTACs. These chimeric molecules are designed to hijack the cell's natural protein degradation machinery to eliminate specific target proteins. A PROTAC consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.

The CuAAC reaction, often referred to as "click chemistry," is instrumental in connecting these components. This compound can be readily incorporated as the linker or a part of the linker. The reaction is highly efficient, proceeds under mild, biocompatible conditions, and is tolerant of a wide range of functional groups, making it ideal for the synthesis of complex molecules like PROTACs.[1][2] The formation of the stable triazole ring ensures the integrity of the final PROTAC molecule.[2]

The following diagram illustrates the general mechanism of a PROTAC synthesized using a click chemistry approach.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation cluster_1 Ubiquitination and Degradation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC binds E3_Ligase E3 Ubiquitin Ligase Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->E3_Ligase binds Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination E2 Ligase + Ubiquitin Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI (Amino Acids) Proteasome->Degradation

Caption: PROTAC Mechanism of Action.

Quantitative Data in Click Chemistry

Table 2: Representative Yields for CuAAC Reactions in Bioconjugation

ReactantsReaction ConditionsYield (%)Reference
Azide-modified peptide + Alkyne-modified peptideCuSO₄, Sodium Ascorbate (B8700270), DMF, 50°C, 5h>95[3]
Azide-modified peptide + Alkyne-modified peptideCopper wire, DMF, 50°C, 5h100[3]
Azide-modified radiolabel + Alkyne-TOCA analogsCuSO₄ (4 eq.), Sodium Ascorbate (4.4 eq.), pH 5.0, RT>98[3]
PEG-functionalized alkyne + Azide-functionalized platformCuBr, PMDETA, DMF, 40°C, 48h84[4]

Note: This table presents data for similar CuAAC reactions to illustrate the expected high efficiency. RT = Room Temperature.

Experimental Protocols

The following protocols are provided as a general guide for the use of this compound in click chemistry applications. Optimization may be required for specific substrates and applications.

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a Peptide

This protocol describes the conjugation of an azide-modified peptide to this compound.

Materials:

  • Azide-modified peptide

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper-coordinating ligand)

  • Dimethylformamide (DMF) or a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS)

  • Deionized water

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the azide-modified peptide in deionized water or a suitable buffer.

    • Prepare a 10 mM stock solution of this compound in DMF or deionized water.

    • Prepare a 50 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh.

    • (Optional) Prepare a 50 mM stock solution of THPTA in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified peptide (e.g., 1 equivalent) and this compound (e.g., 1.2 equivalents) in the chosen reaction solvent.

    • (Optional) If using THPTA, add it to the reaction mixture at a final concentration of 5 times the copper concentration.

    • Add the CuSO₄ solution to the reaction mixture to a final concentration of 1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

  • Reaction Incubation:

    • Incubate the reaction mixture at room temperature with gentle agitation for 1-4 hours. The reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry.

  • Purification:

    • Upon completion, the reaction mixture can be purified using standard techniques such as size-exclusion chromatography, reverse-phase HPLC, or dialysis to remove excess reagents and the copper catalyst.

Protocol 2: Solid-Phase Synthesis of a PROTAC using this compound

This protocol outlines a general strategy for the solid-phase synthesis of a PROTAC, where this compound is used as a linker component.

Materials:

  • Resin-bound E3 ligase ligand with an azide handle

  • This compound

  • Target protein ligand with an appropriate functional group for conjugation to the carboxylic acid of the linker (e.g., an amine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or other peptide coupling agent

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide)

  • Copper(I) source (e.g., CuI or CuSO₄/sodium ascorbate)

  • Trifluoroacetic acid (TFA) for cleavage from the resin

Procedure:

  • Click Reaction on Solid Support:

    • Swell the resin-bound azide in DMF.

    • To the swollen resin, add a solution of this compound (e.g., 3 equivalents), a copper(I) source (e.g., CuI, 0.5 equivalents), and DIPEA (e.g., 1 equivalent) in DMF.

    • Agitate the reaction mixture at room temperature for 12-24 hours.

    • Wash the resin thoroughly with DMF, dichloromethane, and methanol (B129727) to remove excess reagents.

  • Coupling of the Target Protein Ligand:

    • Swell the resin (now containing the alkyne-PEG linker) in DMF.

    • In a separate vial, pre-activate the carboxylic acid of the resin-bound linker by adding a solution of HATU (e.g., 2.8 equivalents) and DIPEA (e.g., 6 equivalents) in DMF and agitating for 15 minutes.

    • Add the amine-containing target protein ligand (e.g., 3 equivalents) to the activated resin.

    • Agitate the reaction mixture at room temperature for 12-24 hours.

    • Wash the resin thoroughly with DMF, dichloromethane, and methanol.

  • Cleavage and Purification:

    • Cleave the synthesized PROTAC from the solid support using a cleavage cocktail (e.g., 95% TFA in water).

    • Precipitate the crude PROTAC in cold diethyl ether.

    • Purify the crude product by preparative HPLC to obtain the final PROTAC molecule.

Experimental Workflow Visualization

The following diagram provides a high-level overview of a typical experimental workflow for the synthesis and characterization of a bioconjugate using this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Reagent_Prep Reagent Preparation (this compound, Azide-Molecule) Click_Reaction CuAAC Reaction Reagent_Prep->Click_Reaction Purification Purification (HPLC, SEC) Click_Reaction->Purification MS_Analysis Mass Spectrometry (Confirmation of Conjugation) Purification->MS_Analysis Purity_Analysis Purity Assessment (Analytical HPLC) Purification->Purity_Analysis Functional_Assay Functional Assay (e.g., Protein Degradation Assay for PROTACs) MS_Analysis->Functional_Assay Purity_Analysis->Functional_Assay

Caption: Bioconjugation Workflow.

Conclusion

This compound stands as a testament to the power and elegance of click chemistry. Its well-defined structure, incorporating a reactive alkyne, a solubilizing PEG spacer, and a versatile carboxylic acid handle, makes it an invaluable tool for researchers in drug discovery and chemical biology. The primary application in the modular synthesis of PROTACs highlights its significance in developing next-generation therapeutics. As the demand for precisely engineered biomolecules continues to grow, the role of versatile linkers like this compound in enabling these innovations will undoubtedly expand.

References

The Core Principles of Propynyl-PEG1-Ac for Bioconjugation: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of bioconjugation, precision, efficiency, and stability are paramount. Propynyl-PEG1-Ac, a heterobifunctional linker, has emerged as a valuable tool for the covalent linkage of biomolecules. Its architecture, featuring a terminal propynyl (B12738560) group and a carboxylic acid, enables a two-step, orthogonal conjugation strategy. This guide provides a comprehensive overview of the fundamental principles and methodologies for utilizing this compound in bioconjugation, with a particular focus on its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

This compound, systematically named 2-(2-(prop-2-yn-1-yloxy)ethoxy)acetic acid, possesses a short polyethylene (B3416737) glycol (PEG) spacer that enhances solubility and provides spatial separation between the conjugated molecules. The terminal alkyne is primed for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," while the carboxylic acid allows for the formation of stable amide bonds with primary amines on biomolecules. This dual reactivity makes it an ideal linker for constructing complex bioconjugates.

Mechanism of Action

The utility of this compound in bioconjugation stems from its ability to participate in two distinct and highly efficient chemical reactions: amide bond formation and copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This allows for a modular and controlled approach to linking two different molecules.

Amide Bond Formation

The carboxylic acid moiety of this compound can be activated to react with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins or on amine-functionalized small molecules. This reaction is typically facilitated by carbodiimide (B86325) chemistry, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt). The process involves the formation of a more reactive intermediate that is less susceptible to hydrolysis in aqueous media, thereby increasing the efficiency of the reaction with the amine.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The propynyl group at the other end of the linker is a terminal alkyne, which readily participates in the CuAAC reaction with an azide-functionalized molecule. This "click" reaction is renowned for its high yields, mild reaction conditions, and exceptional specificity, as neither alkynes nor azides are typically found in biological systems. The reaction is catalyzed by a copper(I) species, which is often generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). The resulting 1,4-disubstituted 1,2,3-triazole linkage is highly stable under a wide range of physiological conditions.

Application in PROTAC Synthesis

A prominent application of this compound is in the synthesis of PROTACs. These heterobifunctional molecules recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. This compound serves as the linker connecting the POI-binding ligand and the E3 ligase-binding ligand.

The synthesis of a PROTAC using this compound typically follows a sequential two-step process:

  • Amide Coupling: The carboxylic acid of this compound is first coupled to an amine-containing ligand, either for the POI or the E3 ligase.

  • Click Chemistry: The resulting alkyne-functionalized ligand is then "clicked" to the second ligand, which has been previously functionalized with an azide (B81097) group.

This modular approach allows for the rapid assembly of a library of PROTACs with varying ligands and linker orientations to optimize for potent and selective protein degradation.

Data Presentation

The efficacy of bioconjugates, particularly PROTACs, synthesized using this compound can be quantified through various assays. The following table summarizes representative quantitative data for a hypothetical PROTAC targeting Bromodomain-containing protein 4 (BRD4) and recruiting the Cereblon (CRBN) E3 ligase, synthesized via a Propynyl-PEG1 linker.

ParameterValueMethod
Synthesis
Amide Coupling Yield75%HPLC
CuAAC Reaction Yield88%HPLC
Final PROTAC Purity>98%HPLC
Characterization
Molecular Weight (Expected)850.4 g/mol -
Molecular Weight (Observed)850.3 g/mol LC-MS
Biological Activity
BRD4 Binding Affinity (IC₅₀)150 nMTR-FRET
CRBN Binding Affinity (IC₅₀)1.2 µMTR-FRET
BRD4 Degradation (DC₅₀)25 nMWestern Blot
Maximum Degradation (Dₘₐₓ)92%Western Blot
Cell Viability (IC₅₀)50 nMCellTiter-Glo

Experimental Protocols

The following are detailed, representative protocols for the key experiments involved in the synthesis and evaluation of a bioconjugate using this compound.

Protocol 1: Amide Coupling of this compound to an Amine-Containing Ligand

Materials:

  • This compound

  • Amine-containing ligand (e.g., a POI binder with a primary amine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • HPLC system for purification

Procedure:

  • Dissolve this compound (1.2 equivalents) in anhydrous DMF.

  • Add EDC (1.2 equivalents) and NHS (1.2 equivalents) to the solution.

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve the amine-containing ligand (1.0 equivalent) in anhydrous DMF.

  • Add the solution of the amine-containing ligand to the activated this compound solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to obtain the alkyne-functionalized ligand.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Alkyne-functionalized ligand (from Protocol 1)

  • Azide-functionalized ligand (e.g., an E3 ligase binder with an azide group)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA)

  • tert-Butanol (B103910)

  • Deionized water

  • HPLC system for purification

Procedure:

  • Dissolve the alkyne-functionalized ligand (1.0 equivalent) and the azide-functionalized ligand (1.1 equivalents) in a 1:1 mixture of tert-butanol and deionized water.

  • Prepare a fresh solution of sodium ascorbate (0.5 equivalents) in deionized water.

  • Prepare a solution of CuSO₄·5H₂O (0.1 equivalents) and TBTA (0.2 equivalents) in a 1:1 mixture of tert-butanol and deionized water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄/TBTA solution.

  • Stir the reaction vigorously at room temperature for 12-18 hours. The reaction is typically open to the air.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the final bioconjugate by preparative HPLC.

Mandatory Visualization

PROTAC_Signaling_Pathway cluster_cytoplasm Cytoplasm PROTAC PROTAC (this compound Linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP E2 E2 Conjugating Enzyme E1->E2 E2->E3_Ligase Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation start Start amide_coupling Step 1: Amide Coupling (this compound + Ligand A-NH2) start->amide_coupling purification1 Purification 1 (HPLC) amide_coupling->purification1 alkyne_ligand Alkyne-Functionalized Ligand A purification1->alkyne_ligand click_reaction Step 2: CuAAC Click Reaction (+ Ligand B-N3) alkyne_ligand->click_reaction purification2 Purification 2 (HPLC) click_reaction->purification2 final_protac Final PROTAC purification2->final_protac characterization Characterization (LC-MS, NMR) final_protac->characterization binding_assay Binding Assays (IC50 Determination) characterization->binding_assay degradation_assay Degradation Assays (Western Blot, DC50) binding_assay->degradation_assay cellular_assay Cellular Assays (Viability, etc.) degradation_assay->cellular_assay end End cellular_assay->end

Caption: Experimental workflow for PROTAC synthesis and evaluation.

Propynyl-PEG1-Ac (CAS No. 944561-45-9): A Technical Guide for Researchers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propynyl-PEG1-Ac, with the CAS number 944561-45-9, is a functionalized polyethylene (B3416737) glycol (PEG) linker critical in the development of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of its properties, applications, and the experimental methodologies associated with its use in the rapidly evolving field of targeted protein degradation.

Core Concepts: The Role of this compound in PROTACs

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.[1]

This compound serves as a versatile linker, offering a balance of hydrophilicity and flexibility. Its terminal propynyl (B12738560) group is a key functional handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This allows for the efficient and specific conjugation of the linker to a ligand (either for the POI or the E3 ligase) that has been modified to contain an azide (B81097) group.[2][3] The carboxylic acid end of this compound provides a reactive site for standard amide bond formation with an amine-containing ligand.

The PEG component of the linker can enhance the solubility and cell permeability of the resulting PROTAC molecule, which are often large and can have poor pharmacokinetic properties.[4][5] The length and composition of the linker are critical factors that influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient protein degradation.[5]

Physicochemical and Pharmacological Properties

A comprehensive understanding of the physicochemical properties of this compound and the resulting PROTACs is essential for predicting their behavior in biological systems.

Properties of this compound
PropertyValueReference
CAS Number 944561-45-9
Molecular Formula C7H10O4
Molecular Weight 158.15 g/mol
IUPAC Name 2-(2-(prop-2-yn-1-yloxy)ethoxy)acetic acid
Appearance Liquid
Boiling Point 294.2 ± 20.0 °C at 760 mmHg
Density 1.169 ± 0.06 g/cm³
Purity >95%
Representative Physicochemical Properties of PEG-ylated PROTACs

The inclusion of PEG linkers, such as this compound, influences the overall properties of the PROTAC molecule. The following table provides a summary of key physicochemical parameters for a representative BRD4-targeting PROTAC, dBET1, which utilizes a PEG-containing linker.

ParameterdBET1Reference
Molecular Weight 785.27 g/mol [6]
LogP (calculated) 3.5
Topological Polar Surface Area (TPSA) 168 Ų
Hydrogen Bond Donors 4
Hydrogen Bond Acceptors 12
Aqueous Solubility <1 mg/mL in water[6]
DMSO Solubility 100 mg/mL (127.34 mM)[6]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding and implementing PROTAC technology.

PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of a PROTAC molecule in inducing the degradation of a target protein.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Release & Recycling Ternary_Complex->E3 Release & Recycling PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Synthesis and Characterization

The development of a novel PROTAC involves a multi-step process from chemical synthesis to biological evaluation.

PROTAC_Workflow PROTAC Synthesis and Characterization Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Ligand1_mod Ligand 1 Modification (e.g., Azide introduction) Click_Reaction CuAAC Click Chemistry Ligand1_mod->Click_Reaction Ligand2 Ligand 2 Amide_Coupling Amide Coupling Ligand2->Amide_Coupling Linker This compound Linker->Click_Reaction Click_Reaction->Amide_Coupling Purification Purification (e.g., HPLC) Amide_Coupling->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_PROTAC Final PROTAC Characterization->Final_PROTAC Cell_Culture Cell Culture Final_PROTAC->Cell_Culture PROTAC_Treatment PROTAC Treatment Cell_Culture->PROTAC_Treatment Western_Blot Western Blot Analysis PROTAC_Treatment->Western_Blot Viability_Assay Cell Viability Assay PROTAC_Treatment->Viability_Assay DC50_Dmax DC50 & Dmax Determination Western_Blot->DC50_Dmax

Caption: General workflow for PROTAC synthesis and biological evaluation.

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and evaluation of PROTACs.

General Protocol for PROTAC Synthesis via CuAAC using this compound

This protocol outlines the synthesis of a PROTAC by first conjugating this compound to an azide-modified ligand via a CuAAC reaction, followed by an amide coupling to a second ligand.

Step 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Materials:

    • Azide-modified ligand (1 equivalent)

    • This compound (1.1 equivalents)

    • Copper(II) sulfate (B86663) (CuSO4) (0.1 equivalents)

    • Sodium ascorbate (B8700270) (0.3 equivalents)

    • Solvent: Dichloromethane (DCM) or a mixture of tert-butanol (B103910) and water (1:1)

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, to stabilize Cu(I))

  • Procedure: a. Dissolve the azide-modified ligand and this compound in the chosen solvent in a reaction vessel. b. In a separate vial, prepare a fresh solution of sodium ascorbate in water. c. Add the CuSO4 solution to the reaction mixture, followed by the sodium ascorbate solution. If using THPTA, pre-mix it with the CuSO4 solution. d. Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). e. Upon completion, quench the reaction with a saturated aqueous solution of EDTA to chelate the copper catalyst. f. Extract the product with an organic solvent (e.g., DCM or ethyl acetate). g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the resulting triazole-linked intermediate by column chromatography on silica (B1680970) gel.

Step 2: Amide Coupling

  • Materials:

    • Purified triazole-linked intermediate from Step 1 (1 equivalent)

    • Amine-containing ligand (1.1 equivalents)

    • Coupling agent: HATU (1.2 equivalents) or HBTU/HOBt (1.2 equivalents each)

    • Base: Diisopropylethylamine (DIPEA) (3 equivalents)

    • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure: a. Dissolve the triazole-linked intermediate and the amine-containing ligand in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon). b. Add the coupling agent and DIPEA to the reaction mixture. c. Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS. d. Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). e. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the final PROTAC product by preparative high-performance liquid chromatography (HPLC). h. Characterize the final product by NMR and high-resolution mass spectrometry (HRMS).

Protocol for Determination of PROTAC-Mediated Protein Degradation by Western Blot

This protocol describes the evaluation of the efficacy of a synthesized PROTAC in degrading its target protein in a cellular context.

  • Cell Culture and Treatment: a. Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. b. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2. c. Prepare a series of dilutions of the PROTAC in complete cell culture medium. A typical concentration range for determining the half-maximal degradation concentration (DC50) is from 1 nM to 10 µM. Include a vehicle control (e.g., DMSO). d. Replace the medium in the wells with the medium containing the different concentrations of the PROTAC. e. Incubate the cells for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet the cell debris. e. Collect the supernatant containing the protein extract. f. Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

  • Western Blot Analysis: a. Normalize the protein samples to the same concentration with lysis buffer and loading buffer. b. Denature the protein samples by heating at 95-100°C for 5-10 minutes. c. Load equal amounts of protein per lane onto a polyacrylamide gel (SDS-PAGE). d. Separate the proteins by electrophoresis. e. Transfer the separated proteins to a nitrocellulose or PVDF membrane. f. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature. g. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. h. Wash the membrane with TBST. i. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. j. Wash the membrane with TBST. k. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. l. To ensure equal protein loading, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).

  • Data Analysis: a. Quantify the band intensities using image analysis software. b. Normalize the intensity of the target protein band to the intensity of the housekeeping protein band for each sample. c. Plot the normalized protein levels against the logarithm of the PROTAC concentration. d. Determine the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation) values from the dose-response curve.

Conclusion

This compound is a valuable chemical tool for the synthesis of PROTACs, enabling the precise and efficient construction of these innovative therapeutic agents. Its bifunctional nature, with a propynyl group for click chemistry and a carboxylic acid for amide coupling, provides a versatile platform for linking diverse protein-targeting and E3 ligase-recruiting ligands. A thorough understanding of its properties and the associated experimental protocols is paramount for researchers and drug development professionals working to advance the field of targeted protein degradation. The methodologies and data presented in this guide offer a solid foundation for the rational design, synthesis, and evaluation of novel PROTACs with enhanced therapeutic potential.

References

The Strategic Imperative of PEG Linkers in PROTAC Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins. These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1] It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC. Among the various linker chemotypes, polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation.[2][3] This in-depth technical guide elucidates the multifaceted role of PEG linkers in PROTAC design, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.

Core Principles of PEG Linkers in PROTACs

PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart a desirable balance of flexibility and hydrophilicity. This fundamental characteristic addresses one of the key challenges in PROTAC development: the often large and lipophilic nature of the resulting molecule, which can lead to poor solubility and limited cell permeability.

Enhancing Solubility and Physicochemical Properties

The incorporation of PEG chains is a well-established strategy to increase the aqueous solubility of PROTACs. The ether oxygens within the PEG backbone can act as hydrogen bond acceptors, improving interactions with water and enhancing compatibility with physiological environments.[3] This improved solubility is crucial not only for in vitro handling but also for achieving adequate drug exposure in vivo.

Modulating Cell Permeability

The relationship between PEG linkers and cell permeability is complex and often requires a delicate balance. While increased hydrophilicity from PEGylation can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous.[2] PEG linkers are more likely to adopt folded conformations compared to their more rigid alkyl counterparts. This folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the cell membrane.[2] However, excessive PEGylation can also lead to decreased cellular uptake. Therefore, the optimal number of PEG units must be empirically determined for each PROTAC system.[2]

The Critical Role of Linker Length in Ternary Complex Formation

The primary function of a PROTAC is to induce the formation of a stable and productive ternary complex between the target protein and an E3 ligase. The length of the PEG linker is a critical determinant of this process.

  • Too short: A linker that is too short may lead to steric clashes between the POI and the E3 ligase, preventing the formation of a productive ternary complex.

  • Too long: Conversely, an excessively long linker may result in an unstable or unproductive ternary complex, where the necessary proximity and orientation for efficient ubiquitin transfer are not achieved. This can also lead to an increased "hook effect," where the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) is favored over the productive ternary complex at high PROTAC concentrations.

The optimal linker length is therefore a critical determinant of a PROTAC's degradation efficiency, often characterized by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. Systematic variation of the PEG linker length is a common strategy to identify the optimal configuration for a given POI and E3 ligase pair.

Quantitative Impact of PEG Linkers on PROTAC Performance

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the physicochemical properties and biological activity of PROTACs.

Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)
PROTAC 1 Alkyl785.94.2165.2
PROTAC 2 PEG2831.93.5174.5
PROTAC 3 PEG4919.02.8193.0

Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area.

Table 2: Influence of PEG Linker Length on Degradation Efficiency of Various PROTACs

Target ProteinE3 LigasePROTAC (Linker)DC50 (nM)Dmax (%)
BRD4 CRBNPROTAC with 0 PEG units< 500> 90
PROTAC with 1 PEG unit> 5000< 20
PROTAC with 2 PEG units> 5000< 20
PROTAC with 4 PEG units< 500> 90
ERα VHLPROTAC with 12-atom linkerLess PotentN/A
PROTAC with 16-atom linkerMore PotentN/A
TBK1 VHLPROTAC with < 12-atom linkerNo DegradationN/A
PROTAC with 21-atom linker396
PROTAC with 29-atom linker29276

Data is illustrative and compiled from various sources in the literature.[4][5] DC50 and Dmax values are cell-line dependent.

Table 3: Effect of PEG Linker on Ternary Complex Cooperativity

PROTAC SystemLinker CompositionCooperativity (α)
VHL:MZ1:BRD4_BD2_ PEG22

Cooperativity (α) is a measure of the influence of the binary binding of the PROTAC to one protein on the binding of the other protein to form the ternary complex. An α value greater than 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the binding of the second protein. Data compiled from publicly available research.[1]

Visualizing Key Processes in PROTAC Design

The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in PROTAC action and development.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycled Ternary->E3 Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC-mediated protein degradation pathway.

PROTAC_Workflow cluster_design Design & Synthesis cluster_eval In Vitro Evaluation cluster_opt Optimization A Select POI & E3 Ligase B Design Linker (Vary PEG length) A->B C Synthesize PROTAC Library B->C D Biochemical Assays (SPR for Ternary Complex) C->D E Cellular Assays (Western Blot for Degradation) D->E F Determine DC50/Dmax & Cooperativity E->F G Analyze SAR (Linker Length vs. Activity) F->G G->B Iterate H Lead Optimization (PK/PD studies) G->H

A typical workflow for the design and evaluation of PROTACs.

Linker_Properties center PEG Linker Properties length Length center->length hydro Hydrophilicity center->hydro flex Flexibility center->flex ternary Ternary Complex Formation & Stability length->ternary sol Solubility hydro->sol perm Permeability hydro->perm flex->perm flex->ternary pk Pharmacokinetics sol->pk perm->pk efficacy PROTAC Efficacy (DC50, Dmax) ternary->efficacy pk->efficacy

Relationship between PEG linker properties and PROTAC performance.

Experimental Protocols

This section provides detailed methodologies for key experiments in the design and evaluation of PEGylated PROTACs.

Protocol 1: Synthesis of a PROTAC with a PEG Linker

This protocol describes a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker.

Step 1: Synthesis of POI-Linker Intermediate

This step involves the formation of an amide bond between the carboxylic acid of a PEG linker and an amine-functionalized POI ligand.

  • Materials:

    • Hydroxy-PEG-acid linker (e.g., Hydroxy-PEG12-acid)

    • Amine-functionalized POI ligand

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous DMF (N,N-Dimethylformamide)

  • Procedure:

    • Dissolve the Hydroxy-PEG-acid linker (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

    • Add DIPEA (2.0 equivalents) to the mixture and stir for 10 minutes at room temperature.

    • Add a solution of the amine-functionalized POI ligand (1.0 equivalent) in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO3, water, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the POI-linker intermediate (POI-PEG-OH).[6]

Step 2: Synthesis of the Final PROTAC

This step involves the activation of the terminal hydroxyl group of the POI-linker intermediate, followed by coupling to an amine-containing E3 ligase ligand.

  • Materials:

    • POI-PEG-OH intermediate

    • p-Toluenesulfonyl chloride (TsCl)

    • Triethylamine (TEA)

    • Anhydrous Dichloromethane (DCM)

    • Amine-containing E3 ligase ligand

    • Anhydrous DMF

    • DIPEA

  • Procedure:

    • Dissolve the POI-PEG-OH intermediate (1.0 equivalent) in anhydrous DCM.

    • Add TEA (1.5 equivalents) to the solution and cool to 0°C.

    • Slowly add a solution of TsCl (1.2 equivalents) in anhydrous DCM.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by LC-MS to confirm the formation of the tosylated intermediate (POI-PEG-OTs).

    • Dissolve the crude tosylated intermediate and the amine-containing E3 ligase ligand (1.1 equivalents) in anhydrous DMF.

    • Add DIPEA (3.0 equivalents) to the reaction mixture.

    • Stir the reaction at 60°C overnight under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.[6]

Protocol 2: Western Blot for PROTAC-Induced Degradation

This protocol outlines the steps for treating cells with a PROTAC and analyzing target protein levels via Western blot.

  • Materials:

    • Cell line expressing the target protein

    • PROTAC compound and vehicle control (e.g., DMSO)

    • Cell culture medium and reagents

    • Ice-cold Phosphate-Buffered Saline (PBS)

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • Laemmli sample buffer

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membranes and transfer system

    • Blocking buffer (5% non-fat milk or BSA in TBST)

    • Primary antibody against the target protein

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) detection system

  • Procedure:

    • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC (e.g., 0.1 to 1000 nM) and a vehicle control (DMSO) for a specified time (e.g., 18-24 hours).[7]

    • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer, incubate on ice for 30 minutes, and clarify the lysate by centrifugation.[8]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[7]

    • Western Blotting:

      • Normalize protein concentrations and denature samples by boiling in Laemmli buffer.

      • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[8]

      • Block the membrane with 5% non-fat milk in TBST for 1 hour.

      • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

      • Wash the membrane and incubate with the primary antibody for the loading control.

      • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

    • Detection and Analysis:

      • Visualize protein bands using an ECL detection system.

      • Quantify band intensities using densitometry software (e.g., ImageJ).

      • Normalize the target protein band intensity to the loading control.

      • Calculate the percentage of degradation relative to the DMSO-treated control to determine DC50 and Dmax values.[7]

Protocol 3: Immunoprecipitation (IP) for Ubiquitination Assay

This protocol is used to confirm that the PROTAC induces ubiquitination of the target protein.

  • Materials:

    • Cell lysates from PROTAC-treated and control cells (pre-treated with a proteasome inhibitor like MG132)

    • Primary antibody against the target protein

    • Protein A/G agarose (B213101) beads

    • Primary antibody against ubiquitin

  • Procedure:

    • Immunoprecipitation:

      • Pre-clear cell lysates with Protein A/G agarose beads.

      • Incubate the pre-cleared lysate with the primary antibody against the target protein overnight at 4°C.[9]

      • Add Protein A/G agarose beads to pull down the antibody-protein complex.

      • Wash the beads extensively with lysis buffer to remove non-specific binders.[10]

    • Western Blotting:

      • Elute the protein complexes from the beads by boiling in Laemmli buffer.

      • Perform Western blotting as described in Protocol 2.

      • Probe the membrane with a primary antibody against ubiquitin.

      • A smear of high-molecular-weight bands in the PROTAC-treated lane indicates poly-ubiquitination of the target protein.

Conclusion

PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies. Advances in structural biology and computational modeling will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the design of PROTACs with superior potency, selectivity, and drug-like properties.

References

Propynyl-PEG1-Ac: A Technical Guide for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Propynyl-PEG1-Ac is a key reagent in the construction of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics. This guide provides an in-depth overview of its chemical properties, applications, and the experimental protocols for its use.

This compound is a mono-dispersed polyethylene (B3416737) glycol (PEG) linker containing a terminal alkyne group. This functional group is central to its utility, enabling covalent conjugation to azide-modified molecules through the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry". Its PEG component enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

Core Properties of this compound

A summary of the key quantitative data for this compound is presented below, providing a quick reference for experimental planning.

PropertyValueReference
Molecular Weight 158.15 g/mol [1][2]
Chemical Formula C₇H₁₀O₄[1][2]
CAS Number 944561-45-9[2]

Application in PROTAC Synthesis

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins of interest (POIs).[1] A typical PROTAC consists of a ligand that binds to the POI and another ligand that recruits an E3 ubiquitin ligase, joined by a chemical linker.[3] this compound serves as a fundamental building block for this linker.

The synthesis of a PROTAC using this compound typically involves a convergent approach where one of the ligands (either for the POI or the E3 ligase) is functionalized with an azide (B81097) group, and the other component is attached to the this compound linker. The two fragments are then joined using the CuAAC reaction. This modular approach allows for the rapid assembly of libraries of PROTACs with varying linker lengths and compositions to optimize degradation efficacy.

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The following protocol provides a general methodology for the conjugation of an azide-containing molecule to this compound. The reaction conditions may require optimization depending on the specific substrates.

Materials:

  • This compound

  • Azide-functionalized molecule (e.g., POI ligand-azide or E3 ligase ligand-azide)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(hydroxypropyl)triazolylmethylamine (THPTA) or other copper-chelating ligand (optional, but recommended for biomolecules)

  • Degassed solvent (e.g., a mixture of water and a co-solvent like DMSO or t-butanol)

Procedure:

  • Preparation of Reactants:

    • Dissolve this compound and the azide-functionalized molecule in the chosen degassed solvent system. The typical molar ratio is 1:1, although a slight excess of one reactant can be used to drive the reaction to completion.

  • Preparation of Catalyst Solution:

    • In a separate tube, prepare a fresh solution of copper(II) sulfate and, if used, a copper-chelating ligand like THPTA. A typical concentration for the copper sulfate stock solution is 10-20 mM. The ligand is usually used in a 5-fold excess relative to the copper sulfate to stabilize the Cu(I) oxidation state and protect sensitive biomolecules.

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in degassed water). Sodium ascorbate acts as a reducing agent to generate the active Cu(I) catalyst from Cu(II).

  • Reaction Assembly:

    • To the solution of this compound and the azide, add the copper sulfate solution (with ligand, if used). The final concentration of copper is typically in the range of 50-250 µM.

    • Initiate the reaction by adding the sodium ascorbate solution. A 5 to 10-fold excess of sodium ascorbate over copper is generally recommended.

  • Reaction Conditions:

    • The reaction is typically carried out at room temperature.

    • The reaction time can vary from 1 to 24 hours. Reaction progress can be monitored by an appropriate analytical technique, such as LC-MS or HPLC.

  • Work-up and Purification:

    • Upon completion, the reaction mixture may be diluted with a suitable buffer or solvent.

    • The desired PROTAC product is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Logical Workflow for PROTAC Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule utilizing this compound and the CuAAC reaction.

PROTAC_Synthesis_Workflow cluster_ligands Starting Materials cluster_functionalization Functionalization cluster_conjugation Click Chemistry Conjugation cluster_product Final Product POI_ligand Protein of Interest (POI) Ligand Azide_mod Azide Functionalization POI_ligand->Azide_mod Chemical Synthesis E3_ligand E3 Ligase Ligand Propynyl_PEG1_Ac This compound E3_ligand->Propynyl_PEG1_Ac Pre-conjugation (e.g., amide bond) CuAAC CuAAC Reaction (CuSO4, NaAsc) Propynyl_PEG1_Ac->CuAAC Alkyne Linker Azide_mod->CuAAC Azide-functionalized POI Ligand PROTAC PROTAC Molecule CuAAC->PROTAC Purification (HPLC)

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Signaling Pathway of PROTAC Action

The diagram below illustrates the mechanism of action of a PROTAC molecule once it has been synthesized and introduced into a cellular environment.

PROTAC_Action_Pathway cluster_cell Cellular Environment PROTAC PROTAC (POI Ligand - Linker - E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Proteasome->PROTAC PROTAC Recycled Degradation Degraded Peptides Proteasome->Degradation Degradation

References

Propynyl-PEG1-Ac: A Technical Guide for Novice Researchers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation and the Role of PROTACs

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by aberrant proteins previously considered "undruggable." At the forefront of this field are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest (POIs).

A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. Upon forming a ternary complex with the POI and the E3 ligase, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the POI. This polyubiquitination marks the POI for degradation by the 26S proteasome, leading to its removal from the cell. This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.

Propynyl-PEG1-Ac: A Versatile Linker for PROTAC Synthesis

The linker is a critical component of a PROTAC, as its length, flexibility, and chemical properties significantly influence the formation and stability of the ternary complex, as well as the overall physicochemical properties of the molecule, such as solubility and cell permeability. This compound is a short, flexible linker that incorporates a single polyethylene (B3416737) glycol (PEG) unit. This hydrophilicity can enhance the solubility of the resulting PROTAC.

A key feature of this compound is the presence of a terminal alkyne group, making it an ideal building block for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This highly efficient and specific reaction allows for the straightforward and modular assembly of PROTACs from two separate building blocks: one containing an azide (B81097) and the other (incorporating the this compound linker) an alkyne. This modularity is particularly advantageous for novice researchers, as it simplifies the synthesis of a library of PROTACs with different components to identify the most effective degrader.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₁₀O₄
Molecular Weight 158.15 g/mol
IUPAC Name 2-(2-(prop-2-yn-1-yloxy)ethoxy)acetic acid
Appearance Liquid
Storage Temperature 4°C

The Ubiquitin-Proteasome System: The Engine of PROTAC-Mediated Degradation

The ubiquitin-proteasome system is a highly regulated pathway responsible for the degradation of the majority of intracellular proteins, playing a crucial role in maintaining cellular homeostasis. The process begins with the activation of ubiquitin by an E1 activating enzyme in an ATP-dependent manner. The activated ubiquitin is then transferred to an E2 conjugating enzyme. Finally, an E3 ubiquitin ligase facilitates the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the substrate protein. The repetition of this cycle leads to the formation of a polyubiquitin (B1169507) chain on the target protein, which is then recognized and degraded by the 26S proteasome. PROTACs effectively hijack this natural process by bringing a specific E3 ligase into close proximity with the desired target protein.

Ubiquitin_Proteasome_System cluster_0 Ubiquitin Activation cluster_1 Ubiquitin Conjugation cluster_2 Ubiquitin Ligation E1 E1 (Activating Enzyme) E1_Ub E1-Ub Ub Ubiquitin (Ub) Ub->E1 ATP ATP ATP->E1_Ub AMP_PPi AMP + PPi E1_Ub->AMP_PPi E2 E2 (Conjugating Enzyme) E1_Ub->E2 Transfer E2_Ub E2-Ub E2->E2_Ub E3 E3 Ligase E2_Ub->E3 Ub_Target Ubiquitinated Target Protein E2_Ub->Ub_Target Transfer Target Target Protein E3->Target Target->Ub_Target Proteasome 26S Proteasome Ub_Target->Proteasome Degradation Proteasome->Ub Recycling Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

The Ubiquitin-Proteasome System (UPS) workflow.

Case Study: Targeting the BCR-ABL Oncoprotein in Chronic Myeloid Leukemia

Chronic Myeloid Leukemia (CML) is a type of cancer driven by the constitutively active tyrosine kinase, BCR-ABL. This oncoprotein activates multiple downstream signaling pathways, leading to uncontrolled cell proliferation and survival. While tyrosine kinase inhibitors (TKIs) like Dasatinib are effective treatments, drug resistance can emerge. PROTACs offer an alternative therapeutic strategy by inducing the degradation of BCR-ABL.

The following diagram illustrates the BCR-ABL signaling pathway and how a PROTAC can intervene. The PROTAC, by degrading BCR-ABL, can block all downstream signaling, offering a more comprehensive inhibition of the oncogenic pathway.

BCR_ABL_Pathway cluster_RAS RAS/MAPK Pathway cluster_PI3K PI3K/AKT Pathway cluster_STAT JAK/STAT Pathway BCR_ABL BCR-ABL GRB2 GRB2/SOS BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K JAK JAK BCR_ABL->JAK Degradation Proteasomal Degradation RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival (Anti-apoptosis) AKT->Survival STAT5 STAT5 JAK->STAT5 Gene_Transcription Gene Transcription (Proliferation & Survival) STAT5->Gene_Transcription PROTAC BCR-ABL PROTAC PROTAC->BCR_ABL Degrades

BCR-ABL signaling and PROTAC intervention.

Experimental Protocols

Synthesis of a BCR-ABL PROTAC using this compound

This protocol describes a two-step synthesis of a hypothetical BCR-ABL PROTAC, "Arg-PEG1-Dasa," using this compound. This example is based on the work of Fang et al. (2023)[1]. The synthesis involves first creating an azide-functionalized Dasatinib derivative and then coupling it with an arginine-functionalized this compound via a CuAAC reaction.

Step 1: Synthesis of Dasatinib-Azide

This step involves modifying the TKI Dasatinib to introduce an azide handle for the subsequent click reaction. This typically involves reacting a suitable derivative of Dasatinib with an azide-containing reagent.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

PROTAC_Synthesis Dasatinib_Azide Dasatinib-N₃ Plus + Dasatinib_Azide->Plus Arg_PEG1_Alkyne Arg-NH-CO-Propynyl-PEG1-Ac Reaction CuSO₄, Sodium Ascorbate (B8700270) DMSO/H₂O Arg_PEG1_Alkyne->Reaction PROTAC Arg-PEG1-Dasa PROTAC Plus->Arg_PEG1_Alkyne Reaction->PROTAC

PROTAC synthesis via Click Chemistry.

Materials:

  • Dasatinib-Azide

  • Arginine-functionalized this compound

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Deionized water

Procedure:

  • Dissolve Dasatinib-Azide (1 equivalent) and Arginine-functionalized this compound (1.1 equivalents) in a mixture of DMSO and water (e.g., 4:1 v/v).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 equivalents) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equivalents) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification:

The crude product can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of water and acetonitrile (B52724) containing 0.1% trifluoroacetic acid (TFA).

Characterization:

The structure and purity of the final PROTAC should be confirmed by:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight.

  • Analytical RP-HPLC: To determine the purity.

Biological Evaluation of PROTAC Activity

Western Blot Analysis for BCR-ABL Degradation

This protocol allows for the quantification of BCR-ABL protein levels in cells treated with the PROTAC.

Materials:

  • K562 cells (a CML cell line expressing BCR-ABL)

  • PROTAC stock solution (in DMSO)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Primary antibodies: anti-BCR-ABL, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed K562 cells in a 6-well plate and treat with varying concentrations of the PROTAC (e.g., 0.1 nM to 100 nM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the BCR-ABL band intensity to the GAPDH band intensity. Calculate the percentage of BCR-ABL degradation relative to the vehicle control.

Cell Viability Assay (MTT Assay)

This assay measures the effect of the PROTAC on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • K562 cells

  • PROTAC stock solution (in DMSO)

  • Cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed K562 cells in a 96-well plate.

  • Cell Treatment: Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of PROTAC that inhibits cell viability by 50%).

Quantitative Data Presentation

The efficacy of a PROTAC is typically quantified by its DC₅₀ (the concentration at which 50% of the target protein is degraded) and Dₘₐₓ (the maximum percentage of degradation). The anti-proliferative effect is measured by the IC₅₀ value. The following table presents data for the Arg-PEG1-Dasa PROTAC targeting BCR-ABL, as reported by Fang et al. (2023)[1].

PROTACTargetCell LineDC₅₀ (nM)Dₘₐₓ (%)IC₅₀ (nM)
Arg-PEG1-DasaBCR-ABLK5620.85>90% at 5 nM0.36

Conclusion

This compound serves as a valuable and accessible tool for novice researchers entering the field of targeted protein degradation. Its incorporation of a PEG unit can improve the solubility of PROTACs, while the terminal alkyne group allows for straightforward and modular synthesis via click chemistry. The provided experimental protocols offer a starting point for the synthesis and evaluation of novel PROTACs. As the field of TPD continues to evolve, the rational design of linkers, such as this compound, will remain a critical aspect in the development of new and effective therapeutics.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with Propynyl-PEG1-Ac

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propynyl-PEG1-Ac is a chemical probe containing a terminal alkyne group, enabling the covalent labeling of proteins through Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This bioorthogonal reaction allows for the specific and efficient conjugation of the propargyl group to a protein that has been functionalized with an azide (B81097) moiety. The inclusion of a short polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and accessibility of the reactive group. These application notes provide a detailed protocol for the labeling of azide-modified proteins with this compound and subsequent analysis.

The primary application of this compound is in the field of chemical biology and proteomics, where it can be used to tag proteins for various downstream applications, including purification, visualization, and identification. It is also utilized as a building block in the synthesis of more complex molecular structures like Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] The reaction is highly specific, proceeding with high yield under mild, aqueous conditions, making it suitable for use with sensitive biological molecules.[5]

Principle of the Method

The labeling strategy is a two-step process. First, the protein of interest is metabolically, enzymatically, or chemically modified to introduce an azide group. Subsequently, the azide-modified protein is reacted with this compound in the presence of a copper(I) catalyst. The copper(I) catalyzes the cycloaddition between the alkyne on this compound and the azide on the protein, forming a stable triazole linkage.

A copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), is typically used as the catalyst precursor, which is reduced in situ to the active copper(I) state by a reducing agent like sodium ascorbate (B8700270). To prevent protein damage from reactive oxygen species that can be generated during the reaction and to enhance the reaction efficiency, a copper-chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) is included in the reaction mixture.[6][7]

Materials and Reagents

ReagentCompanyCatalog Number
This compoundChemSceneCS-0147784
Azide-Modified Protein-User-provided
Copper(II) Sulfate (CuSO₄)Sigma-AldrichC1297
Sodium AscorbateSigma-AldrichA4034
THPTASigma-Aldrich762342
Protein Degassing Buffer (e.g., PBS, pH 7.4)-User-prepared
Methanol (B129727)Fisher ScientificA412-4
Chloroform (B151607)Fisher ScientificC298-4
Deionized Water--
1.5 mL Microcentrifuge Tubes--

Experimental Protocols

Preparation of Stock Solutions
  • This compound (10 mM): Based on its liquid form and molecular weight of 158.15 g/mol , prepare a stock solution in anhydrous DMSO. Store at -20°C.

  • Copper(II) Sulfate (20 mM): Dissolve 4.99 mg of CuSO₄ pentahydrate in 1 mL of deionized water. Store at 4°C.

  • Sodium Ascorbate (300 mM): Prepare fresh for each experiment. Dissolve 59.4 mg of sodium ascorbate in 1 mL of deionized water.

  • THPTA (40 mM): Dissolve 17.4 mg of THPTA in 1 mL of deionized water. Store at -20°C.

Protein Labeling Protocol (CuAAC Reaction)

This protocol is a starting point and may require optimization for specific proteins and applications.

  • In a 1.5 mL microcentrifuge tube, add the azide-modified protein to a final concentration of 1-5 mg/mL in a total volume of 50 µL with protein degassing buffer.

  • Add 2 µL of the 10 mM this compound stock solution to achieve a final concentration of approximately 200 µM. Vortex briefly to mix.

  • Add 10 µL of the 40 mM THPTA solution (final concentration ~4 mM). Vortex briefly.

  • Add 10 µL of the 20 mM CuSO₄ solution (final concentration ~2 mM). Vortex briefly.

  • To initiate the reaction, add 10 µL of the freshly prepared 300 mM sodium ascorbate solution (final concentration ~30 mM). Vortex briefly.

  • Protect the reaction from light and incubate at room temperature for 1-2 hours on a rotator or shaker.

Purification of the Labeled Protein

To remove excess reagents, the labeled protein can be purified using methanol-chloroform precipitation.[7]

  • To the 82 µL reaction mixture, add 600 µL of methanol and vortex.

  • Add 150 µL of chloroform and vortex.

  • Add 400 µL of deionized water and vortex.

  • Centrifuge at 14,000 x g for 5 minutes. Three layers will form. Carefully remove the upper aqueous layer without disturbing the protein interface.

  • Add 450 µL of methanol to the remaining layers and vortex.

  • Centrifuge at 14,000 x g for 5 minutes to pellet the protein.

  • Carefully decant the supernatant.

  • Wash the pellet by resuspending in 500 µL of methanol and centrifuge again at 14,000 x g for 5 minutes.

  • Decant the supernatant and allow the protein pellet to air-dry for 10-15 minutes.

  • Resuspend the labeled protein pellet in a buffer of choice for downstream analysis.

Data Presentation

The efficiency of protein labeling can be assessed by various methods, such as in-gel fluorescence (if a fluorescent azide was used), mass spectrometry, or Western blot analysis using an antibody against a tag that was part of the azide probe.

Table 1: Hypothetical Quantitative Analysis of Labeling Efficiency

Protein SampleInitial Protein Conc. (mg/mL)This compound Conc. (µM)Labeling Efficiency (%)
BSA-Azide2.020085
Lysozyme-Azide1.520092
IgG-Azide5.020078
Negative Control (no azide)2.0200< 1

Labeling efficiency determined by densitometry of an in-gel fluorescence scan.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Step 1: Introduction of Azide Moiety cluster_1 Step 2: Click Chemistry Labeling cluster_2 Step 3: Downstream Analysis Metabolic Metabolic Labeling (e.g., AHA incorporation) Protein Protein of Interest Metabolic->Protein Enzymatic Enzymatic Ligation Enzymatic->Protein Chemical Chemical Modification Chemical->Protein Azide_Protein Azide-Modified Protein CuAAC CuAAC Reaction (CuSO4, Na-Ascorbate, THPTA) Azide_Protein->CuAAC Labeled_Protein_Input Labeled Protein Propynyl_PEG1_Ac This compound Propynyl_PEG1_Ac->CuAAC Labeled_Protein Labeled Protein CuAAC->Labeled_Protein Purification Purification Analysis Analysis (SDS-PAGE, MS, etc.) Purification->Analysis Labeled_Protein_Input->Purification

Caption: Experimental workflow for protein labeling using this compound.

G Azide_Protein Azide-Modified Protein Triazole Stable Triazole Linkage Azide_Protein->Triazole Propynyl_PEG1_Ac This compound Propynyl_PEG1_Ac->Triazole Cu_II Cu(II)SO4 Cu_I Cu(I) Cu_II->Cu_I Ascorbate Sodium Ascorbate Ascorbate->Cu_II Reduction Cu_I->Triazole Catalysis THPTA THPTA (Ligand) THPTA->Cu_I Stabilization

Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

Application Notes and Protocols: A Step-by-Step Guide for Synthesizing PROTACs using Propynyl-PEG1-Ac

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to harness the cell's own protein disposal machinery to eliminate specific target proteins.[1] These molecules consist of two key binding moieties connected by a chemical linker: one ligand binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules, offering a powerful and potentially more durable therapeutic effect compared to traditional inhibitors.[2]

The linker component is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the target protein and the E3 ligase.[3] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility and cell permeability.[4] The use of functionalized PEG linkers, such as Propynyl-PEG1-Ac, allows for a modular and efficient assembly of PROTACs through highly reliable reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[5][6] This approach provides a robust and versatile platform for the rapid synthesis and optimization of novel protein degraders.[1]

This guide provides a detailed, step-by-step protocol for the synthesis of a model PROTAC targeting the bromodomain-containing protein 4 (BRD4), a well-established therapeutic target in oncology.[3] The synthesis utilizes a modular approach, culminating in a CuAAC reaction to connect the target-binding ligand and the E3 ligase ligand via a PEG linker conceptually derived from this compound.

PROTAC Synthesis Workflow

The synthesis of a BRD4-targeting PROTAC can be achieved in a two-step process. First, the E3 ligase ligand is functionalized with an azide (B81097) group. In this example, we will use the von Hippel-Lindau (VHL) E3 ligase ligand, which is commonly used in PROTAC design. Second, the azide-modified VHL ligand is coupled with an alkyne-containing BRD4 ligand (a derivative of the well-characterized inhibitor JQ1) via a CuAAC reaction. This workflow allows for the modular assembly of the final PROTAC molecule.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Functionalization of E3 Ligase Ligand cluster_1 Step 2: PROTAC Assembly via Click Chemistry VHL_ligand VHL Ligand Azide_VHL Azide-Modified VHL Ligand VHL_ligand->Azide_VHL Azidation Reaction Final_PROTAC Final BRD4-Targeting PROTAC Azide_VHL->Final_PROTAC CuAAC Reaction Alkyne_BRD4 Alkyne-Modified BRD4 Ligand (Warhead + this compound linker) Alkyne_BRD4->Final_PROTAC

A high-level overview of the two-step PROTAC synthesis workflow.

Experimental Protocols

This section provides representative protocols for the synthesis of a BRD4-targeting PROTAC.

Step 1: Synthesis of Azide-Modified VHL Ligand

This protocol describes the introduction of an azide functionality to a VHL ligand, preparing it for the subsequent click chemistry reaction.

Materials:

  • VHL Ligand with a free hydroxyl group (1.0 equivalent)

  • Sodium azide (NaN3) (3.0 equivalents)

  • Triphenylphosphine (B44618) (PPh3) (2.0 equivalents)

  • Diisopropyl azodicarboxylate (DIAD) (2.0 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) and hexanes for chromatography

Procedure:

  • Dissolve the VHL ligand (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

  • Add triphenylphosphine (2.0 eq) to the solution and stir until dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (2.0 eq) dropwise to the cooled solution.

  • After 15 minutes of stirring at 0 °C, add sodium azide (3.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the azide-modified VHL ligand.

Step 2: Synthesis of the Final PROTAC via CuAAC Reaction

This protocol details the copper-catalyzed click chemistry reaction to couple the azide-modified VHL ligand with the alkyne-functionalized BRD4 ligand.

Materials:

  • Azide-modified VHL ligand (from Step 1) (1.0 equivalent)

  • Alkyne-functionalized BRD4 ligand (e.g., a JQ1 derivative with a terminal alkyne introduced via a this compound linker) (1.1 equivalents)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 equivalents)

  • Sodium ascorbate (B8700270) (0.3 equivalents)

  • tert-Butanol (t-BuOH) and water (1:1 mixture)

  • Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • In a reaction vial, dissolve the azide-modified VHL ligand (1.0 eq) and the alkyne-functionalized BRD4 ligand (1.1 eq) in a 1:1 mixture of t-BuOH and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature overnight. The reaction is typically open to the air.

  • Monitor the reaction for the formation of the triazole product by LC-MS.

  • Upon completion, dilute the reaction mixture with dimethyl sulfoxide (B87167) (DMSO) and filter to remove any solids.

  • Purify the crude PROTAC molecule directly by preparative HPLC to obtain the final product.

  • Characterize the final PROTAC by LC-MS, High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

PROTAC Mechanism of Action: BRD4 Degradation

The synthesized PROTAC functions by inducing the formation of a ternary complex between BRD4 and the VHL E3 ligase. This proximity leads to the polyubiquitination of BRD4, marking it for degradation by the 26S proteasome. The PROTAC is then released and can act catalytically to induce the degradation of further BRD4 molecules.

PROTAC_Mechanism BRD4 BRD4 (Target Protein) Ternary_Complex Ternary Complex (BRD4-PROTAC-VHL) BRD4->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex VHL VHL (E3 Ligase) VHL->Ternary_Complex Ternary_Complex->PROTAC Release & Recycle Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Recruits Ubiquitinating Machinery Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Ub_BRD4 Polyubiquitinated BRD4 Polyubiquitination->Ub_BRD4 Proteasome 26S Proteasome Ub_BRD4->Proteasome Recognition & Degradation Degraded_BRD4 Degraded BRD4 (Peptides) Proteasome->Degraded_BRD4

The catalytic cycle of PROTAC-mediated degradation of BRD4.

Summary of Quantitative Data

The following table summarizes the expected quantitative data for the synthesis and characterization of a representative BRD4-targeting PROTAC. Actual results may vary depending on the specific substrates and reaction conditions.

ParameterIntermediate: Azide-Modified VHL LigandFinal PROTAC Molecule
Yield 60-80%40-60% (after preparative HPLC)
Purity (LC-MS) >95%>98%
HRMS (m/z) Calculated vs. FoundCalculated vs. Found
¹H NMR Peaks corresponding to the VHL ligand and linkerPeaks corresponding to BRD4 ligand, VHL ligand, PEG linker, and triazole protons
¹³C NMR Peaks corresponding to the VHL ligand and linkerPeaks corresponding to all components of the final PROTAC
BRD4 Degradation (DC₅₀) N/A1-50 nM (in a relevant cancer cell line)
Maximal Degradation (Dₘₐₓ) N/A>90%

Note: DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximal degradation) values are typically determined by Western blot or proteomics analysis after treating cells with the PROTAC.[7]

References

Propynyl-PEG1-Ac: Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapies that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic small molecules. The linker, which connects the antibody to the cytotoxic payload, is a critical component that significantly influences the efficacy, stability, and safety of the ADC. Propynyl-PEG1-Ac is a short, hydrophilic linker containing a single polyethylene (B3416737) glycol (PEG) unit and a terminal alkyne group. This linker is designed for the precise and stable conjugation of payloads to antibodies via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal click chemistry reaction.

The incorporation of a PEG moiety, even a single unit, can enhance the solubility and stability of the ADC, potentially reducing aggregation and improving pharmacokinetic properties.[][2] The propargyl group provides a reactive handle for the click reaction, which forms a stable triazole linkage between the linker and an azide-modified payload.[3] This site-specific conjugation method allows for the production of homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which is crucial for a consistent and predictable clinical outcome.[4]

These application notes provide an overview of the use of this compound in ADC development, including detailed protocols for antibody modification and conjugation, as well as representative data on the characteristics of ADCs synthesized using short PEG-alkyne linkers.

Data Presentation: Characteristics of ADCs with Short PEG Linkers

While specific data for this compound is not extensively available in the public domain, the following tables summarize representative quantitative data for ADCs developed using short PEG-alkyne linkers via click chemistry. This data can serve as a valuable reference for anticipating the performance of ADCs constructed with this compound.

Linker TypeAntibodyPayloadAverage DARConjugation Efficiency (%)Reference
Alkyne-PEG2TrastuzumabMMAE3.8>95Fictionalized Data
Alkyne-PEG4Anti-CD22PBD2.0>98Fictionalized Data
This compound (Expected) Generic IgG Generic Toxin 2.0 - 4.0 >95 -

Table 1: Representative Conjugation Efficiency and Drug-to-Antibody Ratio (DAR). The use of click chemistry with alkyne-PEG linkers generally results in high conjugation efficiency and allows for precise control over the DAR.

ADC ConstructPlasma Stability (% Intact ADC after 7 days)Lysosomal Stability (% Payload Release after 24h)Reference
Trastuzumab-PEG4-MMAE>90>80Fictionalized Data
Anti-CD30-PEG2-PBD>95>75Fictionalized Data
Generic ADC-Propynyl-PEG1-Payload (Expected) >90 Payload Dependent -

Table 2: Representative Stability Data. ADCs with PEG linkers generally exhibit high stability in plasma. The release of the payload is typically designed to occur within the lysosomal compartment of target cells.[5]

Cell LineADC ConstructIC50 (nM)Reference
SK-BR-3 (HER2+)Trastuzumab-PEG4-MMAE0.5Fictionalized Data
Ramos (CD22+)Anti-CD22-PEG2-PBD0.1Fictionalized Data
Target Antigen+ Cell Line ADC-Propynyl-PEG1-Payload (Expected) Sub-nanomolar to low nanomolar -

Table 3: Representative In Vitro Cytotoxicity. The potency of the ADC is highly dependent on the target antigen expression, the antibody, and the cytotoxic payload. ADCs constructed with PEG linkers and potent payloads typically demonstrate sub-nanomolar to low nanomolar IC50 values against antigen-positive cell lines.

Xenograft ModelADC TreatmentTumor Growth Inhibition (%)Reference
SK-BR-3Trastuzumab-PEG4-MMAE85Fictionalized Data
RamosAnti-CD22-PEG2-PBD92[6]
Relevant Xenograft Model ADC-Propynyl-PEG1-Payload (Expected) Significant -

Table 4: Representative In Vivo Efficacy. ADCs developed with PEG linkers have shown significant tumor growth inhibition in preclinical xenograft models.

Experimental Protocols

Protocol 1: Introduction of an Alkyne Handle onto the Antibody

This protocol describes a general method for introducing an alkyne handle, such as that provided by this compound, onto an antibody. This is a critical first step before conjugation with an azide-modified payload. This protocol assumes the use of an NHS-ester derivative of this compound for reaction with lysine (B10760008) residues on the antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound-NHS ester

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer (e.g., 50 mM potassium phosphate, 150 mM NaCl, pH 7.5-8.0)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • UV-Vis Spectrophotometer

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into the reaction buffer to remove any primary amine-containing substances.

    • Adjust the antibody concentration to 2-10 mg/mL.

  • NHS Ester Stock Solution:

    • Dissolve the this compound-NHS ester in anhydrous DMSO to a final concentration of 10-20 mM immediately before use.

  • Antibody Modification:

    • Add a calculated molar excess of the this compound-NHS ester solution to the antibody solution. A typical starting point is a 5-20 fold molar excess of the NHS ester over the antibody.

    • Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C for 2-4 hours.

  • Purification:

    • Remove the excess, unreacted this compound-NHS ester and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Determine the concentration of the alkyne-modified antibody using a UV-Vis spectrophotometer at 280 nm.

    • The degree of alkyne incorporation can be determined using mass spectrometry.

experimental_workflow cluster_prep Antibody Preparation cluster_modification Modification cluster_purification Purification & Analysis mAb Monoclonal Antibody buffer_exchange Buffer Exchange mAb->buffer_exchange reaction Incubation buffer_exchange->reaction linker This compound-NHS linker->reaction desalting Desalting Column reaction->desalting analysis Characterization (UV-Vis, MS) desalting->analysis

Figure 1: Workflow for Antibody Modification with this compound-NHS.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for ADC Synthesis

This protocol outlines the conjugation of the alkyne-modified antibody with an azide-functionalized cytotoxic payload using CuAAC.

Materials:

  • Alkyne-modified antibody (from Protocol 1)

  • Azide-modified cytotoxic payload

  • Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 10 mM in water)

  • Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)

  • Reducing agent: Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

  • Anhydrous DMSO

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Reagent Preparation:

    • Dissolve the azide-modified payload in DMSO to a final concentration of 10-20 mM.

    • Prepare a fresh solution of sodium ascorbate.

  • Conjugation Reaction:

    • In a reaction tube, combine the alkyne-modified antibody with the reaction buffer.

    • Add the azide-modified payload solution to the antibody solution. A typical molar excess of the payload is 2-5 fold per alkyne site.

    • In a separate tube, pre-mix the CuSO4 and THPTA solutions (typically at a 1:5 molar ratio) and add this catalyst solution to the antibody-payload mixture. A final copper concentration of 50-200 µM is a good starting point.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 fold higher than the copper concentration.

    • Gently mix and incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purification:

    • Purify the resulting ADC from unreacted payload, catalyst, and other reagents using SEC. The ADC will elute in the high molecular weight fractions.

  • Characterization:

    • Determine the final ADC concentration (A280) and calculate the average DAR using UV-Vis spectroscopy or Hydrophobic Interaction Chromatography (HIC).

    • Confirm the integrity and purity of the ADC using SDS-PAGE and SEC.

    • Characterize the final construct by mass spectrometry to confirm the molecular weight of the conjugated antibody.

experimental_workflow_cuaac cluster_reagents Reagents cluster_reaction Conjugation cluster_purification_analysis Purification & Analysis alkyne_mab Alkyne-Modified mAb reaction_mix Reaction Incubation alkyne_mab->reaction_mix azide_payload Azide-Payload azide_payload->reaction_mix catalyst CuSO4 + THPTA catalyst->reaction_mix reducer Sodium Ascorbate reducer->reaction_mix sec_purification Size Exclusion Chromatography reaction_mix->sec_purification adc_characterization Characterization (DAR, Purity) sec_purification->adc_characterization

Figure 2: Workflow for ADC Synthesis via CuAAC.

Signaling Pathways and Mechanism of Action

The signaling pathway targeted by an ADC is determined by the cytotoxic payload, not the linker. Once the ADC binds to its target antigen on the cancer cell surface, it is internalized, typically via receptor-mediated endocytosis. The ADC-antigen complex is then trafficked to the lysosome. Inside the lysosome, the antibody is degraded, and if a cleavable linker is used, the payload is released to exert its cytotoxic effect.

Commonly used payloads and their targeted pathways include:

  • Auristatins (e.g., MMAE): Inhibit tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis.

  • Maytansinoids (e.g., DM1): Also microtubule inhibitors that cause cell cycle arrest and apoptosis.

  • Calicheamicins and PBDs: DNA-damaging agents that cause double-strand breaks, leading to apoptosis.

The choice of payload should be tailored to the specific cancer type and the biology of the target antigen.

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular ADC Antibody-Drug Conjugate Antigen Tumor Antigen ADC->Antigen Binding Endocytosis Receptor-Mediated Endocytosis Antigen->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Payload Payload Release Lysosome->Payload Target Intracellular Target (e.g., Tubulin, DNA) Payload->Target Apoptosis Apoptosis Target->Apoptosis

Figure 3: General Mechanism of Action for an ADC.

Conclusion

This compound is a valuable tool for the development of next-generation ADCs. Its short PEG spacer can confer beneficial physicochemical properties, while the terminal alkyne enables highly efficient and site-specific conjugation via click chemistry. This approach allows for the production of homogeneous and stable ADCs with controlled DARs, which is essential for optimizing their therapeutic index. The protocols and data presented here provide a foundation for researchers to incorporate this compound and similar linkers into their ADC development programs.

References

Application Notes and Protocols for Successful Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for performing successful click chemistry reactions, a class of reactions known for their high efficiency, selectivity, and biocompatibility.[1][2][3][4][5] The protocols focus on two of the most widely used click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[5]

Introduction to Click Chemistry

Introduced by K.B. Sharpless, click chemistry describes a set of powerful, reliable, and selective reactions for the rapid synthesis of diverse compounds.[1][2] These reactions are characterized by high yields, modularity, and the generation of inoffensive byproducts.[3] The quintessential click reaction is the CuAAC, which involves the reaction between an azide (B81097) and a terminal alkyne to form a stable triazole linkage, catalyzed by copper(I).[6][7] A significant advancement for biological applications is the development of SPAAC, which proceeds without the need for a cytotoxic copper catalyst by utilizing strained cyclooctynes.[8][9] Click chemistry has become an indispensable tool in drug discovery, bioconjugation, and materials science.[1][2][10][11]

Key Reaction Types

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the gold standard of click chemistry, prized for its speed and efficiency.[2] It requires a copper(I) catalyst, which can be generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (commonly sodium ascorbate).[12][13][14] To improve reaction performance and protect sensitive biomolecules, a stabilizing ligand for the copper(I) is often employed.[13][15]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that is ideal for applications in living systems due to the absence of cellular toxicity associated with the copper catalyst.[8][9] This reaction utilizes a strained alkyne, such as a dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which readily reacts with an azide to release ring strain.[8][16][17][18]

Experimental Protocols

Protocol 1: General Protocol for CuAAC Reaction

This protocol provides a starting point for a typical CuAAC reaction and may require optimization for specific substrates and applications.

Materials:

  • Azide-containing molecule

  • Alkyne-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium Ascorbate (B8700270)

  • Ligand (e.g., THPTA or TBTA)

  • Appropriate solvent (e.g., water, DMSO, or a mixture)

Stock Solutions:

  • Copper(II) Sulfate (CuSO₄): 20 mM in water.[15]

  • Ligand (e.g., THPTA): 50 mM in water.[15]

  • Sodium Ascorbate: 100 mM in water (prepare fresh).[12][19]

  • Azide and Alkyne: Prepare stock solutions in a suitable solvent like DMSO or water.

Procedure:

  • In a reaction tube, add the azide and alkyne solutions.

  • Prepare the catalyst complex by premixing the CuSO₄ and ligand solutions.[12][15] A typical ligand-to-copper ratio is between 1:1 and 5:1.[15]

  • Add the copper/ligand complex to the reaction mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[14]

  • Allow the reaction to proceed at room temperature for 1-4 hours. Reaction completion can be monitored by an appropriate analytical technique (e.g., TLC, LC-MS, or HPLC).

  • Once the reaction is complete, the product can be purified by standard methods such as chromatography or precipitation.

Protocol 2: General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a general procedure for a SPAAC reaction, which is often used for bioconjugation.

Materials:

  • Azide-containing molecule

  • Strained alkyne-containing molecule (e.g., DBCO or BCN derivative)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Dissolve the azide-containing molecule and the strained alkyne-containing molecule in the reaction buffer.

  • Mix the two solutions. The stoichiometry is often 1:1, but an excess of one reagent can be used to drive the reaction to completion.

  • Incubate the reaction mixture at room temperature. Reaction times can vary from 1 to 24 hours depending on the specific reactants and their concentrations.[20]

  • The reaction progress can be monitored by analytical techniques such as SDS-PAGE (for proteins), gel electrophoresis (for nucleic acids), or chromatography.

  • The resulting conjugate can often be used without further purification, or it can be purified using methods appropriate for the biomolecule of interest (e.g., size exclusion chromatography, dialysis).

Quantitative Data Summary

The following tables summarize typical concentration ranges and reaction conditions for CuAAC and SPAAC reactions. These values should be used as a starting point and may require optimization for specific applications.

Table 1: Typical Reagent Concentrations for CuAAC Reactions

ComponentConcentration RangeNotes
Alkyne10 µM - 10 mMFor bioconjugation, concentrations are often in the low µM range.[12]
Azide1 - 5 equivalents (relative to alkyne)A slight excess can help drive the reaction to completion.[15]
CuSO₄50 µM - 1 mM
Ligand1 - 5 equivalents (relative to copper)Water-soluble ligands like THPTA are recommended for aqueous reactions.[15]
Sodium Ascorbate1 - 10 equivalents (relative to copper)Should be prepared fresh to ensure reducing activity.[21]

Table 2: Typical Reaction Conditions for Click Chemistry

ParameterCuAACSPAAC
Temperature Room Temperature (can be heated)Room Temperature or 37°C (for live cells)
pH 4 - 11[22][23]4 - 10
Solvent Aqueous buffers, DMSO, DMF, t-BuOH/H₂OAqueous buffers (e.g., PBS)[16]
Reaction Time 30 minutes - 12 hours1 - 24 hours[20]

Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for CuAAC and SPAAC reactions, as well as a troubleshooting guide for common issues in CuAAC reactions.

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_reagents Prepare Stock Solutions (Azide, Alkyne, CuSO4, Ligand, Ascorbate) mix_catalyst Pre-mix CuSO4 and Ligand prep_reagents->mix_catalyst mix_reactants Combine Azide and Alkyne add_catalyst Add Copper/Ligand Complex mix_reactants->add_catalyst initiate Add Sodium Ascorbate to Initiate add_catalyst->initiate incubate Incubate at Room Temp (1-4 hours) initiate->incubate monitor Monitor Reaction (TLC, LC-MS) incubate->monitor purify Purify Product monitor->purify

Caption: General experimental workflow for a CuAAC reaction.

SPAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Use prep_reagents Prepare Solutions (Azide, Strained Alkyne) mix_reactants Combine Azide and Strained Alkyne in Buffer prep_reagents->mix_reactants incubate Incubate at Room Temp (1-24 hours) mix_reactants->incubate monitor Monitor Reaction (SDS-PAGE, etc.) incubate->monitor use_product Use Product Directly or Purify monitor->use_product

Caption: General experimental workflow for a SPAAC reaction.

Troubleshooting_CuAAC cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product Yield inactive_cu Inactive Copper(I) Catalyst start->inactive_cu ligand_issue Inappropriate Ligand or Ratio start->ligand_issue reagent_issue Impure Reagents or Solvents start->reagent_issue stoichiometry_issue Incorrect Stoichiometry start->stoichiometry_issue use_fresh_ascorbate Use Freshly Prepared Sodium Ascorbate inactive_cu->use_fresh_ascorbate deoxygenate Deoxygenate Solvents inactive_cu->deoxygenate optimize_ligand Optimize Ligand:Copper Ratio (typically 1:1 to 5:1) ligand_issue->optimize_ligand use_pure Use High Purity Reagents/Solvents reagent_issue->use_pure optimize_ratio Use Slight Excess of One Reagent (1.1-2 fold) stoichiometry_issue->optimize_ratio

Caption: Troubleshooting guide for low yield in CuAAC reactions.

References

Application Notes and Protocols for Propynyl-PEG1-Ac Reaction with Azide-Modified Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and specific method for the covalent ligation of molecular partners.[1][2][3] This reaction forms a stable triazole linkage between a terminal alkyne and an azide (B81097), and is renowned for its high yields, compatibility with a wide range of functional groups, and mild, often aqueous, reaction conditions.[2][4] Propynyl-PEG1-Ac is a valuable reagent in this context, featuring a terminal alkyne for click chemistry, a single polyethylene (B3416737) glycol (PEG) unit to enhance solubility, and an acetate (B1210297) group. This reagent is particularly useful for the modification and labeling of azide-functionalized biomolecules such as proteins, nucleic acids, and glycans. The azide and alkyne functional groups are largely absent in natural biological systems, ensuring that the reaction is highly specific and bioorthogonal.[2]

Applications in Research and Drug Development

The reaction of this compound with azide-modified biomolecules has a broad range of applications, including:

  • Bioconjugation: Covalently linking biomolecules to other molecules, such as fluorescent dyes, biotin, or polyethylene glycol (PEG).[1]

  • Protein Labeling: Attaching probes for visualization, tracking, and quantification of proteins in complex biological samples.[1][3]

  • Drug Development: Synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutics.

  • Diagnostics: Development of sensitive and specific diagnostic assays.

  • Material Science: Functionalization of surfaces and nanoparticles with biomolecules.

Reaction Mechanism and Workflow

The CuAAC reaction proceeds via a copper(I)-catalyzed mechanism that regioselectively produces the 1,4-disubstituted triazole isomer. The workflow for labeling an azide-modified biomolecule with this compound typically involves the preparation of the biomolecule, the click chemistry reaction itself, and subsequent purification of the conjugate.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle Propynyl_PEG1_Ac This compound (Alkyne) Copper_Acetylide Copper Acetylide Intermediate Propynyl_PEG1_Ac->Copper_Acetylide Azide_Biomolecule Azide-Modified Biomolecule Triazole_Product Triazole-Linked Bioconjugate Azide_Biomolecule->Triazole_Product Cycloaddition Cu_I Cu(I) Cu_I->Copper_Acetylide Coordination Cu_II Cu(II) Cu_II->Cu_I Reduction Ascorbate (B8700270) Sodium Ascorbate Ascorbate->Cu_II Ligand Ligand (e.g., THPTA) Ligand->Cu_I Stabilization Copper_Acetylide->Triazole_Product

CuAAC Reaction Mechanism.

Experimental_Workflow Start Start Prepare_Biomolecule Prepare Azide-Modified Biomolecule Start->Prepare_Biomolecule Prepare_Reagents Prepare Reagent Stock Solutions (this compound, CuSO4, Ligand, Ascorbate) Prepare_Biomolecule->Prepare_Reagents Reaction_Setup Set up Click Reaction Mixture Prepare_Reagents->Reaction_Setup Incubation Incubate at Room Temperature Reaction_Setup->Incubation Purification Purify Conjugate (e.g., Dialysis, Chromatography) Incubation->Purification Analysis Analyze Conjugate (e.g., SDS-PAGE, Mass Spectrometry) Purification->Analysis End End Analysis->End

General Experimental Workflow.

Quantitative Data

Table 1: Representative Yields of CuAAC Reactions on Biomolecules

Biomolecule TypeReactantsYieldReference
PeptidesAzide- and alkyne-functionalized peptides> 95%[4]
Proteins (Enzyme)Alkyne-modified mDHFR and azidocoumarinHigh conversion[5]
DNA3'-propargyl ether and 5'-azide oligonucleotidesNearly quantitative in 5 min[6]

Table 2: Relative Reactivity of Terminal Alkynes in CuAAC

Alkyne TypeRelative ReactivityNotes
PropiolamidesVery HighElectron-deficient, leading to faster reaction rates.
Propargyl ethers/aminesHighGood balance of reactivity and stability. This compound belongs to this class.
Standard unactivated alkynesGoodPerform well with efficient copper catalysts.

Experimental Protocols

The following are detailed protocols for the labeling of azide-modified proteins and oligonucleotides using this compound.

Protocol 1: Labeling of Azide-Modified Proteins

This protocol is a general guideline for the conjugation of this compound to an azide-modified protein. Optimization of reagent concentrations and reaction time may be necessary for specific proteins.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4, sodium azide-free)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)

  • Copper ligand stock solution (e.g., 50 mM THPTA in water or 10 mM TBTA in DMSO)

  • Sodium Ascorbate stock solution (e.g., 50 mM in water, freshly prepared)

  • Purification system (e.g., dialysis cassette, size-exclusion chromatography column)

Procedure:

  • Prepare Reagent Stocks:

    • Dissolve this compound in DMSO to a final concentration of 10 mM.

    • Prepare stock solutions of CuSO₄, ligand, and sodium ascorbate as indicated above. Note: Sodium ascorbate solution should be made fresh for each experiment.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified protein with a 5-10 fold molar excess of the this compound stock solution.

    • Add the copper ligand to the protein-alkyne mixture to a final concentration of 0.1-0.5 mM.

    • Add CuSO₄ to a final concentration of 0.1-1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM. Gently vortex the mixture after each addition.

  • Incubation:

    • Incubate the reaction mixture for 1-4 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., overnight).

  • Purification:

    • Remove unreacted reagents and byproducts by dialysis against a suitable buffer (e.g., PBS) or by using a desalting column according to the manufacturer's instructions.

  • Analysis:

    • Confirm the conjugation by methods such as SDS-PAGE (observing a shift in molecular weight), mass spectrometry, or functional assays.

Protocol 2: Labeling of Azide-Modified Oligonucleotides

This protocol is adapted for the labeling of azide-modified DNA or RNA oligonucleotides.

Materials:

  • Azide-modified oligonucleotide in nuclease-free water or buffer

  • This compound

  • DMSO

  • Copper(II)-TBTA stock solution (e.g., 10 mM in 55% DMSO)

  • Sodium Ascorbate stock solution (e.g., 50 mM in water, freshly prepared)

  • Triethylammonium acetate (TEAA) buffer (e.g., 2 M, pH 7.0)

  • Purification system (e.g., ethanol (B145695) precipitation, HPLC)

Procedure:

  • Prepare Reagent Stocks:

    • Dissolve this compound in DMSO to a final concentration of 10 mM.

    • Prepare the Copper(II)-TBTA and sodium ascorbate stock solutions.

  • Reaction Setup:

    • In a microcentrifuge tube, dissolve the azide-modified oligonucleotide in an appropriate volume of water.

    • Add TEAA buffer to a final concentration of 0.1-0.2 M.

    • Add the this compound stock solution to the desired final concentration (typically a 2-10 fold molar excess over the oligonucleotide).

    • Add the sodium ascorbate stock solution to a final concentration of 1-5 mM.

    • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30 seconds.

    • Add the Copper(II)-TBTA stock solution to a final concentration of 0.1-1 mM. Flush the vial with inert gas and cap it tightly.

  • Incubation:

    • Vortex the mixture thoroughly and incubate at room temperature overnight.

  • Purification:

    • Precipitate the labeled oligonucleotide by adding at least 4 volumes of cold acetone (B3395972) or ethanol.

    • Incubate at -20°C for at least 30 minutes.

    • Centrifuge to pellet the oligonucleotide, wash the pellet with cold acetone or ethanol, and air-dry the pellet.

    • For higher purity, the conjugate can be purified by reverse-phase HPLC or PAGE.

  • Analysis:

    • Confirm the labeling by mass spectrometry or by observing a mobility shift on a denaturing polyacrylamide gel.

Conclusion

The reaction between this compound and azide-modified biomolecules is a robust and versatile tool for bioconjugation. The high efficiency and specificity of the CuAAC reaction, coupled with the favorable properties of the PEG linker, make this an invaluable technique for a wide range of applications in research and drug development. The provided protocols offer a starting point for the successful implementation of this powerful chemical ligation strategy.

References

Application Notes and Protocols for Cell-Based Assay Development with Propynyl-PEG1-Ac Containing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Propynyl-PEG1-Ac Containing PROTACs

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[4][5] This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[4][5][6]

The linker component of a PROTAC is a critical determinant of its efficacy, influencing the stability and geometry of the ternary complex, as well as the molecule's physicochemical properties such as solubility and cell permeability. Polyethylene glycol (PEG)-based linkers are commonly employed in PROTAC design to improve pharmacokinetic properties. The "this compound" linker is a PEG-based linker that incorporates an alkyne group, making it suitable for use in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for the synthesis of PROTACs.[7] This application note provides detailed protocols for key cell-based assays to characterize the activity of PROTACs synthesized using a this compound linker.

Key Performance Metrics for PROTAC Evaluation

The efficacy of a PROTAC is typically assessed by the following quantitative parameters derived from cell-based assays:

  • DC50 : The concentration of a PROTAC that induces 50% degradation of the target protein.[1][8]

  • Dmax : The maximum percentage of target protein degradation achievable with a given PROTAC.[1][8]

  • IC50 : The concentration of a PROTAC that inhibits a specific biological function (e.g., cell viability) by 50%.[9][10][11]

Data Presentation: Quantitative Analysis of this compound PROTACs

The following tables present illustrative data for a hypothetical this compound containing PROTAC ("PROTAC-X") targeting an oncogenic kinase. This data is representative of typical results obtained from the described cell-based assays.

Table 1: Target Protein Degradation in Cancer Cell Line A

PROTAC Concentration (nM)Mean Normalized Protein Level (%)Standard Deviation
0 (Vehicle)1005.2
185.34.8
1048.73.9
5015.22.1
1008.91.5
5009.51.8
100018.32.5

From this data, the DC50 and Dmax can be calculated using non-linear regression. A common observation with PROTACs is the "hook effect" at higher concentrations, where the degradation efficiency decreases due to the formation of unproductive binary complexes.[12][13]

Table 2: Summary of Degradation and Viability Parameters for PROTAC-X

ParameterCell Line ACell Line B
DC50 (nM) 12.525.8
Dmax (%) 91.185.4
IC50 (nM) 35.268.7

Mandatory Visualizations

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC This compound PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ternary_Complex->PROTAC Recycled Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Adds Ub Proteasome 26S Proteasome Ub_POI->Proteasome Targeted for Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades

PROTAC Mechanism of Action

PROTAC_Workflow Experimental Workflow for PROTAC Evaluation cluster_assays Cell-Based Assays cluster_results Results start Synthesize this compound PROTAC cell_culture Culture Target Cell Lines start->cell_culture treatment Treat Cells with PROTAC Dilutions cell_culture->treatment western_blot Western Blot (Protein Degradation) treatment->western_blot nanobret NanoBRET/TR-FRET (Ternary Complex) treatment->nanobret viability CCK-8/MTT Assay (Cell Viability) treatment->viability data_analysis Data Analysis western_blot->data_analysis nanobret->data_analysis viability->data_analysis dc50 Calculate DC50 and Dmax data_analysis->dc50 ternary_data Quantify Ternary Complex Formation data_analysis->ternary_data ic50 Determine IC50 data_analysis->ic50 conclusion Lead Optimization/ Further Studies dc50->conclusion ternary_data->conclusion ic50->conclusion

PROTAC Evaluation Workflow

KRAS_Pathway Targeting the KRAS Signaling Pathway with a PROTAC cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 RTK->SOS1 Activates KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP-GTP Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP Degradation Proteasomal Degradation KRAS_GDP->Degradation RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PROTAC KRAS-Targeting PROTAC PROTAC->KRAS_GDP Induces Degradation of

KRAS Signaling Pathway

Experimental Protocols

Protocol 1: Western Blot for Target Protein Degradation

This protocol details the assessment of target protein degradation following treatment with a this compound containing PROTAC.

Materials:

  • Target cancer cell line

  • Complete growth medium

  • This compound containing PROTAC stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete growth medium. Aspirate the old medium from the cells and replace it with the medium containing the desired PROTAC concentrations. Include a vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer to the desired amount of protein (e.g., 20-30 µg) and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Loading Control: Strip the membrane and re-probe with a primary antibody for a loading control, or use a separate gel.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control. Plot the percentage of protein remaining against the log of the PROTAC concentration to determine the DC50 and Dmax values.[8]

Protocol 2: NanoBRET™ Assay for Ternary Complex Formation

This protocol describes a live-cell assay to monitor the formation of the ternary complex induced by the PROTAC.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Cell line expressing the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®

  • Opti-MEM® I Reduced Serum Medium

  • This compound containing PROTAC stock solution

  • NanoBRET™ Nano-Glo® Substrate

  • HaloTag® NanoBRET™ 618 Ligand

  • White, 96-well assay plates

  • Luminometer with a filter set for NanoBRET™

Procedure:

  • Cell Preparation: Culture and transfect cells to express the NanoLuc®-target protein and HaloTag®-E3 ligase constructs.

  • Cell Seeding: Seed the cells in a white, 96-well plate at an appropriate density and allow them to attach.

  • Ligand Labeling: Prepare the HaloTag® NanoBRET™ 618 Ligand in Opti-MEM® and add it to the cells. Incubate to allow for labeling of the HaloTag® fusion protein.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in Opti-MEM®. Add the PROTAC dilutions to the appropriate wells.

  • Substrate Addition: Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions and add it to all wells.

  • Signal Measurement: Immediately measure the donor (NanoLuc®) and acceptor (HaloTag® 618) emission signals using a luminometer equipped with the appropriate filters.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the log of the PROTAC concentration. The resulting bell-shaped curve is indicative of ternary complex formation.

Protocol 3: Cell Viability Assay (CCK-8/MTT)

This protocol is used to assess the effect of PROTAC-induced protein degradation on cell proliferation and viability.

Materials:

  • Target cancer cell line

  • Complete growth medium

  • This compound containing PROTAC stock solution

  • 96-well plates

  • CCK-8 or MTT reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete growth medium. Add the PROTAC dilutions to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours).

  • Reagent Addition:

    • For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

    • For MTT: Add 20 µL of MTT reagent to each well and incubate for 4 hours. Then, add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the PROTAC concentration and use non-linear regression to determine the IC50 value.[10][11]

References

In-Vitro Characterization of Propynyl-PEG1-Ac Conjugated Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propynyl-PEG1-Ac is a versatile bifunctional linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins. The this compound linker incorporates a short polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and a terminal alkyne group, enabling efficient conjugation to a target protein ligand via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. The acetal (B89532) group can be hydrolyzed to reveal a carboxylic acid, providing a handle for further conjugation, typically to a ligand for an E3 ubiquitin ligase.

The in-vitro characterization of molecules conjugated with this compound is a critical step in the drug discovery process. It allows for the assessment of their efficacy, selectivity, and mechanism of action before advancing to more complex biological systems. These application notes provide a comprehensive overview and detailed protocols for the essential in-vitro assays required to characterize these novel molecules.

Data Presentation: In-Vitro Characterization Summary

The following table summarizes representative quantitative data for a hypothetical PROTAC molecule, "Degrader-X," synthesized using the this compound linker. This data is for illustrative purposes and is based on typical values observed for effective PROTAC degraders.

Assay Parameter Degrader-X (Hypothetical Data) Notes
Target Protein Degradation DC50 (Western Blot)50 nMHalf-maximal degradation concentration in cancer cell line after 24h treatment.
Dmax (Western Blot)>95%Maximum degradation of the target protein.
Ternary Complex Formation Binding Affinity (SPR)K_D = 25 nMAffinity of Degrader-X for the pre-formed E3 ligase-target protein complex.
Cooperativity (α)5A value >1 indicates positive cooperativity in ternary complex formation.
In-Vitro Ubiquitination Ubiquitination Level5-fold increase over baselinePROTAC-dependent increase in target protein ubiquitination.
Cellular Viability IC50 (MTT Assay)200 nMHalf-maximal inhibitory concentration in cancer cell line after 72h treatment.
Cell Permeability P_app (A-B) (Caco-2)1.5 x 10⁻⁶ cm/sApparent permeability from apical to basolateral, indicating moderate cell permeability.
Efflux Ratio (B-A/A-B)< 2Suggests the molecule is not a significant substrate for efflux transporters.
Target Engagement Cellular IC50 (NanoBRET)75 nMConcentration of Degrader-X required to displace 50% of the tracer from the target protein in live cells.

Experimental Protocols

Detailed methodologies for the key in-vitro characterization experiments are provided below.

Protocol 1: Target Protein Degradation Assay (Western Blot)

This protocol determines the concentration-dependent degradation of the target protein by the this compound conjugated molecule.

1. Cell Culture and Treatment: a. Seed the selected cell line (e.g., a cancer cell line expressing the target protein) in 6-well plates at a density that ensures 70-80% confluency at the time of harvest. b. The following day, treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO). c. Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.

2. Cell Lysis and Protein Quantification: a. After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. b. Determine the protein concentration of each lysate using a BCA assay.

3. SDS-PAGE and Western Blot: a. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with a primary antibody against the target protein overnight at 4°C. e. Incubate with a loading control antibody (e.g., GAPDH or β-actin). f. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Develop the blot using an ECL substrate and image the chemiluminescence.

4. Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the target protein band intensity to the loading control. c. Plot the normalized target protein levels against the log of the PROTAC concentration. d. Fit the data to a four-parameter logistic curve to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values.[1][2]

Protocol 2: Ternary Complex Formation Assay (NanoBRET™)

This protocol measures the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in live cells.

1. Cell Preparation: a. Co-transfect cells (e.g., HEK293) with plasmids encoding the target protein fused to NanoLuc® luciferase and the E3 ligase (e.g., VHL or CRBN) fused to HaloTag®. b. Seed the transfected cells into a 96-well plate.

2. Ligand Labeling: a. Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-fusion protein.[3]

3. PROTAC Treatment: a. Add a dilution series of the this compound conjugated PROTAC to the cells.

4. Substrate Addition and Signal Detection: a. Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer equipped with appropriate filters.

5. Data Analysis: a. Calculate the NanoBRET™ ratio (acceptor signal / donor signal). b. A PROTAC-dependent increase in the NanoBRET™ ratio indicates ternary complex formation.[3][4][5]

Protocol 3: In-Vitro Ubiquitination Assay

This assay directly measures the PROTAC's ability to induce ubiquitination of the target protein.

1. Reaction Setup: a. In a microcentrifuge tube, combine the following components on ice: purified E1 activating enzyme, E2 conjugating enzyme, E3 ligase complex (e.g., VHL or CRBN complex), ubiquitin, ATP, and the purified target protein.[6] b. Add the this compound conjugated PROTAC at various concentrations or a vehicle control (DMSO).

2. Incubation: a. Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

3. Western Blot Analysis: a. Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples. b. Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane. c. Probe the membrane with an antibody against the target protein to detect both the unmodified protein and higher molecular weight ubiquitinated species. d. Alternatively, probe with an anti-ubiquitin antibody.

4. Data Analysis: a. Visualize the ubiquitination ladder (a series of higher molecular weight bands) for the target protein in the presence of the PROTAC. b. Quantify the increase in ubiquitinated species compared to the control.[6][7]

Protocol 4: Cellular Viability Assay (MTT Assay)

This protocol assesses the cytotoxic effect of the this compound conjugated molecule.

1. Cell Seeding: a. Seed cells in a 96-well plate at a density determined to be in the exponential growth phase for the duration of the experiment.

2. Compound Treatment: a. Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).

3. MTT Addition and Incubation: a. Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL. b. Incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

4. Solubilization and Absorbance Reading: a. Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals. b. Read the absorbance at 570 nm using a microplate reader.

5. Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle-treated control cells. b. Plot the percentage of viability against the log of the PROTAC concentration and determine the IC₅₀ value.[8][9][10][11]

Protocol 5: Cell Permeability Assay (Caco-2)

This assay evaluates the ability of the this compound conjugated molecule to cross a cell monolayer, predicting its intestinal absorption.

1. Caco-2 Cell Culture: a. Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a polarized monolayer.

2. Assay Procedure: a. For apical to basolateral (A-B) permeability, add the PROTAC solution to the apical (upper) chamber and fresh assay buffer to the basolateral (lower) chamber. b. For basolateral to apical (B-A) permeability, add the PROTAC solution to the basolateral chamber and fresh buffer to the apical chamber. c. Incubate the plates at 37°C with gentle shaking. d. At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber.

3. Sample Analysis: a. Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.

4. Data Analysis: a. Calculate the apparent permeability coefficient (P_app) for both A-B and B-A directions. b. Determine the efflux ratio (P_app (B-A) / P_app (A-B)). An efflux ratio greater than 2 suggests the compound is a substrate of efflux transporters.[12][13][14][15][16]

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_system Ubiquitin-Proteasome System cluster_protac PROTAC-Mediated Degradation E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub Activation (ATP) E3 E3 Ligase E2->E3 Ub Transfer Ternary POI-PROTAC-E3 Ternary Complex E2->Ternary Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome Degraded Degraded Peptides Proteasome->Degraded Degradation POI Target Protein (POI) POI->Ternary PROTAC This compound Conjugated PROTAC PROTAC->Ternary E3->Ternary Recruitment Ternary->POI Ternary->PROTAC Recycling Ternary->E3 Ub_POI Polyubiquitinated POI Ternary->Ub_POI Polyubiquitination Ub_POI->Proteasome Recognition

Caption: PROTAC-induced protein degradation pathway.

Experimental Workflow for In-Vitro Characterization

In_Vitro_Workflow cluster_primary Primary Screening cluster_secondary Mechanism of Action cluster_tertiary Drug-like Properties start Synthesized This compound Conjugated Molecule degradation Target Protein Degradation (Western Blot) start->degradation viability Cellular Viability (MTT Assay) start->viability ternary Ternary Complex Formation (NanoBRET) degradation->ternary If potent ubiquitination In-Vitro Ubiquitination degradation->ubiquitination If potent end Lead Candidate Selection viability->end Safety Profile permeability Cell Permeability (Caco-2 Assay) ternary->permeability target_engagement Target Engagement (Cellular Assay) ubiquitination->target_engagement permeability->end target_engagement->end

Caption: In-vitro characterization workflow.

Common Signaling Pathway Targeted by PROTACs (e.g., PI3K/AKT Pathway)

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT (Target Protein) PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis Inhibition AKT->Apoptosis Inhibits Degradation AKT Degradation AKT->Degradation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PROTAC_AKT AKT PROTAC PROTAC_AKT->AKT

Caption: PI3K/AKT signaling pathway targeted by an AKT PROTAC.

References

Propynyl-PEG1-Ac: Application Notes and Protocols for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propynyl-PEG1-Ac is a versatile chemical tool enabling the precise labeling and visualization of biomolecules in fluorescence microscopy. As a heterobifunctional linker, it possesses a terminal alkyne group for bioorthogonal conjugation via click chemistry and a carboxylic acid for coupling to amine-containing molecules. The short polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance. This document provides detailed application notes and experimental protocols for the use of this compound in fluorescence microscopy, tailored for researchers, scientists, and professionals in drug development.

The core principle behind the application of this compound lies in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[1][2] This reaction forms a stable triazole linkage between the alkyne on this compound and an azide-modified biomolecule or fluorescent dye. This highly specific and efficient conjugation method allows for the robust labeling of target molecules in complex biological samples.[1][2]

Applications in Fluorescence Microscopy

This compound is a valuable reagent for several fluorescence microscopy applications, primarily through metabolic labeling and direct conjugation of fluorescent probes.

Metabolic Labeling of Nascent Biomolecules

Metabolic labeling is a powerful technique to visualize newly synthesized biomolecules within cells.[1] Cells are incubated with a metabolic precursor containing an azide (B81097) group. This azido-modified precursor is incorporated into newly synthesized proteins, glycans, lipids, or nucleic acids. Subsequently, the cells are fixed, permeabilized, and treated with a fluorescent dye that has been pre-conjugated to this compound. The alkyne group on the linker reacts with the azide group on the incorporated precursor, resulting in specific fluorescent labeling of the nascent biomolecules.

Key Advantages:

  • Temporal Resolution: Allows for the study of dynamic processes by visualizing biomolecule synthesis in a specific timeframe.[3]

  • Specificity: The bioorthogonal nature of the click reaction ensures that only the metabolically incorporated azide is labeled.[1]

  • Versatility: Applicable to a wide range of biomolecules by choosing the appropriate azido-modified metabolic precursor.

Synthesis of Custom Fluorescent Probes

This compound can be used to synthesize custom fluorescent probes with tailored properties. The carboxylic acid group can be activated (e.g., using NHS esters) to react with the primary amine of an azide-containing fluorescent dye. The resulting alkyne-functionalized fluorophore can then be used to label azide-modified biomolecules in a variety of experimental setups. This approach provides flexibility in choosing fluorophores with desired spectral properties, brightness, and photostability.

Quantitative Data Presentation

The choice of fluorophore is critical for quantitative fluorescence microscopy. The following tables summarize key photophysical properties of common fluorescent dyes that can be conjugated to this compound for click chemistry applications. While direct data for this compound-conjugated dyes is limited, the data presented for these analogous fluorophores provide a strong basis for experimental design.

Table 1: Photophysical Properties of Common Amine-Reactive Azido Dyes for Conjugation to this compound

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield
Alexa Fluor 488 Azide49551973,0000.92
Alexa Fluor 555 Azide555565155,0000.10
Alexa Fluor 647 Azide650668270,0000.33
Cyanine3 (Cy3) Azide550570150,0000.15
Cyanine5 (Cy5) Azide649670250,0000.28

Data is representative for the unconjugated dyes and may vary slightly upon conjugation.

Table 2: Photostability of Common Fluorophores Used in Click Chemistry

FluorophorePhotobleaching Half-Life (seconds) under Continuous Illumination
Green Fluorescent Protein (GFP)0.1 - 1.0[4]
Typical Organic Dyes (e.g., Fluorescein)1 - 10[4]
Alexa Fluor DyesGenerally more photostable than conventional dyes[5]
Cyanine Dyes (Cy3, Cy5)Moderate to high photostability

Photobleaching rates are highly dependent on illumination intensity, buffer conditions, and the local molecular environment.[5]

Table 3: Typical Signal-to-Noise Ratios in Fluorescence Microscopy

Imaging ModalityTypical SNR
Low signal/quality confocal images5-10[6]
Average confocal image15-20[6]
High quality confocal image> 30[6]
Good quality widefield image> 40[6]

SNR is a critical parameter for image quality and can be influenced by labeling efficiency, fluorophore brightness, detector sensitivity, and background fluorescence.[7][8]

Experimental Protocols

Protocol 1: Metabolic Labeling and Fluorescence Imaging of Nascent Proteins

This protocol describes the metabolic labeling of newly synthesized proteins in cultured cells using an azido-modified amino acid, followed by fluorescent detection using a this compound-conjugated dye.

Materials:

  • Cultured mammalian cells

  • Complete cell culture medium

  • Methionine-free medium

  • L-Azidohomoalanine (AHA)

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Click-iT® reaction buffer kit (or individual components: CuSO₄, fluorescent azide, and reducing agent)

  • This compound-conjugated fluorescent dye (e.g., Alexa Fluor 488)

  • Nuclear stain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Metabolic Labeling:

    • Plate cells on coverslips in a multi-well plate and culture to the desired confluency.

    • Remove the complete medium and wash the cells once with warm PBS.

    • Replace with methionine-free medium and incubate for 1 hour to deplete endogenous methionine.

    • Replace the medium with methionine-free medium supplemented with 25-50 µM AHA.

    • Incubate for 1-4 hours to allow for incorporation of AHA into newly synthesized proteins.

  • Cell Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail according to the manufacturer's instructions. A typical reaction cocktail includes:

      • Click-iT® reaction buffer

      • CuSO₄ solution

      • This compound-conjugated fluorescent dye (1-5 µM)

      • Reducing agent (e.g., ascorbic acid)

    • Aspirate the PBS from the cells and add the click reaction cocktail.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Staining and Mounting:

    • Stain the nuclei with DAPI for 5 minutes.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Fluorescence Microscopy:

    • Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI.

Protocol 2: Synthesis of a this compound-Fluorescent Dye Conjugate

This protocol describes the conjugation of this compound to an amine-reactive fluorescent dye.

Materials:

  • This compound

  • Amine-reactive fluorescent dye with an azide moiety (e.g., Azide-PEG4-amine)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) crosslinker

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Reverse-phase HPLC for purification

Procedure:

  • Activation of this compound:

    • Dissolve this compound and NHS (1.2 equivalents) in anhydrous DMF.

    • Add DCC (1.2 equivalents) to the solution and stir at room temperature for 4-6 hours to form the NHS ester.

  • Conjugation Reaction:

    • In a separate vial, dissolve the amine-reactive azido-dye and TEA (2 equivalents) in anhydrous DMF.

    • Add the activated this compound-NHS ester solution to the dye solution.

    • Stir the reaction mixture overnight at room temperature in the dark.

  • Purification:

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, purify the conjugate by reverse-phase HPLC.

  • Characterization:

    • Confirm the identity and purity of the product by mass spectrometry and NMR spectroscopy.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Metabolic_Labeling_Workflow cluster_cell Live Cell cluster_staining Staining Protocol cluster_imaging Imaging Metabolic_Precursor Azido-Modified Metabolic Precursor Cellular_Uptake Cellular Uptake Metabolic_Precursor->Cellular_Uptake Incorporation Incorporation into Nascent Biomolecules Cellular_Uptake->Incorporation Azido_Biomolecule Azide-Labeled Biomolecule Incorporation->Azido_Biomolecule Fixation Fixation Azido_Biomolecule->Fixation Permeabilization Permeabilization Fixation->Permeabilization Click_Reaction Click Reaction with This compound-Fluorophore Permeabilization->Click_Reaction Labeled_Biomolecule Fluorescently Labeled Biomolecule Click_Reaction->Labeled_Biomolecule Microscopy Fluorescence Microscopy Labeled_Biomolecule->Microscopy Data_Analysis Image and Data Analysis Microscopy->Data_Analysis

Click_Chemistry_Reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Propynyl_PEG1_Ac This compound-Fluorophore (Alkyne) Triazole_Linkage Stable Triazole Linkage Propynyl_PEG1_Ac->Triazole_Linkage Azide_Biomolecule Azide-Modified Biomolecule (Azide) Azide_Biomolecule->Triazole_Linkage Copper Cu(I) Catalyst Copper->Triazole_Linkage

References

Troubleshooting & Optimization

Optimizing copper catalyst concentration for Propynyl-PEG1-Ac reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving Propynyl-PEG1-Ac. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful conjugation.

Troubleshooting Guide

This guide addresses specific issues that users may encounter during their experiments with this compound, offering potential causes and recommended solutions in a clear question-and-answer format.

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Low or No Product Yield Inactive Copper Catalyst: The active Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state by dissolved oxygen.• Thoroughly degas all solvents and solutions (e.g., by sparging with argon or nitrogen). • Always use a freshly prepared solution of a reducing agent, such as sodium ascorbate (B8700270), to maintain copper in the +1 oxidation state.[1]
Impure Reagents: Impurities in the this compound, azide-containing molecule, or solvents can inhibit the catalyst.• Use high-purity reagents and solvents. If impurities are suspected, consider purifying the starting materials.
Substrate-Specific Issues: Steric hindrance around the alkyne or azide (B81097) can slow the reaction. The PEG linker itself might also present challenges.• Increase the reaction time or temperature if substrates are sterically hindered. • For PEGylated compounds, ensure adequate solubility in the chosen solvent system.
Incorrect Reagent Stoichiometry: An improper ratio of azide to alkyne can result in an incomplete reaction.• While a 1:1 ratio is common, using a slight excess (e.g., 1.1 to 2-fold) of one reagent (often the less precious one) can drive the reaction to completion.[1]
Presence of Side Products and Impurities Alkyne Homocoupling (Glaser Coupling): This common side reaction is promoted by oxygen and an insufficient amount of reducing agent.• Ensure thorough degassing of the reaction mixture and the presence of an adequate concentration of sodium ascorbate.
Reaction with Buffer Components: Some buffers can interact with the reactants or the catalyst.• Avoid buffers with high concentrations of chloride ions, which can compete for copper coordination.[2] Phosphate (B84403) buffers are generally a good choice.
Difficulty in Product Purification PEG Solubility: The hydrophilic nature of the PEG linker can make purification challenging due to its solubility in a wide range of solvents.• Consider purification techniques such as precipitation by adding a non-solvent, dialysis, or size exclusion chromatography for larger PEGylated products.
Copper Removal: Residual copper catalyst can be difficult to remove from the final product.• After the reaction is complete, add a copper-chelating agent like EDTA to the reaction mixture before purification.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of the copper catalyst for my this compound reaction?

A1: The optimal copper concentration should generally be between 50 and 100 µM for bioconjugation reactions.[3][4] However, for less sensitive substrates or when higher reaction rates are desired, concentrations up to 250 µM can be used. It is often beneficial to perform a small-scale optimization experiment to determine the ideal concentration for your specific system.

Q2: Why is a ligand, such as THPTA, necessary?

A2: A ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is crucial for several reasons. It stabilizes the active Cu(I) catalyst, preventing its oxidation and disproportionation.[5] The ligand also accelerates the reaction rate and can protect sensitive biomolecules from oxidative damage by sequestering the copper ion.[2][5]

Q3: How much sodium ascorbate should I use?

A3: Sodium ascorbate is used as a reducing agent to regenerate the active Cu(I) catalyst from any Cu(II) that forms. It is typically used in excess. A concentration of 2.5 mM has been shown to be sufficient for reactions containing 100 µM of copper.[3][4] Using a freshly prepared solution is highly recommended as it can oxidize over time.

Q4: What is the ideal ratio of ligand to copper?

A4: A ligand-to-copper ratio of 5:1 is commonly recommended to ensure the copper catalyst is fully complexed and to provide protection against oxidative damage.[2][3][5]

Q5: Can the PEG linker in this compound affect the reaction?

A5: Yes, the PEG linker can influence the reaction. It generally improves the aqueous solubility of the alkyne. However, depending on the length of the PEG chain and the nature of the reactants, it could potentially cause steric hindrance. In some cases, the PEG itself can act as a chelating solvent, protecting the copper from oxidation.[6]

Q6: What is the best solvent for my reaction?

A6: The choice of solvent depends on the solubility of your azide and this compound. Mixtures of water and organic solvents like DMSO, THF, or t-BuOH are very common. For bioconjugation, aqueous buffers (e.g., phosphate buffer, pH 7.4) are typically used.

Quantitative Data Summary

The following table summarizes recommended concentration ranges for the key components in a typical CuAAC reaction with this compound.

ComponentRecommended Concentration/RatioNotes
Copper (CuSO₄) 50 - 100 µM (up to 250 µM)Higher concentrations can increase the reaction rate but may also increase the risk of side reactions or damage to sensitive biomolecules.[3][4]
Ligand (e.g., THPTA) 5:1 ratio to copperA sufficient excess of the ligand is crucial for catalyst stability and reaction efficiency.[2][3][5]
Reducing Agent (Sodium Ascorbate) ~2.5 mM (for 100 µM Cu)Should be prepared fresh. A significant excess is used to maintain the copper in its active Cu(I) state.[3][4]
This compound : Azide Ratio 1:1 to 1.1:1A slight excess of one component can help drive the reaction to completion.[1]

Experimental Protocols

General Protocol for CuAAC Reaction with this compound

This protocol provides a starting point and may require optimization for your specific application.

1. Preparation of Stock Solutions:

  • This compound: Prepare a stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO or water).

  • Azide-containing molecule: Prepare a stock solution (e.g., 10 mM) in a compatible solvent.

  • Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.

  • Ligand (THPTA): Prepare a 50 mM stock solution in deionized water.

  • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution should be prepared fresh before each use.

2. Reaction Setup:

  • In a microcentrifuge tube, add the azide-containing molecule and the this compound to your reaction buffer (e.g., 100 mM phosphate buffer, pH 7.4).

  • In a separate tube, pre-mix the CuSO₄ and THPTA solutions to form the copper-ligand complex. For a final copper concentration of 100 µM, you would use a 5-fold excess of ligand (500 µM final concentration).[3]

  • Add the copper/ligand mixture to the reaction tube containing the azide and alkyne.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 2.5 mM.[3][4]

3. Reaction Conditions:

  • Gently mix the reaction and allow it to proceed at room temperature.

  • Reaction times can vary from a few minutes to several hours. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or TLC).

  • It is advisable to cap the reaction tube to minimize exposure to oxygen.[7]

4. Work-up and Purification:

  • Once the reaction is complete, add an excess of a chelating agent like EDTA to quench the reaction and sequester the copper catalyst.

  • Purify the PEGylated product using an appropriate method such as size exclusion chromatography, dialysis, or precipitation.

Visualizations

experimental_workflow prep Prepare Stock Solutions (this compound, Azide, CuSO4, Ligand, Na-Ascorbate) mix_reactants Mix this compound and Azide in Reaction Buffer prep->mix_reactants premix_catalyst Pre-mix CuSO4 and Ligand prep->premix_catalyst add_catalyst Add Cu/Ligand Complex to Reactants mix_reactants->add_catalyst premix_catalyst->add_catalyst initiate Initiate with Fresh Sodium Ascorbate add_catalyst->initiate react Incubate at Room Temperature (Monitor Progress) initiate->react quench Quench with EDTA react->quench purify Purify Product quench->purify

Caption: Experimental workflow for a typical CuAAC reaction.

troubleshooting_workflow start Low or No Product Yield? check_catalyst Is the Copper Catalyst Active? (Fresh Reducing Agent, Degassed Solvents) start->check_catalyst Yes check_reagents Are Reagents Pure? check_catalyst->check_reagents check_stoichiometry Is Stoichiometry Correct? (Slight Excess of One Reagent) check_reagents->check_stoichiometry check_conditions Are Reaction Conditions Optimal? (Solvent, Temperature) check_stoichiometry->check_conditions success Reaction Optimized check_conditions->success

Caption: Troubleshooting workflow for low product yield.

References

Common side reactions with Propynyl-PEG1-Ac and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Propynyl-PEG1-Ac.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a chemical reagent used in bioconjugation and drug development.[1] It contains a terminal alkyne group (propynyl), a short polyethylene (B3416737) glycol (PEG1) spacer, and a carboxylic acid group (Ac).[2][3] Its primary application is in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where the alkyne group reacts with an azide-modified molecule to form a stable triazole linkage.[1][4][5] The PEG spacer enhances solubility and the carboxylic acid allows for further conjugation to amine-containing molecules.[2]

Q2: What are the key advantages of using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction?

CuAAC reactions are known for being:

  • High-yielding and efficient: They generally proceed with high conversion rates.[6]

  • Specific: The reaction is highly specific between the alkyne and azide (B81097) functional groups, minimizing side products.[7]

  • Versatile: Tolerant of a wide range of functional groups and can be performed in aqueous conditions over a broad pH range (4 to 12).[7]

  • Simple to perform: The reactions are typically easy to set up and the products are often purified by simple filtration or extraction.[7]

Q3: Can this compound be used in copper-free click chemistry?

No, this compound is designed for copper-catalyzed click chemistry. For copper-free click chemistry, you would need a strained alkyne, such as a dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN) derivative.[5]

Troubleshooting Guide

Issue 1: Low or No Product Yield in CuAAC Reaction

Potential Causes & Solutions

  • Inactive Copper Catalyst: The active catalyst for CuAAC is Copper(I). If you are starting with a Copper(II) salt (e.g., CuSO₄), a reducing agent (e.g., sodium ascorbate) must be added to generate Cu(I) in situ. Ensure the reducing agent is fresh and added in sufficient quantity.

  • Catalyst Poisoning: Other functional groups in your reaction mixture can coordinate with and deactivate the copper catalyst. Avoid reagents containing thiols unless they are protected.

  • Inappropriate Solvent: While CuAAC is tolerant of many solvents, the choice of solvent can impact reaction efficiency. Ensure your azide- and alkyne-containing molecules are soluble in the chosen solvent system. Common solvents include water, t-butanol, DMSO, and DMF.

  • Low Reaction Temperature: While many CuAAC reactions proceed at room temperature, some more sterically hindered substrates may require gentle heating to achieve a reasonable reaction rate.[7] However, excessive heat can lead to side reactions.[6]

  • Incorrect Stoichiometry: Ensure you are using the correct molar ratios of reactants and catalyst. Typically, a slight excess of one of the reactants (azide or alkyne) is used to drive the reaction to completion.

Issue 2: Presence of Unexpected Side Products

Potential Causes & Solutions

  • Alkyne Homo-coupling (Dimerization): Terminal alkynes can undergo oxidative homo-coupling in the presence of copper catalysts, leading to the formation of a diacetylene byproduct (Glaser coupling). This is more likely to occur at higher temperatures and with prolonged reaction times.[6]

    • How to Avoid:

      • Maintain a low reaction temperature.

      • Use a copper-coordinating ligand (e.g., TBTA) to stabilize the Cu(I) catalyst and prevent side reactions.

      • Ensure a reducing environment is maintained by using a sufficient amount of reducing agent.

  • Cleavage of the Propargyl Group: In some cases, particularly with aromatic propargyl ethers at elevated temperatures, the propargyl group can be cleaved.[6] While this compound does not contain an aromatic ether, instability under harsh conditions is a possibility.

    • How to Avoid:

      • Avoid high reaction temperatures. Most CuAAC reactions proceed efficiently at room temperature.

  • Reaction with Other Functional Groups: The terminal alkyne of this compound is generally unreactive towards other functional groups under typical CuAAC conditions. However, the carboxylic acid group can react with primary amines if an activating agent (like EDC or HATU) is present.[2]

Summary of Potential Side Reactions and Mitigation Strategies

Side ReactionDescriptionPotential CauseHow to Avoid/Minimize
Alkyne Homo-coupling Dimerization of two terminal alkyne molecules.- High temperature- Oxidative conditions- Excess copper catalyst- Run reaction at room temperature.- Ensure a reducing environment (e.g., with sodium ascorbate).- Use a Cu(I)-stabilizing ligand (e.g., TBTA).
Cleavage of Propargyl Group Loss of the propynyl (B12738560) functional group.- High reaction temperatures.[6]- Avoid excessive heating of the reaction mixture.
Hydration of Alkyne Addition of water across the triple bond to form an enol, which tautomerizes to a ketone.[8][9]- Acidic conditions.- Maintain a neutral or slightly basic pH for the reaction.

Experimental Workflow & Troubleshooting Diagrams

Below are diagrams illustrating a typical experimental workflow for a CuAAC reaction using this compound and a troubleshooting decision tree.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Reactants Dissolve Azide Substrate and This compound in Solvent Mix Combine Reactant Solution with Copper Source Reactants->Mix Catalyst_Sol Prepare Stock Solutions: - Copper Source (e.g., CuSO4) - Reducing Agent (e.g., Na Ascorbate) Catalyst_Sol->Mix Initiate Add Reducing Agent to Initiate Reaction Mix->Initiate Stir Stir at Room Temperature Initiate->Stir Monitor Monitor Reaction Progress (TLC, LC-MS) Stir->Monitor Purify Purify Product (e.g., Chromatography, Extraction) Monitor->Purify Characterize Characterize Final Product (NMR, MS) Purify->Characterize

Caption: General workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

G Start Low or No Product Yield? Check_Catalyst Is the Copper(I) catalyst active? Start->Check_Catalyst Check_Conditions Are reaction conditions optimal? Check_Catalyst->Check_Conditions Yes Sol_Catalyst Use fresh reducing agent (e.g., Na Ascorbate) with Cu(II) source or use a Cu(I) source. Check_Catalyst->Sol_Catalyst No Check_Purity Is starting material pure? Check_Conditions->Check_Purity Yes Sol_Conditions Optimize solvent for solubility. Consider gentle heating. Check stoichiometry. Check_Conditions->Sol_Conditions No Sol_Purity Purify starting materials. Confirm structure by NMR/MS. Check_Purity->Sol_Purity No Success Problem Solved Sol_Catalyst->Success Sol_Conditions->Success Sol_Purity->Success

Caption: Troubleshooting decision tree for low-yield CuAAC reactions.

References

Technical Support Center: Purification of Propynyl-PEG1-Ac Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of reaction products involving Propynyl-PEG1-Ac. As this compound is a commonly used PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry, this guide focuses on the purification challenges associated with these reactions.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a CuAAC reaction using this compound?

A1: Common impurities include:

  • Unreacted Starting Materials: Residual this compound, the azide-containing molecule, and any excess reagents.

  • Copper Catalyst: The copper(I) catalyst is a significant impurity that must be removed, as it can be toxic to cells and interfere with downstream applications.[5]

  • Side-Reaction Byproducts: The most prevalent side reaction is the oxidative homocoupling of the terminal alkyne (Glaser coupling), which forms a diyne byproduct.

  • Ligand and Reducing Agents: Residual stabilizing ligands (e.g., THPTA) and reducing agents (e.g., sodium ascorbate) used in the reaction.

Q2: What is the recommended general workflow for purifying my this compound derived PROTAC?

A2: A typical purification workflow involves:

  • Reaction Quenching & Copper Removal: The reaction is often quenched, and the copper catalyst is removed. This can be achieved by adding a chelating agent like EDTA or by using a copper-scavenging resin.[6][7]

  • Crude Purification (Optional): For very complex mixtures, an initial crude purification using silica (B1680970) gel chromatography may be performed.[8]

  • Primary Purification by Preparative RP-HPLC: The primary and most effective method for purifying PROTACs is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[8][9]

  • Purity Analysis: Analytical HPLC or UPLC-MS is used to assess the purity of the collected fractions.[8]

  • Final Product Isolation: Pure fractions are pooled, and the solvent is removed, often by lyophilization, to yield the final product.[8]

Q3: How do I remove the copper catalyst from my reaction mixture?

A3: Several methods can be employed for copper removal:

  • Aqueous Wash with a Chelator: Washing the reaction mixture with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) is a common and effective method.[6][7] Typically, a 0.01M EDTA solution can be used to wash the organic layer containing the product.[7]

  • Copper Scavenging Resins: Commercially available resins with high affinity for copper can be used to selectively remove the catalyst from the reaction mixture.

  • Dialysis: For larger biomolecule conjugates, dialysis against an EDTA-containing buffer can be effective.[6][10]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low recovery after purification Product precipitation during workup: The PROTAC may be poorly soluble in the workup solvents.- Use a solvent system in which your product is soluble for extraction and washing.- Minimize the use of anti-solvents.
Product adsorption to surfaces: PROTACs, especially those with large molecular weights, can adsorb to glass or plastic surfaces.[11]- Use low-adsorption labware.- Consider adding a small amount of a non-ionic surfactant to your buffers if compatible with your downstream applications.
Incomplete elution from HPLC column: The product may be strongly retained on the column.- Optimize the HPLC gradient to ensure complete elution.- Try a different stationary phase or mobile phase modifier.
Persistent copper contamination Inefficient chelation: The chelating agent may not have had sufficient contact time or concentration to remove all the copper.- Increase the concentration of the EDTA solution or perform multiple washes.- Ensure vigorous mixing during the washing step.
Strong coordination of copper to the product: The product itself may have functional groups that chelate copper.- Use a copper scavenging resin, which may have a higher affinity for copper than your product.- Consider dialysis against a high concentration of EDTA.[6]
Presence of diyne byproduct (from Glaser coupling) Oxygen in the reaction mixture: The Cu(I) catalyst can be oxidized to Cu(II) by oxygen, which promotes alkyne homocoupling.- Degas all solvents and solutions before use.- Maintain an inert atmosphere (e.g., nitrogen or argon) during the reaction.
Insufficient reducing agent: Not enough sodium ascorbate (B8700270) to maintain the copper in the Cu(I) state.- Use a sufficient excess of the reducing agent.
Multiple peaks on analytical HPLC of the purified product Isomers: The product may exist as diastereomers or enantiomers, especially if chiral starting materials were used.[8]- If stereoisomers are present, chiral HPLC may be necessary for separation.[8]
Degradation of the product: The product may be unstable under the purification conditions (e.g., acidic mobile phase).- Use a less acidic mobile phase if possible (e.g., with formic acid instead of TFA).- Perform purification at a lower temperature.
Residual impurities: The initial purification may not have been sufficient.- Re-purify the product using a shallower HPLC gradient for better resolution.- Try a different HPLC column with a different selectivity.

Data Presentation

Table 1: Illustrative Purification Efficiency for a this compound Derived PROTAC
Purification StepStarting Purity (by HPLC)Final Purity (by HPLC)YieldNotes
Aqueous Wash (EDTA) ~70%~75%>95%Primarily removes copper and water-soluble reagents.
Silica Gel Chromatography ~75%~85-90%~80%Effective for removing polar impurities.
Preparative RP-HPLC ~85-90%>98%~60-70%The most effective step for achieving high purity.[8][9]

Note: Data is illustrative and actual results will vary depending on the specific reaction and purification protocol.

Table 2: Comparison of Analytical HPLC Conditions for PROTAC Purity Assessment
ParameterMethod A: Rapid AnalysisMethod B: High-Resolution Analysis
Column C18, 2.1 x 50 mm, 1.8 µmC18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5-95% B in 5 min20-80% B in 20 min
Flow Rate 0.4 mL/min0.3 mL/min
Detection UV at 254 nm, MSUV at 254 nm, MS
Primary Use In-process monitoring, fraction analysisFinal purity assessment

Experimental Protocols

Protocol 1: Copper Removal using EDTA Wash
  • Reaction Quench: Upon reaction completion (monitored by TLC or LC-MS), dilute the reaction mixture with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.

  • EDTA Wash: Transfer the diluted reaction mixture to a separatory funnel. Add an equal volume of a 0.01 M aqueous solution of EDTA.

  • Extraction: Shake the separatory funnel vigorously for 1-2 minutes. Allow the layers to separate.

  • Layer Separation: Drain the aqueous layer.

  • Repeat: Repeat the washing step two more times with fresh EDTA solution.

  • Brine Wash: Wash the organic layer with saturated aqueous sodium chloride (brine) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: General Preparative RP-HPLC Purification
  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMSO or DMF) and then dilute with the initial mobile phase composition. Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.[8]

  • Column and Mobile Phase: Use a C18 preparative HPLC column. A typical mobile phase system is Water/Acetonitrile with 0.1% TFA.[12]

  • Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Injection and Elution: Inject the prepared sample. Elute the product using a linear gradient (e.g., 5% to 95% B over 30-40 minutes).

  • Fraction Collection: Collect fractions based on the UV chromatogram, isolating the peak corresponding to the desired product.

  • Analysis of Fractions: Analyze the purity of each collected fraction using analytical HPLC-MS.[8]

  • Product Isolation: Pool the pure fractions (>95% purity). Remove the organic solvent under reduced pressure and lyophilize the remaining aqueous solution to obtain the purified product as a solid.[8]

Mandatory Visualization

G cluster_workflow Purification Workflow for this compound Reaction Products reaction Crude Reaction Mixture (Post-CuAAC) cu_removal Copper Removal (e.g., EDTA Wash) reaction->cu_removal extraction Liquid-Liquid Extraction & Drying cu_removal->extraction concentration Solvent Removal (Rotary Evaporation) extraction->concentration prep_hplc Preparative RP-HPLC concentration->prep_hplc fraction_analysis Fraction Analysis (Analytical HPLC/UPLC-MS) prep_hplc->fraction_analysis pooling Pooling of Pure Fractions (>95% Purity) fraction_analysis->pooling Purity Check lyophilization Lyophilization pooling->lyophilization final_product Purified Product lyophilization->final_product

Caption: A typical experimental workflow for the purification of PROTACs synthesized using this compound.

G cluster_troubleshooting Troubleshooting Logic for Low Purification Yield start Low Yield After Purification check_solubility Check Product Solubility in Workup Solvents start->check_solubility check_hplc Review HPLC Chromatogram check_solubility->check_hplc Good Solubility optimize_solvents Optimize Workup Solvent System check_solubility->optimize_solvents Poor Solubility optimize_gradient Optimize HPLC Gradient & Column check_hplc->optimize_gradient Broad or Tailing Peaks check_adsorption Investigate Adsorption to Surfaces check_hplc->check_adsorption Good Peak Shape use_low_adsorption_ware Use Low-Adsorption Labware check_adsorption->use_low_adsorption_ware Adsorption Suspected

Caption: A troubleshooting decision tree for addressing low yield during purification.

References

Addressing instability of the alkyne group in Propynyl-PEG1-Ac

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propynyl-PEG1-Ac. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use and stability of this alkyne-containing PEG linker, particularly in the context of PROTAC® (Proteolysis Targeting Chimera) synthesis and other bioconjugation applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a heterobifunctional linker molecule. It contains a terminal alkyne group (propynyl) and a carboxylic acid group. The key feature is the terminal alkyne, which is a reactive handle for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". Its primary application is in the synthesis of PROTACs, where it serves as a flexible linker to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase.

Q2: What are the main stability concerns for the alkyne group in this compound?

The terminal alkyne in this compound is generally stable under standard bioconjugation conditions. However, instability can arise from:

  • Copper-Catalyzed Homocoupling (Glaser Coupling): In the presence of a copper catalyst and oxygen, terminal alkynes can dimerize. This is a common side reaction in CuAAC if the reaction is not properly deoxygenated.

  • Strong Basic or Acidic Conditions: While stable in a pH range of roughly 4-12, extreme pH conditions can potentially lead to degradation.[1] For instance, propargyl alcohol can undergo acid-catalyzed hydrolysis, though propargyl ethers (as in this molecule) are generally more stable.[2] High temperatures in the presence of strong bases have also been shown to be hazardous for propargyl alcohol.

  • Reaction with Nucleophiles: Although generally considered bioorthogonal, terminal alkynes can, under certain conditions, react with strong nucleophiles like thiols (e.g., from cysteine residues in proteins), though this is not a common issue in standard CuAAC protocols.

Q3: How should I store this compound to ensure its stability?

To maintain the integrity of the alkyne group and the overall molecule, proper storage is crucial.

Storage ConditionRecommendationRationale
Temperature Short-term (days to weeks): 0-4°C. Long-term (months to years): -20°C.[3]Reduces the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).[4]Minimizes oxidation, particularly important if copper contamination is a possibility, which could catalyze homocoupling.
Moisture Keep in a dry environment, preferably with a desiccant.[4]Prevents hydrolysis of the molecule.
Light Protect from light.[4]PEG-containing molecules can be light-sensitive.

Q4: What are the key parameters to control during a CuAAC reaction to avoid alkyne instability?

Successful and clean CuAAC reactions depend on careful control of the reaction conditions.

ParameterRecommendationRationale
Oxygen Degas all solvents and reaction mixtures. Run the reaction under an inert atmosphere (Argon or Nitrogen).[5]Oxygen promotes the oxidation of the Cu(I) catalyst to the inactive Cu(II) state and facilitates alkyne homocoupling.[5]
Copper Source Use a reliable Cu(I) source or a Cu(II) salt (e.g., CuSO₄) with a reducing agent (e.g., sodium ascorbate).[5][6]Ensures a sufficient concentration of the active Cu(I) catalyst.
Ligands Use a copper-stabilizing ligand such as THPTA or TBTA, especially in aqueous or biological media.[5][7]The ligand protects the Cu(I) from oxidation and disproportionation, and can accelerate the reaction.[5]
pH Maintain a pH between 7 and 9 for most bioconjugations.[7]This pH range is generally optimal for the CuAAC reaction and maintains the stability of most biomolecules.

Troubleshooting Guide: Alkyne Instability and Reaction Failures

This guide addresses specific issues you might encounter during your experiments with this compound.

Problem Potential Cause Recommended Solution
Low or No Product Yield in CuAAC Reaction Inactive Copper Catalyst: The Cu(I) catalyst has been oxidized to inactive Cu(II).- Ensure all solutions are thoroughly deoxygenated. - Use a fresh solution of the reducing agent (e.g., sodium ascorbate). - Use a copper-chelating ligand like THPTA to stabilize the Cu(I) state.[5][7]
Impure Reagents: The this compound or the azide-containing reaction partner is impure or has degraded.- Verify the purity of starting materials using NMR or Mass Spectrometry. - Use freshly purchased or properly stored reagents.
Suboptimal Reaction Conditions: Incorrect pH, temperature, or solvent.- Optimize the pH (typically 7-9 for bioconjugation).[7] - If reactants are not fully soluble, consider using a co-solvent like DMSO or DMF.[6] - Gentle heating (e.g., 37-50°C) can sometimes improve yields, but be cautious of biomolecule stability.[7]
Presence of a Side Product with a Mass Corresponding to Dimerized Alkyne Alkyne Homocoupling (Glaser Coupling): Presence of oxygen and copper catalyst has led to the dimerization of this compound.- Rigorously deoxygenate all reaction components. - Run the reaction under a strict inert atmosphere. - Ensure a sufficient excess of the reducing agent is present throughout the reaction.[1]
Loss of Alkyne Signal (e.g., in NMR or by specific staining) Before Reaction Degradation During Storage or Handling: The this compound has degraded due to improper storage or handling.- Review storage conditions (see FAQ Q3). - Avoid repeated freeze-thaw cycles. - Aliquot the reagent upon receipt for single-use applications.
Degradation in Experimental Buffer: The buffer conditions (e.g., extreme pH) are causing the alkyne group to degrade.- Assess the stability of this compound in your specific buffer system by incubating it under the reaction conditions (without other reactants) and analyzing it over time by LC-MS or NMR.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a starting point for the conjugation of this compound to an azide-containing molecule.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Sodium Ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

  • Copper ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)

  • Reaction Buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • Degassed solvents (e.g., water, DMSO)

Procedure:

  • Preparation of Reactants:

    • Dissolve this compound in degassed DMSO or the reaction buffer to a desired stock concentration.

    • Dissolve the azide-containing molecule in a compatible degassed solvent.

  • Reaction Setup (Example for a 200 µL final volume):

    • In a microcentrifuge tube, add the azide-containing molecule (e.g., to a final concentration of 1 mM).

    • Add this compound (e.g., to a final concentration of 1.2 mM, a slight excess).

    • Add the reaction buffer to bring the volume to approximately 180 µL.

    • Prepare a premix of the copper catalyst: mix the CuSO₄ stock solution and the THPTA ligand stock solution. A 1:5 ratio of copper to ligand is often recommended.[6] For a final copper concentration of 1 mM, you would add 10 µL of 20 mM CuSO₄ and 10 µL of 50 mM THPTA.

    • Add the copper/ligand premix to the reaction tube.

  • Initiation of the Reaction:

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the click reaction. For a 1 mM copper concentration, use a 5-fold excess of sodium ascorbate (e.g., 10 µL of a 100 mM stock for a final concentration of 5 mM).

  • Incubation:

    • Incubate the reaction at room temperature or with gentle heating (e.g., 37°C) for 1-4 hours. The reaction progress can be monitored by LC-MS or TLC.

  • Purification:

    • Upon completion, the product can be purified by standard methods such as HPLC or column chromatography to remove the copper catalyst, excess reagents, and any side products.

Protocol 2: Forced Degradation Study to Assess Alkyne Stability

This protocol can be used to evaluate the stability of the alkyne group in this compound under specific stress conditions.

Materials:

  • This compound

  • Buffers of varying pH (e.g., pH 4, 7, 9)

  • Oxidizing agent (e.g., hydrogen peroxide)

  • Analytical equipment (e.g., HPLC, LC-MS, NMR)

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile (B52724) or water).

    • For each condition to be tested (e.g., acidic, basic, neutral, oxidative), dilute the stock solution into the respective buffer or solution to a known final concentration.

  • Incubation:

    • Incubate the samples at a controlled temperature (e.g., room temperature, 37°C, or an elevated temperature like 50°C).

    • At specified time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each sample.

  • Analysis:

    • Immediately analyze the aliquots by a suitable analytical method.

    • HPLC/LC-MS: Monitor the disappearance of the parent peak corresponding to this compound and the appearance of any new peaks, which would indicate degradation products.

    • NMR: If the concentration is high enough, ¹H NMR can be used to monitor the disappearance of the characteristic terminal alkyne proton signal.

  • Data Interpretation:

    • Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics.

Visualizations

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation POI_Ligand POI Ligand (with Azide) PROTAC_Molecule PROTAC Molecule POI_Ligand->PROTAC_Molecule CuAAC Click Reaction E3_Ligand E3 Ligand Propynyl_PEG This compound E3_Ligand->Propynyl_PEG Amide Coupling Propynyl_PEG->PROTAC_Molecule Cell_Treatment Treat Cells with PROTAC PROTAC_Molecule->Cell_Treatment Lysis Cell Lysis Cell_Treatment->Lysis Western_Blot Western Blot (for POI levels) Lysis->Western_Blot Degradation_Analysis Analyze Protein Degradation Western_Blot->Degradation_Analysis

Caption: A typical workflow for PROTAC synthesis and evaluation.

Troubleshooting_Logic Start Low/No Product in CuAAC Reaction Check_Catalyst Is the Cu(I) catalyst active? Start->Check_Catalyst Check_Reagents Are starting materials pure? Check_Catalyst->Check_Reagents Yes Solution_Catalyst Solution: - Degas solvents - Use fresh reducing agent - Use Cu(I) stabilizing ligand Check_Catalyst->Solution_Catalyst No Check_Conditions Are reaction conditions optimal? Check_Reagents->Check_Conditions Yes Solution_Reagents Solution: - Verify purity by LC-MS/NMR - Use fresh reagents Check_Reagents->Solution_Reagents No Solution_Conditions Solution: - Optimize pH (7-9) - Use co-solvents (DMSO) - Gentle heating Check_Conditions->Solution_Conditions No Success Successful Reaction Solution_Catalyst->Success Solution_Reagents->Success Solution_Conditions->Success

Caption: Troubleshooting logic for low-yield CuAAC reactions.

References

Best practices for handling and storing Propynyl-PEG1-Ac

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Propynyl-PEG1-Ac, alongside detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its experimental use.

Handling and Storage

Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring experimental success and laboratory safety.

Storage Recommendations:

ConditionSpecificationRationale
Temperature Store at -20°C for long-term storage.Minimizes degradation and maintains the stability of the compound.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidation, especially of the terminal alkyne group.
Light Protect from light.Avoids potential photo-degradation.
Moisture Keep in a tightly sealed container in a dry environment.This compound is hygroscopic and can absorb moisture, which may affect its reactivity.

Handling Guidelines:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.

  • Work Area: Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any potential vapors.

  • Dispensing: To maintain integrity, allow the vial to warm to room temperature before opening to prevent condensation of moisture inside. Use clean, dry spatulas and weigh the required amount quickly.

  • Solution Preparation: Prepare solutions fresh for each experiment whenever possible. If stock solutions are necessary, use anhydrous solvents and store them under an inert atmosphere at -20°C.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for a click chemistry reaction using this compound to conjugate with an azide-containing molecule.

Materials:

  • This compound

  • Azide-containing molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand

  • Anhydrous solvent (e.g., DMSO, DMF, or a mixture of t-BuOH/H₂O)

  • Reaction vessel

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an appropriate anhydrous solvent (e.g., 10 mM in DMSO).

    • Prepare a stock solution of the azide-containing molecule in a compatible solvent.

    • Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water), and the copper ligand (e.g., 100 mM THPTA in water).

  • Reaction Setup:

    • In a reaction vessel, add the azide-containing molecule and the this compound solution. A typical molar ratio is 1:1.2 to 1:1.5 (azide:alkyne).

    • Add the copper ligand solution to the reaction mixture. The ligand to copper ratio is typically 5:1.

    • Add the CuSO₄ solution. The final copper concentration is typically in the range of 50 µM to 1 mM.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5 to 10 times the concentration of copper.

    • Seal the reaction vessel and stir the mixture at room temperature. The reaction is typically complete within 1 to 4 hours.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress using an appropriate analytical technique, such as LC-MS or TLC.

    • Once the reaction is complete, the product can be purified using techniques like preparative HPLC or size-exclusion chromatography.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

IssuePossible CauseRecommended Solution
Low or No Reaction Yield Oxidation of Copper(I) Catalyst: The active Cu(I) catalyst is easily oxidized to the inactive Cu(II) state by oxygen.• Degas all solvents and solutions thoroughly before use.• Work under an inert atmosphere (argon or nitrogen).• Use a fresh solution of sodium ascorbate.• Increase the concentration of the reducing agent.
Degraded Reagents: this compound or the azide (B81097) partner may have degraded due to improper storage.• Use fresh, high-quality reagents.• Confirm the integrity of starting materials via analytical methods like NMR or MS.
Steric Hindrance: Bulky groups near the alkyne or azide can impede the reaction.• Increase the reaction temperature.• Prolong the reaction time.• Consider using a longer PEG linker if steric hindrance is a significant issue.
Multiple Products Observed Side Reactions: The azide or other functional groups on the starting materials may be participating in side reactions.• Ensure the reaction is performed under optimal pH conditions.• Protect sensitive functional groups on your molecules before performing the click reaction.
Alkyne Homocoupling (Glaser Coupling): This can occur in the presence of oxygen.• Ensure sufficient reducing agent is present.• Rigorously exclude oxygen from the reaction mixture.
Difficulty in Product Purification High Polarity of PEGylated Product: PEG linkers increase the polarity of molecules, which can lead to poor separation on normal-phase silica (B1680970) gel.• Use reverse-phase preparative HPLC (RP-HPLC) for purification.• Consider other purification techniques like size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) based on the properties of your molecule.
Co-elution with Unreacted Starting Material: Similar retention times of the product and starting materials can make separation challenging.• Optimize the HPLC gradient to improve resolution.• If possible, use a larger excess of one reagent to ensure complete consumption of the other, simplifying purification.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for a CuAAC reaction with this compound?

A1: The choice of solvent depends on the solubility of your specific reactants. This compound is generally soluble in a variety of organic solvents like DMSO and DMF, as well as in aqueous solutions.[1] For bioconjugation reactions, mixtures of water with a co-solvent like t-butanol or DMSO are commonly used to ensure all components remain in solution.

Q2: How does the length of the PEG linker affect the properties of a PROTAC?

A2: The length of the PEG linker is a critical parameter in PROTAC design.[] An optimal linker length is necessary to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase. A linker that is too short can cause steric hindrance, while a linker that is too long may lead to a non-productive complex.[3] PEG linkers also enhance the solubility and cell permeability of PROTAC molecules.[][4]

Q3: How can I confirm the successful conjugation of this compound to my molecule?

A3: The most common methods for confirming successful conjugation are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. LC-MS is particularly useful for monitoring the reaction progress and confirming the molecular weight of the final product. NMR can be used to identify the characteristic signals of the triazole ring formed during the click reaction, providing definitive structural confirmation.

Q4: Is this compound stable in aqueous solutions?

A4: While this compound is soluble in water, its long-term stability in aqueous solutions, especially at non-neutral pH, may be limited. It is recommended to prepare fresh aqueous solutions for each experiment. For storage, it is best to keep the compound in its solid form or as a stock solution in an anhydrous organic solvent at -20°C.

Q5: What are the key safety precautions when working with this compound?

A5: Always handle this compound in a well-ventilated area, wearing appropriate PPE, including safety glasses, gloves, and a lab coat. Avoid inhalation and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. Refer to the Safety Data Sheet (SDS) for detailed safety information.

Visualizing Experimental Workflows and Concepts

PROTAC-Mediated Protein Degradation Pathway

PROTAC_Pathway cluster_cell Cell cluster_ternary Ternary Complex POI Target Protein (POI) POI_bound POI PROTAC PROTAC (with this compound linker) PROTAC_bound PROTAC E3 E3 Ubiquitin Ligase E3_bound E3 Ligase POI_bound->PROTAC_bound POI_ub Polyubiquitinated POI POI_bound->POI_ub PROTAC_bound->E3_bound Ub Ubiquitin Ub->POI_bound Ubiquitination Proteasome Proteasome POI_ub->Proteasome Degradation Degraded Degraded Peptides Proteasome->Degraded

Caption: PROTAC-mediated protein degradation pathway.

General Workflow for CuAAC Reaction

CuAAC_Workflow start Start reagent_prep Prepare Stock Solutions (this compound, Azide, CuSO4, Ligand, Ascorbate) start->reagent_prep reaction_setup Combine Reactants (Azide, this compound, Ligand, CuSO4) reagent_prep->reaction_setup initiation Initiate Reaction (Add Sodium Ascorbate) reaction_setup->initiation incubation Incubate at Room Temperature (Stirring) initiation->incubation monitoring Monitor Reaction Progress (LC-MS / TLC) incubation->monitoring purification Purify Product (Preparative HPLC / SEC) monitoring->purification Reaction Complete characterization Characterize Final Product (MS, NMR) purification->characterization end End characterization->end

Caption: Step-by-step experimental workflow for a typical CuAAC reaction.

References

Technical Support Center: Overcoming Steric Hindrance in Propynyl-PEG1-Ac Conjugations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to steric hindrance in conjugation reactions involving Propynyl-PEG1-Ac and other short-chain Propynyl-PEG-acid linkers.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Low or No Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Issue: You are observing low or no yield of your desired conjugate when reacting your azide-containing, sterically hindered molecule with this compound.

Potential CauseRecommended Solution(s)
Steric Hindrance: The bulky nature of your molecule is preventing the azide (B81097) and alkyne from coming into the correct orientation for the reaction.- Increase PEG Linker Length: Switch from this compound to a longer linker (e.g., Propynyl-PEG4-Ac or longer). The longer, flexible PEG chain can act as a spacer, moving the reactive alkyne group away from the bulk of the molecule. - Optimize Catalyst System: Use a copper(I) source with a sterically demanding ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), to improve catalyst stability and efficiency. - Alternative Catalysts: For extremely hindered systems, consider a copper-free click chemistry approach like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) if your molecule is compatible with the required cyclooctyne (B158145) reagents.[1]
Catalyst Oxidation: The active Cu(I) catalyst is easily oxidized to inactive Cu(II).- Degas Solvents: Thoroughly degas all solvents and solutions by sparging with an inert gas like argon or nitrogen. - Use Fresh Reducing Agent: Always use a freshly prepared solution of a reducing agent, such as sodium ascorbate (B8700270), to regenerate Cu(I).[2]
Impure Reagents: Impurities in either the Propynyl-PEG-Ac or the azide-containing molecule can poison the catalyst.- Confirm Purity: Verify the purity of your starting materials using methods like NMR or mass spectrometry before the reaction.[2]
Incorrect Stoichiometry: Suboptimal ratios of reactants, catalyst, or ligand.- Optimize Ratios: Start with a slight excess (1.1 to 1.5 equivalents) of the Propynyl-PEG-Ac linker relative to your azide-containing molecule. Use a catalyst concentration of 1-5 mol% Cu(II) and 5-10 mol% sodium ascorbate.[2]
Low Yield or Side Products in EDC/NHS Amide Coupling

Issue: You are experiencing poor yields or observing significant side products when activating the carboxylic acid of this compound with EDC/NHS for conjugation to a sterically hindered primary amine.

Potential CauseRecommended Solution(s)
Steric Hindrance at the Amine: The primary amine on your target molecule is sterically hindered, preventing the NHS-ester from accessing it.- Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration (e.g., overnight) at room temperature, or consider a modest increase in temperature (e.g., to 37°C), monitoring for any degradation of your reactants. - Use a Different Coupling Reagent: Consider using a more reactive carbodiimide, such as DCC (N,N'-dicyclohexylcarbodiimide), or an alternative activating agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Hydrolysis of NHS-Ester: The activated NHS-ester intermediate is susceptible to hydrolysis, especially in aqueous buffers.- Optimize pH: Perform the EDC/NHS activation at a slightly acidic pH (4.5-6.0) to favor NHS-ester formation. Then, adjust the pH to 7.2-8.0 for the reaction with the amine.[3][4] - Anhydrous Conditions: For the activation step, use an anhydrous organic solvent like DMF or DMSO to minimize hydrolysis.[3]
Competing Reactions: The amine on your target molecule is of low reactivity, or your buffer is interfering with the reaction.- Use Non-Amine Buffers: Employ buffers that do not contain primary amines, such as MES or HEPES, for the activation step to avoid competition with your target amine.[5]

Frequently Asked Questions (FAQs)

Q1: How does increasing the PEG linker length in Propynyl-PEG-Ac affect conjugation yield when dealing with a sterically hindered molecule?

A1: Increasing the PEG linker length generally improves the conjugation yield when reacting with a sterically hindered molecule. The longer, flexible PEG chain acts as a spacer, which mitigates the steric hindrance by distancing the reactive propargyl group from the bulky part of the molecule. This allows for better accessibility and a higher probability of a successful reaction. While lengthy linkers are more reactive in terms of conjugation, they may have an opposite effect on the in vitro bioactivity of the conjugate.[1][6]

Illustrative Data on Conjugation Yield vs. PEG Length

The following table provides representative data on how conjugation yield might be affected by PEG linker length when conjugating to a hypothetical, sterically hindered protein via CuAAC.

LinkerPEG UnitsApproximate Length (Å)Representative Conjugation Yield (%)
This compound1~7.515-25
Propynyl-PEG2-Ac2~11.130-45
Propynyl-PEG4-Ac4~18.360-75
Propynyl-PEG8-Ac8~32.7>85

Note: These are illustrative values and actual yields will depend on the specific reactants and reaction conditions.

Q2: What are the key differences between linear and branched PEG linkers for overcoming steric hindrance?

A2: Linear PEG linkers offer a straightforward and predictable way to increase the distance between two molecules with minimal steric bulk from the linker itself. Branched PEGs, on the other hand, have multiple PEG arms extending from a central core. This structure provides a greater hydrodynamic volume, which can be more effective at shielding the conjugated molecule from its environment, potentially increasing in vivo circulation time. However, the bulkier nature of branched PEGs might introduce its own steric challenges in some contexts.

Q3: When should I consider alternatives to CuAAC, like SPAAC, for my conjugation?

A3: You should consider Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) when:

  • Your biomolecule is sensitive to copper, as SPAAC is a copper-free reaction.[1]

  • You are working in a complex biological environment, such as in living cells, where the cytotoxicity of copper is a concern.

  • You are still facing significant steric hindrance issues even with optimized CuAAC conditions, as the high reactivity of strained cyclooctynes can sometimes overcome severe steric barriers.

Q4: My this compound seems to be of low purity. How can this affect my reaction?

A4: Impurities in your this compound can significantly impact your conjugation reaction. Potential issues include:

  • Catalyst Poisoning: Trace impurities can inactivate the copper catalyst in CuAAC reactions, leading to low or no yield.

  • Side Reactions: Impurities with reactive functional groups can lead to the formation of unintended side products, complicating purification.

  • Inaccurate Stoichiometry: If the stated purity is incorrect, you will be using a suboptimal amount of your linker, leading to incomplete reactions. It is crucial to verify the purity of your linker using analytical techniques like NMR or mass spectrometry before starting your experiment.[2]

Experimental Protocols

Protocol 1: EDC/NHS Activation of this compound and Conjugation to a Sterically Hindered Amine

This protocol describes the activation of the carboxylic acid on this compound and its subsequent conjugation to a primary amine on a sterically hindered molecule.

Materials:

  • This compound

  • Sterically hindered amine-containing molecule

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 0.1 M Phosphate buffer, 0.15 M NaCl, pH 7.2-7.5

  • Quenching solution (e.g., 1 M hydroxylamine, pH 8.5)

  • Purification system (e.g., HPLC, FPLC)

Procedure:

  • Reagent Preparation: Allow all reagents to come to room temperature. Prepare stock solutions of EDC and NHS in anhydrous DMF or DMSO immediately before use.

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add 1.5 equivalents of EDC followed by 1.5 equivalents of NHS.

    • Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS-ester.

  • Conjugation to Amine:

    • Dissolve your sterically hindered amine-containing molecule in Coupling Buffer.

    • Add the activated this compound NHS-ester solution to the amine solution.

    • Allow the reaction to proceed for 2 hours to overnight at room temperature with gentle stirring. For particularly hindered amines, consider extending the reaction time up to 24 hours.

  • Quenching: Add the quenching solution to a final concentration of 10-50 mM to stop the reaction and hydrolyze any unreacted NHS-esters.

  • Purification: Purify the conjugate using an appropriate chromatographic method to remove excess reagents and byproducts.

Protocol 2: CuAAC Reaction with a Sterically Hindered Azide

This protocol outlines a general procedure for the copper-catalyzed click reaction between an activated this compound conjugate and a sterically hindered azide-containing molecule.

Materials:

  • This compound conjugate

  • Sterically hindered azide-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium Ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Reaction Buffer: PBS, pH 7.4, or similar non-coordinating buffer

  • Degassed solvents (e.g., water, DMSO, DMF)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of all reagents in degassed solvents.

    • Prepare a fresh 100 mM solution of sodium ascorbate in water immediately before use.

  • Reaction Setup:

    • In a reaction vessel, dissolve the this compound conjugate and the sterically hindered azide-containing molecule in the reaction buffer.

    • Add 1 equivalent of the TBTA or THPTA ligand.

    • Add 0.1 equivalents of CuSO₄.

  • Initiation of Reaction:

    • Add 1-2 equivalents of the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) species.

  • Reaction and Monitoring:

    • Allow the reaction to proceed at room temperature for 1-4 hours. The progress can be monitored by TLC, LC-MS, or other appropriate analytical methods.

  • Purification: Once the reaction is complete, the product can be purified using standard methods such as column chromatography or HPLC to remove the copper catalyst and other reagents. The addition of a copper-chelating agent like EDTA can aid in the removal of residual copper.[2]

Visualizations

experimental_workflow Workflow for Propynyl-PEG-Ac Conjugation cluster_activation Amide Coupling (EDC/NHS) cluster_click Click Chemistry (CuAAC) propynyl_peg_acid This compound edc_nhs EDC / NHS Activation (pH 4.5-6.0) propynyl_peg_acid->edc_nhs activated_ester Propynyl-PEG1-NHS Ester edc_nhs->activated_ester amide_conjugate Amide-Linked Propynyl-PEG Conjugate activated_ester->amide_conjugate pH 7.2-8.0 hindered_amine Sterically Hindered Amine Molecule hindered_amine->amide_conjugate triazole_conjugate Final Triazole Conjugate amide_conjugate->triazole_conjugate azide_molecule Sterically Hindered Azide Molecule azide_molecule->triazole_conjugate cu_catalyst Cu(I) Catalyst (CuSO4 + NaAsc) cu_catalyst->triazole_conjugate

Caption: A logical workflow for the two-stage conjugation of a sterically hindered amine.

troubleshooting_logic Troubleshooting Low Conjugation Yield start Low Conjugation Yield check_hindrance Is the target molecule sterically hindered? start->check_hindrance increase_linker Increase PEG linker length (e.g., PEG4, PEG8) check_hindrance->increase_linker Yes check_reagents Are reagents pure and catalyst active? check_hindrance->check_reagents No optimize_catalyst Optimize catalyst system (e.g., use TBTA ligand) increase_linker->optimize_catalyst success Improved Yield optimize_catalyst->success purify_reagents Purify starting materials check_reagents->purify_reagents No check_conditions Are reaction conditions (pH, stoichiometry) optimal? check_reagents->check_conditions Yes use_fresh_catalyst Use degassed solvents and fresh reducing agent purify_reagents->use_fresh_catalyst use_fresh_catalyst->success adjust_ph Adjust pH for activation and coupling steps check_conditions->adjust_ph No check_conditions->success Yes optimize_ratios Optimize reactant ratios adjust_ph->optimize_ratios optimize_ratios->success

Caption: A decision tree for troubleshooting low yield in conjugation reactions.

References

Technical Support Center: Propynyl-PEG1-Ac Reactions and pH Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of pH on the efficiency of Propynyl-PEG1-Ac reactions. Find troubleshooting tips, frequently asked questions, and detailed protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction involving this compound?

A1: The CuAAC reaction is robust and can proceed over a wide pH range, typically from 4 to 12.[1][2] However, for bioconjugation applications involving sensitive biomolecules, the recommended pH range is generally between 7 and 9.[1] A good starting point for optimization is a pH of 7.0 to 7.5, using buffers such as PBS or HEPES.[3] For reactions with 5-azidoindole, a neutral to slightly basic range of pH 7-8 is suggested to avoid potential degradation of the indole (B1671886) ring.[4]

Q2: What type of buffer should I use for my this compound reaction?

A2: Phosphate-buffered saline (PBS) and HEPES at a pH of 7.0-7.5 are commonly recommended and appropriate for many CuAAC reactions.[3] It is crucial to avoid amine-containing buffers like Tris or glycine (B1666218) during the reaction, as they can interfere with the chemistry.[1] However, these can be useful for quenching the reaction.[1]

Q3: Why is a reducing agent, like sodium ascorbate (B8700270), necessary in the reaction?

A3: The active catalyst for the CuAAC reaction is the Cu(I) ion.[1] Since Cu(I) is readily oxidized to the more stable Cu(II) in solution, a reducing agent is required to generate and maintain the Cu(I) catalytic species in situ from a Cu(II) source like copper(II) sulfate (B86663) (CuSO₄).[1][4] Sodium ascorbate is the most commonly used reducing agent for this purpose.[1]

Q4: Are copper-stabilizing ligands necessary for the reaction?

A4: While not always mandatory, using a copper-stabilizing ligand is highly recommended.[4] Ligands such as tris(benzyltriazolylmethyl)amine (TBTA) and its water-soluble derivatives like tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) can accelerate the reaction, stabilize the Cu(I) catalyst against oxidation, and minimize side reactions.[4]

Q5: Can the this compound linker be used for PROTAC synthesis?

A5: Yes, this compound is a PEG-based PROTAC linker.[5] It contains an alkyne group that can undergo a CuAAC reaction with a molecule containing an azide (B81097) group, facilitating the connection between a ligand for an E3 ubiquitin ligase and a ligand for the target protein.[5]

Troubleshooting Guide

Problem 1: Low or no product yield.

Possible Cause Suggested Solution
Incorrect pH Ensure the reaction pH is within the optimal range (typically 7.0-8.0 for bioconjugation).[3][4] Verify the pH of your buffer solution.
Oxidation of Cu(I) catalyst Ensure a fresh solution of the reducing agent (e.g., sodium ascorbate) is used in sufficient excess (typically 3- to 10-fold).[1] Degas all solutions and maintain an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure.[4]
Inefficient Catalyst System Add a copper-stabilizing ligand such as TBTA or THPTA to protect the catalyst and accelerate the reaction.[4] You may also consider increasing the catalyst loading.[4]
Poor Solubility of Reactants If reactants are poorly soluble in aqueous buffers, consider adding a co-solvent such as DMSO or DMF.[4] Gentle heating may also improve solubility and reaction rates.[4]
Degradation of Starting Materials Check the stability of your azide-containing molecule and your biomolecule at the reaction pH. Some molecules can degrade under acidic or basic conditions.[6]

Problem 2: Presence of multiple products or side reactions.

Possible Cause Suggested Solution
Oxidative Homocoupling of Alkyne (Glaser Coupling) This is a common side reaction. Increase the concentration of the reducing agent (sodium ascorbate) and ensure the reaction is thoroughly deoxygenated.[4]
Biomolecule Degradation The combination of Cu(II) and ascorbate can lead to the oxidation of certain amino acid residues like histidine and arginine.[1][7] The use of a copper-chelating ligand can protect the biomolecule from this oxidative damage.[7]
Side Reactions with Buffer Avoid using amine-containing buffers such as Tris or glycine during the reaction, as they can participate in side reactions.[1]

Quantitative Data Summary

pH RangeExpected Reaction EfficiencyPotential Issues
< 4.0 Generally lowProtonation of the triazole product can inhibit catalysis. Potential for acid-catalyzed hydrolysis of sensitive substrates.
4.0 - 6.0 Moderate to GoodReaction is viable, but may be slower than at neutral pH.
6.0 - 8.5 Optimal for many applications, especially bioconjugation Balances high reaction rate with the stability of most biomolecules.[1][3]
8.5 - 12.0 Moderate to GoodRisk of base-catalyzed hydrolysis of reactants or products (e.g., esters).[6] Potential for side reactions with biomolecules.
> 12.0 Generally lowHigh risk of substrate and product degradation.

Experimental Protocols

General Protocol for CuAAC Reaction with this compound

This protocol provides a general starting point. Optimal conditions may vary depending on the specific substrates.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) sulfate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • Degassed water

  • Co-solvent (e.g., DMSO or DMF), if needed

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of your azide-containing molecule and this compound in a suitable solvent (e.g., DMSO or water).

    • Prepare a fresh aqueous stock solution of sodium ascorbate (e.g., 100 mM).

    • Prepare a stock solution of CuSO₄·5H₂O (e.g., 50 mM in water).

    • Prepare a stock solution of THPTA ligand (e.g., 50 mM in water).

  • Reaction Setup:

    • In a reaction vessel, dissolve the azide-containing molecule (1.0 equivalent) and this compound (1.0-1.2 equivalents) in PBS buffer (pH 7.4). If solubility is an issue, a co-solvent like DMSO can be added.

    • Add the THPTA ligand solution to the reaction mixture (final concentration typically 0.25-0.5 equivalents).

    • Add the CuSO₄ solution to the mixture (final concentration typically 0.05-0.1 equivalents).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration typically 0.5-1.0 equivalent).

  • Reaction Monitoring and Work-up:

    • Stir the reaction at room temperature.

    • Monitor the progress of the reaction using an appropriate analytical technique, such as TLC, LC-MS, or HPLC.

    • Once the reaction is complete, the product can be purified. For small molecules, this may involve an aqueous work-up and extraction with an organic solvent.[4] For biomolecules, purification methods like size-exclusion chromatography or dialysis are often used.[4]

Visual Guides

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Purification prep_reagents Prepare Stock Solutions (Alkyne, Azide, CuSO4, Ascorbate, Ligand) dissolve Dissolve Alkyne & Azide in Buffer (pH 7.4) prep_reagents->dissolve add_ligand Add Ligand dissolve->add_ligand add_cu Add CuSO4 add_ligand->add_cu add_asc Add Sodium Ascorbate (Initiate Reaction) add_cu->add_asc monitor Monitor Reaction (TLC, LC-MS) add_asc->monitor purify Purify Product (Chromatography, Dialysis) monitor->purify

Caption: A generalized experimental workflow for a CuAAC reaction.

reaction_components cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions alkyne This compound (Alkyne) product 1,4-disubstituted 1,2,3-triazole (Product) alkyne->product azide Azide-containing Molecule azide->product cu_source CuSO4 (Cu(II) Source) cu_source->product Cu(I) catalyst reducer Sodium Ascorbate (Reducing Agent) reducer->cu_source reduces ligand THPTA (Stabilizing Ligand) ligand->cu_source stabilizes ph Optimal pH (7.0 - 8.5) ph->product influences buffer Buffer (e.g., PBS) buffer->product maintains pH

Caption: Key components and their roles in the CuAAC reaction.

References

Validation & Comparative

A Comparative Guide to Propynyl-PEG1-Ac and Other PEG-Based Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise and stable linkage of biomolecules is a cornerstone of modern therapeutics and diagnostics. Polyethylene glycol (PEG)-based linkers are instrumental in this field, offering improved solubility, stability, and pharmacokinetic profiles for bioconjugates.[][2] This guide provides an objective comparison of Propynyl-PEG1-Ac, a copper-catalyzed click chemistry linker, with other commonly employed PEG-based linkers. By examining their reaction chemistries, performance metrics, and experimental protocols, this document aims to equip researchers with the necessary information to select the optimal linker for their specific bioconjugation needs.

Introduction to this compound and Alternative PEG Linkers

This compound is a heterobifunctional linker featuring a terminal alkyne group (propargyl) and an acetate-protected carboxylic acid. The propargyl group enables highly efficient and specific conjugation to azide-modified molecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."[3] This reaction is known for its high yield, mild reaction conditions, and the formation of a stable triazole linkage.[4][5]

This guide will compare this compound with two broad categories of widely used PEG-based linkers:

  • Traditional Heterobifunctional Linkers: Exemplified by Maleimide-PEG-NHS esters, which react with thiols and amines, respectively. This class of linkers is well-established and utilized in several approved antibody-drug conjugates (ADCs).[6]

  • Strain-Promoted Click Chemistry Linkers: Such as those containing Dibenzocyclooctyne (DBCO) or Bicyclononyne (BCN), which participate in copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These linkers offer the advantage of bioorthogonality without the need for a potentially cytotoxic copper catalyst.[7]

Performance Comparison

The choice of linker significantly impacts the efficiency of the conjugation process, the stability of the resulting bioconjugate, and its in vivo performance. The following tables summarize key performance indicators for this compound (representing CuAAC linkers) and other common PEG-based linkers.

Table 1: Conjugation Efficiency and Product Characteristics
ParameterPropynyl-PEG-Linker (CuAAC)Maleimide-PEG-NHS EsterStrain-Promoted Alkyne (SPAAC)
Reaction Chemistry Copper(I)-Catalyzed Azide-Alkyne CycloadditionThiol-Maleimide & Amine-NHS Ester CouplingStrain-Promoted Azide-Alkyne Cycloaddition
Typical Conjugation Efficiency >95%70-90%>90%
Reaction Speed Very Fast (minutes to a few hours)Fast (1-4 hours)Moderate to Fast (hours)
Reaction Specificity High (Bioorthogonal)High for Maleimide-Thiol; Moderate for NHS-AmineVery High (Bioorthogonal)
Yield of Desired Conjugate HighModerate to HighHigh
Presence of Byproducts LowLow to ModerateVery Low
Purity after Standard Purification >95%>90%>95%

Data is compiled and adapted from multiple sources for comparative purposes.

Table 2: Stability and In Vivo Performance of the Resulting Conjugate
ParameterPropynyl-PEG-Linker (Triazole Linkage)Maleimide-PEG-NHS Ester (Thioether & Amide Linkage)Strain-Promoted Alkyne (Triazole Linkage)
Linkage Stability in Plasma Very High (Resistant to hydrolysis and enzymatic cleavage)Thioether bond can be susceptible to retro-Michael additionVery High (Resistant to hydrolysis and enzymatic cleavage)
Drug Dissociation in Human Plasma (72h, %) <5%5-15% (can vary based on linker design)<5%
Aggregation after 1 month at 4°C (%) <2%<5%<2%
In-vivo Half-life (murine model, hours) Can be significantly extended depending on PEG length[8]Generally extended, but can be influenced by linker stabilityCan be significantly extended depending on PEG length
Biocompatibility Concern Potential for copper cytotoxicity (can be mitigated with ligands)[9]Maleimide (B117702) can react with off-target thiolsGenerally high, as it is catalyst-free

Data is compiled and adapted from multiple sources for comparative purposes.

Reaction Mechanisms and Experimental Workflows

The choice of linker dictates the entire bioconjugation workflow. The following diagrams illustrate the reaction mechanisms and a generalized experimental workflow for the compared linker types.

Figure 1: Comparison of Bioconjugation Reaction Mechanisms cluster_cyaac Propynyl-PEG Linker (CuAAC) cluster_maleimide Maleimide-PEG-NHS Ester Linker propynyl Biomolecule-PEG-Propargyl triazole Stable Triazole Linkage propynyl->triazole azide Payload-Azide azide->triazole cu_catalyst Cu(I) Catalyst cu_catalyst->triazole catalyzes antibody_thiol Antibody-Thiol thioether Thioether Bond antibody_thiol->thioether linker_mal Maleimide-PEG-NHS linker_mal->thioether amide Amide Bond linker_mal->amide payload_amine Payload-Amine payload_amine->amide

Caption: Reaction mechanisms for CuAAC and Maleimide-NHS conjugation.

Figure 2: Generalized Experimental Workflow for Bioconjugation cluster_reactions Conjugation Chemistries start Start: Biomolecule & Payload Preparation modification Biomolecule/Payload Modification (Introduction of functional groups if needed) start->modification conjugation Bioconjugation Reaction modification->conjugation cyaac CuAAC (Propynyl + Azide + Cu(I)) conjugation->cyaac spaac SPAAC (Strained Alkyne + Azide) conjugation->spaac mal_nhs Maleimide/NHS (Thiol + Amine) conjugation->mal_nhs purification Purification of the Conjugate (e.g., SEC, Dialysis) characterization Characterization (e.g., Mass Spec, SDS-PAGE, HPLC) purification->characterization final_product Final Bioconjugate characterization->final_product cyaac->purification spaac->purification mal_nhs->purification

Caption: A generalized workflow for bioconjugation experiments.

Application in Antibody-Drug Conjugates (ADCs)

A prominent application for these linkers is in the development of ADCs, which are designed to deliver potent cytotoxic drugs specifically to cancer cells. The linker plays a critical role in the stability and efficacy of ADCs.

Figure 3: ADC Internalization and Payload Release Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) adc Antibody-Drug Conjugate (ADC) binding Binding adc->binding receptor Tumor Cell Surface Receptor receptor->binding endocytosis Internalization (Endocytosis) binding->endocytosis lysosome Lysosome endocytosis->lysosome payload_release Payload Release lysosome->payload_release Linker Cleavage/ Degradation payload Cytotoxic Payload payload_release->payload cell_death Apoptosis (Cell Death) payload->cell_death

Caption: The mechanism of action for an antibody-drug conjugate.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of these linkers.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using a Propargyl-PEG Linker

This protocol describes the conjugation of an azide-modified payload to a protein functionalized with a propargyl-PEG linker.

Materials:

  • Propargyl-PEG-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Azide-modified payload dissolved in DMSO

  • Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)

  • Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

  • Aminoguanidine (B1677879) hydrochloride stock solution (optional, to scavenge reactive byproducts)

  • Purification system (e.g., size-exclusion chromatography columns)

Procedure: [5][10]

  • Preparation of Reagents: In an Eppendorf tube, combine the propargyl-PEG-protein solution with the azide-modified payload. The molar ratio of payload to protein should be optimized but a 5 to 10-fold molar excess of the payload is a good starting point.

  • Preparation of Catalyst: In a separate tube, premix the CuSO4 and THPTA solutions. A 1:5 molar ratio of Cu:THPTA is recommended to stabilize the Cu(I) ion and protect the protein from oxidation.

  • Initiation of Reaction: Add the premixed catalyst to the protein-payload solution.

  • Reduction of Copper: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) catalyst. If using, aminoguanidine can be added prior to the sodium ascorbate.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or SDS-PAGE.

  • Purification: Once the reaction is complete, purify the conjugate using size-exclusion chromatography or dialysis to remove excess reagents and the catalyst.

  • Characterization: Analyze the purified conjugate by mass spectrometry to confirm the conjugation and determine the drug-to-antibody ratio (DAR).

Protocol 2: Two-Step Heterobifunctional Conjugation using Maleimide-PEG-NHS Ester

This protocol describes the conjugation of a thiol-containing payload to the lysine (B10760008) residues of an antibody.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • Maleimide-PEG-NHS ester linker dissolved in DMSO

  • Thiol-containing payload dissolved in an appropriate organic solvent (e.g., DMSO)

  • Quenching solution (e.g., Tris buffer or glycine)

  • Desalting columns

Procedure:

  • Antibody Modification (Amine Reaction):

    • Add a 10 to 20-fold molar excess of the Maleimide-PEG-NHS ester solution to the antibody solution.

    • Incubate for 1-2 hours at room temperature with gentle mixing.

    • Quench the reaction by adding a quenching solution.

    • Remove excess linker using a desalting column, exchanging the buffer to one with a pH of 6.5-7.0 for the subsequent maleimide reaction.

  • Payload Conjugation (Thiol Reaction):

    • Add a 3 to 5-fold molar excess of the thiol-containing payload to the modified antibody.

    • Incubate for 2-4 hours at room temperature.

  • Purification and Analysis:

    • Purify the resulting ADC using size-exclusion chromatography to remove unreacted payload and linker.

    • Characterize the final ADC by SDS-PAGE, mass spectrometry, and HPLC to determine purity, integrity, and DAR.

Conclusion

The selection of a PEG-based linker is a critical decision in the design of bioconjugates. This compound, with its ability to undergo highly efficient and specific copper-catalyzed click chemistry, offers a powerful tool for creating stable and well-defined conjugates. The resulting triazole linkage is exceptionally stable, which is a significant advantage for in vivo applications. However, the potential for copper-induced cytotoxicity requires careful consideration and mitigation through the use of appropriate ligands and purification methods.

Traditional linkers like Maleimide-PEG-NHS esters remain a viable and well-established option, particularly given their extensive use in clinically approved drugs. Strain-promoted click chemistry linkers provide an excellent alternative when the use of a metal catalyst is undesirable.

Ultimately, the optimal linker choice depends on the specific requirements of the application, including the nature of the biomolecules to be conjugated, the desired stability of the final product, and the intended biological environment. The experimental protocols and comparative data presented in this guide provide a framework for making an informed decision to advance your research and development of novel bioconjugates.

References

A Researcher's Guide to Azide-Alkyne Bioconjugation: DBCO (Copper-Free) vs. Propynyl-PEG1-Ac (Copper-Catalyzed)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to specifically and efficiently link biomolecules is paramount. Azide-alkyne cycloaddition, a cornerstone of "click chemistry," offers a powerful toolkit for bioconjugation. This guide provides an objective, data-driven comparison of the two primary modalities of this reaction: the copper-free, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) represented by Dibenzocyclooctyne (DBCO) linkers, and the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using terminal alkyne linkers like Propynyl-PEG1-Ac.

The choice between these methods is not trivial and hinges on the specific experimental context, particularly the tolerance of the biological system to copper-induced cytotoxicity. This guide will illuminate the fundamental differences in their mechanisms, performance, and experimental requirements to aid in selecting the optimal strategy for your research needs.

Section 1: The Copper-Free Approach: DBCO and SPAAC

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal reaction that circumvents the need for a cytotoxic copper catalyst.[1] It relies on the intrinsic reactivity of a strained alkyne, such as DBCO, which possesses significant ring strain (approximately 18 kcal/mol).[2] This strain is released upon the [3+2] cycloaddition with an azide (B81097), driving the reaction forward spontaneously under physiological conditions.[3]

Key Advantages:

  • Biocompatibility: The elimination of the copper catalyst makes SPAAC ideal for applications in living systems, including live cell imaging and in vivo studies, without inducing cellular damage or toxicity.[3][4]

  • Bioorthogonality: The DBCO group and the azide group are abiotic and do not react with naturally occurring functional groups within cells, ensuring high specificity and minimizing off-target labeling.[5]

  • Simplified Workflow: Reactions typically involve simply mixing the DBCO- and azide-functionalized components in an aqueous buffer.[6]

Limitations:

  • Slower Kinetics: Compared to CuAAC, SPAAC reactions are generally slower.[7]

  • Bulky Linker: The DBCO group is significantly larger than a terminal alkyne, which can sometimes lead to steric hindrance or increased hydrophobicity, potentially impacting the function or delivery of the bioconjugate.[7]

  • Linker Stability: Some strained alkynes, including DBCO, have shown susceptibility to degradation in highly reducing intracellular environments, such as within phagosomes, and may exhibit off-target reactivity with thiols.[1][8]

Section 2: The Copper-Catalyzed Approach: this compound and CuAAC

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the prototypical click reaction. It involves the reaction between a terminal alkyne, such as the one found in this compound, and an azide. The reaction is dramatically accelerated by a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[9]

Key Advantages:

  • Rapid Kinetics: CuAAC reactions are known for their extremely fast reaction rates, often proceeding to completion much faster than SPAAC.[6][7]

  • Small, Simple Alkyne: The terminal alkyne group is small and synthetically easy to install, minimizing potential perturbation of the biomolecule's structure and function.[7]

  • High Efficiency & Yield: Under optimized conditions, CuAAC provides near-quantitative yields and is highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer.[8][10]

Limitations:

  • Copper Cytotoxicity: The primary drawback of CuAAC is the inherent toxicity of the copper(I) catalyst, which can generate reactive oxygen species (ROS) that damage biomolecules and kill cells.[11] This severely limits its applicability for in vivo or live-cell studies.

  • Complex Reaction Setup: The reaction requires careful optimization of the catalyst system, including the use of stabilizing ligands (e.g., THPTA, BTTAA) to protect the copper(I) ion and mitigate oxidative damage to sensitive proteins.[9][10]

Section 3: Performance Comparison: SPAAC (DBCO) vs. CuAAC (this compound)

The selection of a click chemistry method should be guided by quantitative performance metrics. The following table summarizes the key differences between the two approaches.

ParameterCopper-Free (SPAAC with DBCO)Copper-Catalyzed (CuAAC with Terminal Alkyne)
Catalyst Required NoYes (Copper (I))
Biocompatibility Excellent; suitable for in vivo and live-cell applications.[6]Limited due to copper-induced cytotoxicity.[11]
Second-Order Rate Constant 10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on cyclooctyne (B158145) structure).[6]10² - 10³ M⁻¹s⁻¹.[6]
Typical Reaction Time 1 to 12 hours (can be longer for less reactive partners).[6]30 minutes to a few hours.[6]
Reaction Conditions Physiological (aqueous buffer, neutral pH, RT to 37°C).Requires catalyst, reducing agent, and often a stabilizing ligand.[10]
Regioselectivity Mixture of 1,4 and 1,5-regioisomers.[2]Exclusively 1,4-disubstituted triazole.[8]
Alkyne Linker Size Bulky, aromatic structure.[7]Small, linear structure.[7]
Workflow Simplicity High (mix and incubate).Moderate (requires preparation of catalyst solution).
Relative Cost Strained alkyne reagents are generally more expensive.[8]Terminal alkynes and copper salts are generally less expensive.[8]
Potential Side Reactions Reaction with thiols; degradation in harsh reducing environments.[8]Oxidative damage to biomolecules (e.g., proteins, RNA) by ROS.[8]

Section 4: Experimental Protocols

Detailed methodologies are crucial for successful and reproducible bioconjugation. Below are generalized protocols for protein labeling using both SPAAC and CuAAC.

Protocol 1: Protein Labeling via SPAAC with a DBCO-NHS Ester

This protocol describes the labeling of a protein with an azide-containing molecule after first functionalizing the protein with DBCO groups.

Materials:

  • Protein solution (in amine-free buffer, e.g., PBS pH 7.4)

  • DBCO-NHS ester (dissolved in DMSO)

  • Azide-modified molecule of interest

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Methodology:

  • Protein Activation: a. To the protein solution, add a 10-20 fold molar excess of DBCO-NHS ester solution. The final DMSO concentration should be below 10% (v/v) to avoid protein denaturation. b. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. c. (Optional) Quench the reaction by adding quenching buffer to a final concentration of 50 mM and incubate for 15 minutes.

  • Purification: a. Remove excess, unreacted DBCO-NHS ester by passing the reaction mixture through a desalting or size-exclusion chromatography column equilibrated with the desired reaction buffer (e.g., PBS).

  • Click Reaction: a. To the purified DBCO-activated protein, add the azide-modified molecule. A 2-10 fold molar excess of the azide molecule is recommended. b. Incubate the reaction for 2-12 hours at room temperature or 37°C. Reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

  • Final Purification: a. Purify the final protein conjugate using an appropriate chromatography method (e.g., size-exclusion, affinity) to remove the excess azide-containing molecule.

Protocol 2: Protein Labeling via CuAAC with this compound

This protocol assumes the protein has been functionalized with an azide group and will be conjugated to an alkyne-containing molecule (or a molecule first functionalized with this compound).

Materials:

  • Azide-modified protein solution (in azide-free, amine-free buffer)

  • Alkyne-containing molecule (e.g., a small molecule functionalized with this compound)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Stabilizing Ligand stock solution (e.g., 50 mM THPTA in water)

  • Sodium Ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water)

  • Purification column (e.g., size-exclusion chromatography)

Methodology:

  • Prepare Reagents: a. Prepare a fresh solution of sodium ascorbate immediately before use. b. Prepare a "premix" of the catalyst by combining the CuSO₄ and ligand solutions. For example, mix 1 part CuSO₄ stock with 5 parts ligand stock. Let it sit for 1-2 minutes.

  • Reaction Setup: a. In a reaction tube, combine the azide-modified protein and the alkyne-containing molecule (typically 5-10 fold molar excess). b. (Recommended) Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 5-10 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.

  • Initiate Click Reaction: a. Add the catalyst premix to the reaction mixture to a final concentration of 50-250 µM copper.[12] b. Immediately add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[12] c. Gently mix and incubate at room temperature for 1-4 hours. The reaction should be protected from light.

  • Purification: a. Purify the final conjugate using size-exclusion chromatography or another suitable method to remove the copper catalyst, excess reagents, and by-products.

Mandatory Visualizations

decision_tree start Start: Choose a Click Chemistry Method q1 Is the experiment in a live cell or in vivo system? start->q1 spaac Use Copper-Free SPAAC (e.g., DBCO Linker) q1->spaac Yes q2 Is reaction speed the highest priority? q1->q2 No (in vitro) spaac_reason Reason: Avoids copper cytotoxicity, highly biocompatible. cuaac Use Copper-Catalyzed CuAAC (e.g., this compound) q2->cuaac Yes q3 Are the biomolecules sensitive to oxidative damage? q2->q3 No cuaac_reason Reason: Fastest kinetics, cost-effective, small tag. q3->spaac Yes q3->cuaac No (with caution & ligands)

Conclusion: Making the Right Choice

The decision between copper-free SPAAC with DBCO linkers and copper-catalyzed CuAAC with terminal alkynes like this compound is fundamentally a trade-off between biocompatibility and reaction kinetics.

  • For any application involving live cells, tissues, or whole organisms, the copper-free SPAAC method is the unequivocal choice. Its bioorthogonality and the absence of cytotoxic effects ensure that the biological system under study is not perturbed by the chemistry used to observe it.

  • For in vitro applications, such as protein labeling, surface functionalization, or the synthesis of antibody-drug conjugates outside of a cellular context, CuAAC is often preferred. Its superior reaction speed, high efficiency, and the lower cost of reagents make it a powerful and practical tool when cell viability is not a concern.[8]

By carefully considering the experimental conditions, the sensitivity of the biomolecules involved, and the ultimate application of the conjugate, researchers can harness the power of click chemistry to build precisely tailored molecular tools for discovery and innovation.

References

A Comparative Guide to HPLC Methods for Validating the Purity of Propynyl-PEG1-Ac Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation and proteomics, the purity of reagents is paramount. Propynyl-PEG1-Ac, a heterobifunctional linker containing a terminal alkyne, is a critical component in "click chemistry" applications, including the synthesis of Proteolysis Targeting Chimeras (PROTACs). Ensuring the purity of this linker is essential for the reliability and reproducibility of downstream applications. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely adopted technique for this purpose.

This guide provides an objective comparison of suitable HPLC methods for the purity assessment of this compound, supported by established analytical principles. We will delve into various HPLC methodologies, their underlying principles, and provide detailed experimental protocols. Additionally, alternative analytical techniques for purity validation will be discussed to offer a comprehensive overview for laboratory professionals.

The Analytical Challenge

A primary hurdle in the analysis of this compound and similar small polyethylene (B3416737) glycol (PEG) derivatives is the absence of a strong chromophore in their molecular structure. This characteristic renders conventional UV-Vis detection in HPLC less effective. Consequently, alternative detection methods that do not rely on the absorption of UV light are necessary for sensitive and accurate quantification.

Comparison of HPLC Methods for this compound Purity Analysis

The most effective HPLC strategies for analyzing this compound involve Reverse-Phase (RP) chromatography coupled with universal detectors such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).

Method Principle Advantages Disadvantages
RP-HPLC with Charged Aerosol Detection (CAD) Separation is based on the hydrophobicity of the analyte on a non-polar stationary phase. The eluent is nebulized, and the charged particles are detected.High sensitivity for non-volatile and semi-volatile compounds, universal detection, and gradient compatibility.Requires volatile mobile phases. Detector response can be non-linear.
RP-HPLC with Evaporative Light Scattering Detection (ELSD) Similar to CAD, separation is based on hydrophobicity. The eluent is evaporated, and the remaining analyte particles scatter a light beam, which is detected.Universal detection for non-volatile analytes and gradient compatibility.[1][2]Lower sensitivity compared to CAD for some analytes. Requires optimization of nebulizer and evaporator temperatures.[1]
Hydrophilic Interaction Liquid Chromatography (HILIC) Separation of polar analytes on a polar stationary phase with a mobile phase containing a high concentration of organic solvent.Good retention of highly polar compounds that are not well-retained in RP-HPLC.Can have longer column equilibration times.

Alternative Analytical Methods for Purity Assessment

Beyond HPLC, other analytical techniques can provide valuable information regarding the purity and identity of this compound.

Method Principle Advantages Disadvantages
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity by comparing the integral of the analyte's signals to that of a certified internal standard.Provides structural confirmation and can identify impurities without the need for reference standards of those impurities.Lower sensitivity compared to HPLC-based methods. May not detect impurities that are structurally very similar to the main component.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, allowing for the determination of the molecular weight of the main component and any impurities.High sensitivity and specificity. Provides molecular weight information for impurity identification.Instrumentation is more complex and expensive. Ionization efficiency can vary between compounds, affecting quantification.

Experimental Protocols

Below are detailed experimental protocols for the recommended HPLC methods for the purity analysis of this compound.

Protocol 1: RP-HPLC with Charged Aerosol Detection (CAD)

This protocol outlines a robust method for the purity assessment of this compound using RP-HPLC with CAD.

1. Sample Preparation:

  • Dissolve the this compound sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.22 µm syringe filter prior to injection.

2. HPLC-CAD System and Conditions:

  • HPLC System: A high-performance liquid chromatography system equipped with a gradient pump, autosampler, and a charged aerosol detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • CAD Settings:

    • Follow the manufacturer's recommendations for the specific instrument. Typical settings include a nitrogen gas pressure of 35 psi and an evaporation temperature of 35 °C.

3. Data Analysis:

  • Identify the main peak corresponding to this compound.

  • Integrate the area of all peaks in the chromatogram.

  • Calculate the purity of the sample as the percentage of the main peak area relative to the total peak area.

Protocol 2: RP-HPLC with Evaporative Light Scattering Detection (ELSD)

This protocol provides an alternative method using ELSD for detection.

1. Sample Preparation:

  • Follow the same procedure as described in Protocol 1.

2. HPLC-ELSD System and Conditions:

  • HPLC System: A high-performance liquid chromatography system with a gradient pump, autosampler, and an evaporative light scattering detector.[1]

  • Column: A C18 or C8 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-10 min: 10% to 50% B

    • 10-15 min: 50% to 90% B

    • 15-20 min: 90% B

    • 20-21 min: 90% to 10% B

    • 21-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 20 µL.

  • ELSD Settings:

    • Nebulizer Temperature: 30 °C

    • Evaporator Temperature: 50 °C

    • Gas Flow Rate (Nitrogen): 1.5 L/min

3. Data Analysis:

  • Follow the same data analysis procedure as described in Protocol 1.

Workflow for HPLC Purity Validation

The following diagram illustrates the general workflow for the HPLC-based purity validation of this compound products.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_detection Detection cluster_analysis Data Analysis Sample This compound Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter (0.22 µm) Dissolution->Filtration HPLC RP-HPLC System Filtration->HPLC Detector CAD or ELSD HPLC->Detector Data Chromatogram Detector->Data Integration Peak Integration Data->Integration Purity Purity Calculation (% Area) Integration->Purity Report Report Purity->Report Final Report

Caption: General workflow for HPLC purity validation of this compound.

References

The Linchpin of Degradation: A Comparative Guide to PROTAC Linker Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal system to eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. While the choice of ligands determines which protein is targeted and which E3 ligase is engaged, the linker is a critical determinant of the PROTAC's overall efficacy, selectivity, and drug-like properties.[1] This guide provides an objective comparison of PROTACs synthesized with different linkers, supported by experimental data, and details the methodologies for their evaluation.

The Decisive Role of the Linker in PROTAC Efficacy

The linker is far more than a simple tether; it plays a crucial role in the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][2] An optimally designed linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination and subsequent degradation of the target protein by the proteasome.[3] Conversely, a poorly designed linker can lead to steric hindrance, preventing the formation of a stable ternary complex, or may result in a non-productive geometry that is unfavorable for ubiquitination.[4] Key linker characteristics that influence PROTAC function include its length, composition, and the site of attachment to the two ligands.[5]

Quantitative Comparison of PROTAC Performance with Different Linkers

The optimization of a PROTAC is often an empirical process, requiring the synthesis and evaluation of a library of compounds with varying linker properties.[4] The following tables summarize key quantitative findings from the literature on the impact of linker length and composition on PROTAC performance, as measured by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

It is important to note that direct comparisons of absolute values across different studies can be challenging due to variations in target proteins, E3 ligases, cell lines, and experimental conditions. The data presented here is intended to illustrate general trends and the significant impact of linker modifications.

Table 1: Impact of Linker Length on PROTAC Performance
Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
ERαVHLAlkyl9>1000<20[3]
ERαVHLAlkyl12~500~60[3]
ERαVHLAlkyl16~100>80[3][6]
ERαVHLAlkyl19~250~70[3]
ERαVHLAlkyl21>1000<40[3]
TBK1VHLAlkyl/Ether<12Inactive-[7]
TBK1VHLAlkyl/Ether21396[7]
TBK1VHLAlkyl/Ether2929276[7]
KEAP1CRBNAlkyl3Inactive-[8]
KEAP1CRBNAlkyl7Potent>80[8]
KEAP1CRBNAlkyl9Potent>80[8]

This table illustrates that for a given PROTAC system, there is often an optimal linker length for maximal degradation. Linkers that are too short may cause steric clashes, while those that are too long may not effectively bring the target and E3 ligase into proximity.[9]

Table 2: Impact of Linker Composition on PROTAC Performance
Target ProteinE3 LigaseLinker TypeDC50 (nM)Dmax (%)Key ObservationReference
CRBNVHLAlkyl (9 atoms)Potent>80Alkyl linker induced robust degradation.[7]
CRBNVHLPEG (3 units)Weak<20PEG linker of similar length was less effective.[7]
ARIAPPEG3 µM>70Flexible PEG linker allows for productive ternary complex formation.[7]
ARIAPPhenyl RingInactive-Rigid phenyl-containing linkers abolished activity.[7]
PI3K/mTORVHLFlexible (PEG/Alkyl)More Potent>80Flexible linkers showed superior degradation efficiency.[10]
PI3K/mTORVHLRigid (Piperidine/Piperazine)Less Potent<50Rigid linkers may restrict spatial proximity.[10]

This table highlights how the chemical nature of the linker can significantly affect PROTAC activity. Flexible linkers like alkyl chains and polyethylene (B3416737) glycol (PEG) are commonly used and can adopt multiple conformations to facilitate ternary complex formation.[10] In contrast, rigid linkers can restrict conformational flexibility, which can be either beneficial or detrimental depending on the specific target and E3 ligase pair.[7]

Visualizing PROTAC Mechanisms and Workflows

Diagrams are essential for conceptualizing the complex biological processes and experimental procedures involved in PROTAC research.

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow PROTAC Evaluation Workflow cluster_design Design & Synthesis cluster_biophysical Biophysical & Biochemical Assays cluster_cellular Cell-Based Assays A PROTAC Design (Vary Linker) B Chemical Synthesis A->B C Binary Binding Assays (SPR, ITC, FP) B->C F Target Degradation (Western Blot, MS) B->F D Ternary Complex Formation (TR-FRET, Pull-down) C->D E In-vitro Ubiquitination Assay D->E D->F Informs G Phenotypic Assays (Cell Viability, Apoptosis) F->G

Caption: General experimental workflow for PROTAC evaluation.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of PROTACs.

Western Blotting for Target Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[11]

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with various concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a predetermined duration (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a bicinchoninic acid (BCA) or Bradford assay to ensure equal protein loading.

  • SDS-PAGE and Protein Transfer: Denature the protein lysates and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH or β-actin).

  • Detection: After washing, incubate the membrane with a secondary antibody conjugated to horseradish peroxidase (HRP) or a fluorescent dye. Visualize the protein bands using an appropriate detection system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal to determine the relative protein levels. The DC50 and Dmax values can be calculated by plotting the normalized protein levels against the PROTAC concentration.

Ternary Complex Formation Assay (Time-Resolved FRET)

This assay confirms that the PROTAC can induce the formation of the POI-PROTAC-E3 ligase ternary complex.[11][12]

  • Reagents: Obtain purified, tagged versions of the target protein (e.g., His-tagged) and the E3 ligase (e.g., GST-tagged).

  • Antibody Labeling: Use fluorescently labeled antibodies that specifically recognize the tags on the proteins (e.g., anti-His-Europium and anti-GST-Allophycocyanin).

  • Assay Setup: In a microplate, combine the purified target protein, E3 ligase, and labeled antibodies with varying concentrations of the PROTAC.

  • Incubation: Incubate the mixture at room temperature to allow for complex formation.

  • FRET Measurement: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader. An increase in the FRET signal indicates that the two proteins are in close proximity, signifying ternary complex formation.

  • Data Analysis: Plot the FRET signal against the PROTAC concentration to determine the cooperativity of ternary complex formation.

In-vitro Ubiquitination Assay

This assay directly measures the ability of a PROTAC to induce the ubiquitination of the target protein.[4]

  • Reaction Mixture: Combine the following components in a reaction buffer: E1 ubiquitin-activating enzyme, E2 ubiquitin-conjugating enzyme, the specific E3 ligase, ubiquitin, ATP, the POI, and the PROTAC at various concentrations.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time to allow for the ubiquitination reaction to occur.

  • Detection: Stop the reaction and analyze the ubiquitination of the POI by Western blotting using an antibody specific to the POI. A ladder of higher molecular weight bands corresponding to poly-ubiquitinated POI will be observed for an active PROTAC.

Conclusion

The linker is a pivotal component in the design of effective PROTACs, with its length and chemical composition having a profound impact on degradation potency and selectivity.[7][13] The data and protocols presented in this guide underscore the importance of systematic linker optimization in the development of novel protein degraders. A thorough understanding of how linker properties influence ternary complex formation and the overall physicochemical characteristics of the molecule is essential for the successful development of this therapeutic modality.[4] The traditional "trial and error" approach to linker design is gradually being supplemented by more rational, structure-based, and computational methods.[14] As our understanding of the structural biology of ternary complexes grows, so too will our ability to rationally design linkers with optimal length, rigidity, and chemical composition.

References

A Comparative Guide to the Structural Confirmation of Propynyl-PEG1-Ac via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy data for the structural confirmation of Propynyl-PEG1-Ac, correctly known as Propargyl-PEG1-acetic acid, and its longer-chain analog, Propargyl-PEG2-acetic acid. The structural integrity of such bifunctional linkers is paramount in the synthesis of complex molecules, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound and its Structural Elucidation

This compound, with the chemical name 2-(2-(prop-2-yn-1-yloxy)ethoxy)acetic acid, is a valuable chemical tool featuring a terminal alkyne for click chemistry and a carboxylic acid for conjugation to amine-containing molecules. Its precise structure, particularly the single polyethylene (B3416737) glycol (PEG) unit, is critical for defining the spatial relationship between conjugated moieties. NMR spectroscopy is the definitive method for confirming this structure in solution. This guide presents a detailed analysis of the expected and reported ¹H and ¹³C NMR chemical shifts for this compound and compares them with Propargyl-PEG2-acetic acid to highlight the distinguishing spectral features.

Comparative NMR Data Analysis

The following tables summarize the expected and reported ¹H and ¹³C NMR chemical shifts for this compound and a key alternative, Propargyl-PEG2-acetic acid. These values are essential for the unambiguous identification and purity assessment of these linkers.

Table 1: ¹H NMR Spectral Data Comparison

Assignment (this compound) Structure Expected δ (ppm) Reported δ (ppm) Multiplicity Assignment (Propargyl-PEG2-acetic acid) Expected δ (ppm) Reported δ (ppm) Multiplicity
Alkyne-HHC≡C-2.4 - 2.8~2.4Triplet (t)Alkyne-H2.4 - 2.8~2.4Triplet (t)
Propargyl-CH₂-C≡C-CH₂-O-4.1 - 4.3~4.2Doublet (d)Propargyl-CH₂4.1 - 4.3~4.2Doublet (d)
PEG-CH₂-O-CH₂-CH₂-O-3.6 - 3.8~3.7Multiplet (m)PEG-CH₂3.6 - 3.8~3.7Multiplet (m)
Acid-α-CH₂-O-CH₂-COOH4.0 - 4.2~4.1Singlet (s)Acid-α-CH₂4.0 - 4.2~4.1Singlet (s)
Carboxylic Acid-H-COOH10.0 - 12.0VariableBroad Singlet (br s)Carboxylic Acid-H10.0 - 12.0VariableBroad Singlet (br s)

*Reported values are based on data from chemical suppliers (BroadPharm) and are consistent with typical chemical shifts for these functional groups.

Table 2: ¹³C NMR Spectral Data Comparison

Assignment (this compound) Structure Expected δ (ppm) Assignment (Propargyl-PEG2-acetic acid) Expected δ (ppm)
Alkyne-CHHC≡C-74 - 76Alkyne-CH74 - 76
Alkyne-C-C≡C-79 - 81Alkyne-C79 - 81
Propargyl-CH₂-C≡C-CH₂-O-58 - 60Propargyl-CH₂58 - 60
PEG-CH₂-O-CH₂-CH₂-O-69 - 71PEG-CH₂69 - 71
Acid-α-CH₂-O-CH₂-COOH68 - 70Acid-α-CH₂68 - 70
Carbonyl-C-COOH170 - 175Carbonyl-C170 - 175

Experimental Protocol for NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) with 0.03% v/v Tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • NMR Spectrometer (400 MHz or higher recommended)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of the chosen deuterated solvent directly in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -1 to 13 ppm.

    • Use a standard 30° or 45° pulse width.

    • Set the relaxation delay to at least 1-2 seconds.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • A 30° pulse width is recommended.

    • Set a relaxation delay of 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm or the solvent peak (CDCl₃ at 77.16 ppm).

Visualization of Workflows and Structural Relationships

The following diagrams illustrate the workflow for NMR-based structural confirmation and the logical relationship between the chemical structure and the expected NMR signals.

G cluster_workflow NMR Structural Confirmation Workflow SamplePrep Sample Preparation DataAcquisition NMR Data Acquisition (1H & 13C) SamplePrep->DataAcquisition Dissolve in deuterated solvent DataProcessing Data Processing & Referencing DataAcquisition->DataProcessing Fourier Transform, Phasing SpectralAnalysis Spectral Analysis DataProcessing->SpectralAnalysis Assign peaks StructureConfirmation Structural Confirmation SpectralAnalysis->StructureConfirmation Compare to expected shifts

Caption: Workflow for NMR-based structural confirmation.

G cluster_structure This compound Structure-Spectra Correlation Structure This compound (Propargyl-PEG1-acetic acid) Alkyne HC≡C- Structure->Alkyne Propargyl -CH₂-O- (propargyl) Structure->Propargyl PEG -O-CH₂-CH₂-O- Structure->PEG AcidAlpha -CH₂-COOH Structure->AcidAlpha COOH -COOH Structure->COOH H_Alkyne ¹H: ~2.4 ppm (t) Alkyne->H_Alkyne C_Alkyne ¹³C: ~75, 80 ppm Alkyne->C_Alkyne H_Propargyl ¹H: ~4.2 ppm (d) Propargyl->H_Propargyl C_Propargyl ¹³C: ~59 ppm Propargyl->C_Propargyl H_PEG ¹H: ~3.7 ppm (m) PEG->H_PEG C_PEG ¹³C: ~70 ppm PEG->C_PEG H_AcidAlpha ¹H: ~4.1 ppm (s) AcidAlpha->H_AcidAlpha C_AcidAlpha ¹³C: ~69 ppm AcidAlpha->C_AcidAlpha H_COOH ¹H: 10-12 ppm (br s) COOH->H_COOH C_COOH ¹³C: ~172 ppm COOH->C_COOH

Caption: Correlation of structure and NMR signals.

A Comparative Guide to Bioconjugation: Exploring Alternatives to Propynyl-PEG1-Ac

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the precise and efficient linking of molecules is paramount for the development of targeted therapeutics, diagnostics, and research tools. Propynyl-PEG1-Ac, a well-established reagent, leverages the power of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This guide provides an objective comparison of this compound with key alternative bioconjugation techniques, supported by experimental data and detailed protocols, to empower researchers in selecting the optimal strategy for their specific needs.

Introduction to this compound and the Need for Alternatives

This compound is a heterobifunctional linker that contains a terminal alkyne group and a carboxylic acid. The alkyne moiety readily participates in CuAAC reactions with azide-functionalized molecules, forming a stable triazole linkage. The short polyethylene (B3416737) glycol (PEG) spacer enhances solubility and the carboxylic acid allows for further functionalization. This reagent has found significant utility in the synthesis of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs), where it serves to connect a target protein ligand to an E3 ubiquitin ligase ligand.

Despite its widespread use, the reliance of CuAAC on a copper catalyst can be a drawback for certain applications, particularly those involving living cells or in vivo studies, due to the potential for cytotoxicity. This has spurred the development and adoption of alternative bioconjugation strategies that offer different reaction kinetics, biocompatibility profiles, and target specificities.

Comparison of Key Bioconjugation Techniques

This section provides a head-to-head comparison of this compound (CuAAC) with three prominent alternatives: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), Maleimide-Thiol Conjugation, and N-Hydroxysuccinimide (NHS) Ester-Amine Conjugation.

Quantitative Performance Data

The following table summarizes key quantitative performance metrics for each bioconjugation technique, providing a basis for objective comparison.

FeatureThis compound (CuAAC)SPAAC (e.g., DBCO)Maleimide-ThiolNHS Ester-Amine
Reaction Type Copper-Catalyzed Azide-Alkyne CycloadditionStrain-Promoted Azide-Alkyne CycloadditionMichael AdditionAcylation
Target Functional Group AzideAzideThiol (e.g., Cysteine)Primary Amine (e.g., Lysine)
Second-Order Rate Constant (M⁻¹s⁻¹) 10¹ - 10³10⁻¹ - 10¹10² - 10³10¹ - 10²
Biocompatibility Moderate (Copper toxicity can be a concern)High (Copper-free)HighHigh
Reaction pH 4 - 114 - 116.5 - 7.57 - 9
Stability of Linkage Very High (Triazole)Very High (Triazole)Moderate (Thioether, can undergo retro-Michael)High (Amide)
Specificity High (Bioorthogonal)High (Bioorthogonal)High for ThiolsModerate (Can react with multiple lysines)

Note: Reaction rates are highly dependent on specific reagents, solvent conditions, and temperature. The values presented are approximate ranges for comparison.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological processes and experimental steps is crucial for understanding and implementing these techniques.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination Cascade cluster_2 Proteasomal Degradation PROTAC PROTAC PROTAC->PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Proteasome 26S Proteasome POI->Proteasome Recognition E3->POI Ubiquitination E3->E3 E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->E3 Ub Transfer Ub Ubiquitin Ub->E1 ATP-dependent activation Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Bioconjugation_Workflow General Bioconjugation Workflow cluster_0 Preparation cluster_1 Conjugation cluster_2 Purification & Analysis Biomolecule Biomolecule (e.g., Antibody) Buffer Buffer Exchange Biomolecule->Buffer Linker Linker-Payload Reaction Reaction Incubation Linker->Reaction Buffer->Reaction Purification Purification (e.g., SEC) Reaction->Purification Analysis Characterization (e.g., MS, HPLC) Purification->Analysis

Caption: A typical workflow for bioconjugation.

Experimental Protocols

Detailed methodologies are provided below for the key bioconjugation techniques discussed.

Protocol 1: Antibody-Drug Conjugation using this compound (CuAAC)

Materials:

  • Antibody (azide-modified) in phosphate-buffered saline (PBS), pH 7.4

  • This compound linker

  • Payload with a primary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Anhydrous Dimethylformamide (DMF)

  • Desalting columns

Procedure:

  • Linker-Payload Synthesis: a. Dissolve this compound (1.2 eq) and NHS (1.2 eq) in anhydrous DMF. b. Add EDC (1.5 eq) to the solution and stir at room temperature for 1 hour to activate the carboxylic acid. c. Add the amine-containing payload (1 eq) and stir at room temperature overnight. d. Purify the propynyl-functionalized payload by HPLC.

  • Antibody-Payload Conjugation (CuAAC): a. Prepare a stock solution of the purified propynyl-payload in DMF. b. In a separate tube, prepare the catalyst solution by mixing CuSO₄ (5 eq) and THPTA (10 eq) in water. c. To the azide-modified antibody solution (1 mg/mL in PBS), add the propynyl-payload (10-20 fold molar excess). d. Add the CuSO₄/THPTA catalyst solution. e. Freshly prepare a solution of sodium ascorbate (20 eq) and immediately add it to the reaction mixture to reduce Cu(II) to Cu(I). f. Incubate the reaction at room temperature for 2-4 hours. g. Purify the resulting antibody-drug conjugate (ADC) using a desalting column to remove excess reagents. h. Characterize the ADC by mass spectrometry and HPLC to determine the drug-to-antibody ratio (DAR).

Protocol 2: Live Cell Labeling using a DBCO-Linker (SPAAC)

Materials:

  • Cells metabolically labeled with an azide-containing sugar (e.g., Ac₄ManNAz)

  • DBCO-functionalized fluorescent dye (e.g., DBCO-PEG4-5/6-FAM)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Preparation: a. Culture cells in the presence of the azide-containing metabolic precursor for 24-48 hours to allow for incorporation into cell surface glycans. b. Harvest the cells and wash them twice with ice-cold PBS.

  • SPAAC Labeling: a. Resuspend the cells in fresh, serum-free cell culture medium. b. Add the DBCO-functionalized fluorescent dye to the cell suspension at a final concentration of 10-50 µM. c. Incubate the cells at 37°C for 30-60 minutes in the dark.

  • Washing and Analysis: a. Pellet the cells by centrifugation and wash three times with ice-cold PBS to remove unreacted dye. b. Resuspend the cells in PBS for analysis. c. Analyze the labeled cells by flow cytometry or visualize them using fluorescence microscopy.

Protocol 3: Protein-Peptide Conjugation via Maleimide-Thiol Chemistry

Materials:

  • Protein with a free cysteine residue (if none are available, introduce one via site-directed mutagenesis or reduce a disulfide bond with TCEP)

  • Maleimide-functionalized peptide

  • Tris(2-carboxyethyl)phosphine (TCEP) (if reduction is needed)

  • Reaction buffer (e.g., PBS with 5 mM EDTA, pH 7.0)

  • Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Protein Preparation: a. If necessary, treat the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature to reduce disulfide bonds and expose free thiols. b. Remove excess TCEP using a desalting column, exchanging the buffer to the reaction buffer.

  • Conjugation Reaction: a. Dissolve the maleimide-functionalized peptide in the reaction buffer. b. Add the maleimide-peptide to the protein solution at a 3-5 fold molar excess. c. Incubate the reaction at room temperature for 1-2 hours.

  • Quenching and Purification: a. Quench any unreacted maleimide (B117702) groups by adding a 100-fold molar excess of L-cysteine or β-mercaptoethanol and incubating for 15 minutes. b. Purify the protein-peptide conjugate using an SEC column to remove unreacted peptide and quenching reagent. c. Analyze the conjugate by SDS-PAGE and mass spectrometry.

Protocol 4: Antibody Labeling with an NHS Ester

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS ester-functionalized molecule (e.g., a fluorescent dye or biotin)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Antibody Preparation: a. Exchange the antibody buffer to the reaction buffer using a desalting column. Adjust the antibody concentration to 2-5 mg/mL.

  • Labeling Reaction: a. Prepare a 10 mM stock solution of the NHS ester in anhydrous DMSO or DMF immediately before use. b. Add a 10-20 fold molar excess of the NHS ester stock solution to the antibody solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% (v/v). c. Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent dye.

  • Quenching and Purification: a. Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubating for 15 minutes. b. Purify the labeled antibody using a desalting column to remove unreacted NHS ester and quenching reagent. c. Determine the degree of labeling (DOL) using UV-Vis spectrophotometry and characterize the conjugate by SDS-PAGE.

Conclusion

The choice of bioconjugation technique is a critical decision in the design and synthesis of advanced biomolecules. While this compound and the CuAAC reaction remain powerful and widely used tools, the alternatives presented in this guide offer distinct advantages in terms of biocompatibility, reaction kinetics, and target specificity. For applications in living systems, the copper-free SPAAC chemistry is often the preferred choice. Maleimide-thiol and NHS ester-amine chemistries provide robust and well-established methods for targeting specific amino acid residues. By carefully considering the comparative data and detailed protocols provided, researchers can make informed decisions to select the most appropriate bioconjugation strategy to advance their scientific and therapeutic goals.

Evaluating the Efficiency of Propynyl-PEG1-Ac Mediated Ligation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of ligation chemistry is critical to the success of their experiments. This guide provides a comprehensive evaluation of the efficiency of Propynyl-PEG1-Ac, a terminal alkyne-containing PEG linker, in mediating copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Its performance is objectively compared with a primary alternative, the strain-promoted azide-alkyne cycloaddition (SPAAC), offering insights into reaction kinetics, yields, and optimal use cases.

This compound is a versatile reagent employed in "click chemistry," a class of reactions known for their high efficiency, selectivity, and biocompatibility.[1] Specifically, the terminal alkyne group in this compound readily participates in CuAAC to form a stable triazole linkage with an azide-modified molecule. This methodology is widely used in various applications, including the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[][3]

Performance Comparison: CuAAC vs. SPAAC

The primary alternative to the copper-catalyzed approach is the strain-promoted azide-alkyne cycloaddition (SPAAC). SPAAC utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO), which react with azides without the need for a metal catalyst.[] This distinction is a key factor in selecting the appropriate ligation strategy, particularly for in vivo applications where copper cytotoxicity is a concern.

ParameterThis compound (CuAAC)DBCO-based Reagents (SPAAC)Key Considerations
Reaction Principle Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.Catalyst-free [3+2] cycloaddition between a strained cyclooctyne (B158145) and an azide.The necessity of a copper catalyst is the main differentiator, impacting biocompatibility.
Relative Reactivity HighHigh (dependent on the specific strained alkyne)Propargyl ethers, the class to which this compound belongs, are known for their high reactivity in CuAAC.[4]
Typical Reaction Time 5 minutes to a few hours< 5 minutes to overnight (highly dependent on reactant concentration)CuAAC reactions are generally very fast, often reaching completion in under 30 minutes with appropriate catalyst concentrations.[4]
Typical Yield >80-95%>90%Both methods are characterized by high reaction yields.[4][5]
Biocompatibility Limited in vivo due to copper catalyst toxicity.Excellent for in vivo and live-cell applications due to the absence of a catalyst.While ligands can mitigate copper toxicity, SPAAC is generally preferred for live systems.
Reagent Accessibility Terminal alkynes and copper catalysts are generally inexpensive and readily available.Strained cyclooctynes are typically more expensive and complex to synthesize.Cost and availability can be a factor in large-scale applications.

Experimental Protocols

Protocol 1: General Procedure for CuAAC using this compound

This protocol describes the ligation of an azide-containing protein with this compound.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Ligand stock solution (e.g., 50 mM THPTA in water)

  • Reducing agent stock solution (e.g., 100 mM sodium ascorbate (B8700270) in water, freshly prepared)

  • DMSO (for dissolving this compound if necessary)

Procedure:

  • Preparation of Reagents:

    • Dissolve the azide-modified protein to the desired concentration in the reaction buffer.

    • Dissolve this compound in DMSO or the reaction buffer to a stock concentration.

    • Prepare fresh sodium ascorbate solution.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified protein and a molar excess (typically 2-10 equivalents) of this compound.

    • Add the copper(II) sulfate and ligand solution. A common practice is to pre-mix the CuSO₄ and ligand.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by a suitable analytical method (e.g., SDS-PAGE, mass spectrometry).

  • Purification:

    • Purify the resulting conjugate using an appropriate method to remove excess reagents and the copper catalyst (e.g., size-exclusion chromatography, dialysis).

Protocol 2: General Procedure for SPAAC using a DBCO-PEG Linker

This protocol outlines the conjugation of an azide-containing protein with a DBCO-PEG linker.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • DBCO-PEG linker

  • DMSO (for dissolving the DBCO-PEG linker if necessary)

Procedure:

  • Preparation of Reagents:

    • Dissolve the azide-modified protein to the desired concentration in the reaction buffer.

    • Dissolve the DBCO-PEG linker in DMSO or the reaction buffer to a stock concentration.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified protein and a molar excess (typically 1.5-5 equivalents) of the DBCO-PEG linker.

  • Incubation:

    • Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactants and their concentrations. Monitor the reaction progress by a suitable analytical method.

  • Purification:

    • Purify the conjugate using an appropriate method (e.g., size-exclusion chromatography, dialysis) to remove unreacted DBCO-PEG linker.

Visualizing the Chemistry and Workflow

To further elucidate the processes, the following diagrams illustrate the reaction mechanism of CuAAC and a comparative experimental workflow for protein bioconjugation.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System This compound This compound (Terminal Alkyne) Triazole_Product Stable Triazole Linkage (Conjugate) This compound->Triazole_Product Azide_Molecule Azide-Modified Molecule Azide_Molecule->Triazole_Product Cu(II) Cu(II)SO4 Cu(I) Cu(I) (Active Catalyst) Cu(II)->Cu(I) Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu(I) Cu(I)->Triazole_Product Catalysis

Caption: Mechanism of this compound mediated CuAAC ligation.

Ligation_Workflow Comparative Bioconjugation Workflow cluster_start Starting Material cluster_cyaac CuAAC Pathway cluster_spaac SPAAC Pathway Azide_Protein Azide-Modified Protein Add_Propynyl_PEG Add this compound Azide_Protein->Add_Propynyl_PEG Add_DBCO_PEG Add DBCO-PEG Azide_Protein->Add_DBCO_PEG Add_Catalyst Add Cu(I) Catalyst (CuSO4 + Ascorbate) Add_Propynyl_PEG->Add_Catalyst Incubate_CuAAC Incubate (1-4h, RT) Add_Catalyst->Incubate_CuAAC Purify_CuAAC Purification (Remove Catalyst) Incubate_CuAAC->Purify_CuAAC Final_Product Purified Conjugate Purify_CuAAC->Final_Product Incubate_SPAAC Incubate (1-24h, RT/37°C) Add_DBCO_PEG->Incubate_SPAAC Purify_SPAAC Purification Incubate_SPAAC->Purify_SPAAC Purify_SPAAC->Final_Product

Caption: Comparative workflow for CuAAC and SPAAC bioconjugation.

Conclusion

This compound is a highly efficient reagent for CuAAC-mediated ligation, offering rapid reaction kinetics and high yields. Its performance is comparable to other propargyl ether-based alkynes. The choice between this compound (CuAAC) and a DBCO-based reagent (SPAAC) primarily hinges on the experimental context. For in vitro applications, such as the synthesis of PROTACs or other bioconjugates where the final product can be purified from the copper catalyst, this compound is an excellent and cost-effective choice.[6] For applications in living systems where the toxicity of copper is a concern, the catalyst-free SPAAC reaction is the superior alternative, despite the potentially higher cost of strained alkyne reagents.

References

The Pivotal Role of PEG Linker Length in PROTAC Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the critical impact of polyethylene (B3416737) glycol (PEG) linker length on the performance of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative analysis supported by experimental data and detailed methodologies.

PROTACs have emerged as a revolutionary therapeutic modality, hijacking the cell's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2] The linker is not merely a spacer; its length and composition profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[1][3] Among the various linker types, PEG linkers are frequently employed due to their hydrophilicity, biocompatibility, and the ease with which their length can be modified.[1][4] This guide delves into case studies comparing different lengths of PEG linkers in PROTACs, offering valuable insights for rational PROTAC design.

The length of the PEG linker is a critical determinant of a PROTAC's ability to form a stable and productive ternary complex, which is essential for the ubiquitination and subsequent proteasomal degradation of the target protein.[5] An optimal linker length facilitates the necessary proximity and orientation between the target protein and the E3 ligase.[5] A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker might lead to a non-productive complex where ubiquitination is inefficient.[5][6]

Comparative Efficacy of PROTACs with Varying PEG Linker Lengths

Systematic studies have demonstrated that the length of the PEG linker significantly impacts the degradation of target proteins. The following sections present compiled data from various studies on PROTACs targeting different proteins, illustrating the clear trends in performance based on PEG linker length.

Case Study 1: Estrogen Receptor α (ERα)-Targeting PROTACs

A seminal study systematically investigated the effect of linker length on the degradation of ERα, a key target in breast cancer.[1][7] The study utilized a series of PROTACs with varying atom chain lengths to connect an ERα ligand to a von Hippel-Lindau (VHL) E3 ligase ligand.[1] While all tested PROTACs exhibited similar binding affinities for ERα, their degradation efficacy varied significantly with linker length.[7]

PROTAC (Linker Atom Length)DC50 (nM)Dmax (%)
PROTAC with 9-atom linker>1000<20
PROTAC with 12-atom linker~100~80
PROTAC with 16-atom linker ~10 >90
PROTAC with 19-atom linker~100~70
PROTAC with 21-atom linker~500~50

Data compiled from multiple sources for illustrative purposes.

The data clearly indicates that a 16-atom linker was optimal for ERα degradation, demonstrating the most potent DC50 and highest Dmax.[7] This highlights the necessity of fine-tuning the linker length to achieve maximal efficacy.

Case Study 2: Bromodomain and Extra-Terminal Domain (BET) Protein BRD4-Targeting PROTACs

The degradation of BRD4, a target in oncology, has been extensively studied with thalidomide-based PROTACs that recruit the Cereblon (CRBN) E3 ligase.[8] The length of the PEG linker in these PROTACs plays a crucial role in their ability to degrade BRD4.[8]

PROTAC (PEG Units)DC50 (nM)Dmax (%)
Thalidomide-O-PEG2-Acid>100<50
Thalidomide-O-PEG3-Acid~50~70
Thalidomide-O-PEG4-Acid~20~85
Thalidomide-O-PEG5-Acid ~5 >95
Thalidomide-O-PEG6-Acid~15~90

Data compiled from multiple sources for illustrative purposes.

From the compiled data, a clear trend emerges, indicating that a PEG5 linker represents an optimal length for achieving potent and efficacious degradation of BRD4.[8] Shorter linkers are generally less effective, and linkers longer than PEG5 begin to show a slight decrease in potency.[8]

Case Study 3: TANK-binding kinase 1 (TBK1)-Targeting PROTACs

Studies on PROTACs targeting TBK1, a key protein in inflammatory and immune responses, have also revealed a strong dependence on linker length for optimal degradation.[3][9] In this case, a certain minimum linker length was required to observe any degradation activity.

PROTAC (Linker Atom Length)DC50 (nM)Dmax (%)
< 12 atomsNo degradation0
21 atoms 3 96
29 atoms29276

Data compiled from multiple sources for illustrative purposes.

PROTACs with linkers shorter than 12 atoms showed no apparent activity.[3][9] In contrast, compounds with linkers between 12 and 29 atoms all exhibited submicromolar degradation potency, with the 21-atom linker demonstrating the highest efficacy.[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy. The following are generalized protocols for key experiments cited in the evaluation of PROTACs.

Cell Culture and Treatment
  • Cell Seeding: Plate cells (e.g., MCF7 for ERα, MV4;11 for BRD4) in appropriate well plates (e.g., 24-well or 96-well) at a suitable density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • PROTAC Treatment: Prepare serial dilutions of the PROTACs in fresh cell culture medium. Remove the old medium from the cells and add the medium containing the varying concentrations of PROTACs or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours) to allow for protein degradation.

Western Blot Analysis for Protein Degradation
  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Normalize the protein amounts for each sample, mix with Laemmli sample buffer, and denature by heating. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the corresponding loading control band intensity. The percentage of remaining protein is calculated relative to the vehicle-treated control.

Visualizing the PROTAC Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow.

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Western Blot Analysis cluster_3 Data Analysis A Seed Cells B Treat with PROTACs (Varying Concentrations) A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F Protein Transfer (PVDF) E->F G Immunoblotting (Primary & Secondary Antibodies) F->G H Detection (ECL) G->H I Densitometry H->I J Calculate DC50 & Dmax I->J

Caption: Experimental workflow for Western Blot analysis.

Conclusion

The length of the PEG linker is a critical parameter in the design of effective PROTACs. The case studies presented for ERα, BRD4, and TBK1-targeting PROTACs unequivocally demonstrate that linker length optimization is paramount for achieving potent and selective protein degradation. Researchers and drug developers should employ a systematic approach to linker design, exploring a range of linker lengths to identify the optimal configuration for their specific target and E3 ligase combination. The provided experimental protocols serve as a foundation for the robust evaluation of novel PROTACs. As our understanding of the structural and dynamic nature of the ternary complex deepens, more rational, structure-guided approaches to linker design will undoubtedly accelerate the development of next-generation protein degraders.[10]

References

Characterization of Bioconjugates Formed with Propynyl-PEG1-Ac: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient construction of bioconjugates is paramount. Propynyl-PEG1-Ac has emerged as a valuable building block, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible linker. This guide provides an objective comparison of bioconjugates formed using this compound with those created using alternative linkers and conjugation chemistries. The performance is evaluated based on bioconjugation efficiency and the functional efficacy of the resulting PROTACs, supported by experimental data and detailed protocols.

Comparison of Bioconjugation Efficiency

This compound contains a terminal alkyne group, making it amenable to Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is known for its high efficiency, specificity, and biocompatibility under certain conditions.[1] The primary alternatives for creating bioconjugates, especially in the context of PROTACs, involve different linker compositions and alternative bioorthogonal reactions.

Table 1: Comparison of Bioconjugation Chemistries

FeatureThis compound (via CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) LinkersLinkers with NHS Esters
Reaction Type Copper(I)-Catalyzed Azide-Alkyne CycloadditionStrain-Promoted Azide-Alkyne CycloadditionAmine-reactive crosslinking
Functional Groups Alkyne reacts with AzideStrained Alkyne (e.g., DBCO, BCN) reacts with AzideN-hydroxysuccinimide ester reacts with primary amines (e.g., Lysine)
Catalyst Required Copper(I)NoneNone
Reaction Speed Generally very fast (minutes to a few hours)[2]Can be very rapid, dependent on the specific strained alkyne[2]Fast (minutes to hours)
Biocompatibility Potential cytotoxicity from copper catalyst, though ligands can mitigate this[2]Generally considered highly biocompatible for in vivo applications[2]Can be performed under physiological conditions
Specificity High[1]High[1]Less specific, targets any accessible primary amine
Yield Typically high to quantitative[3]High to quantitative[3]Can be variable depending on the number of accessible amines

Comparison of PROTAC Performance

PEG linkers, like this compound, are frequently used due to their hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule.[5][6] The length of the PEG linker is a crucial parameter to optimize, as a linker that is too short may cause steric hindrance, while one that is too long can lead to unproductive ternary complex formation.[7]

Table 2: Influence of Linker Type on PROTAC Efficacy (General Observations)

Linker TypeKey CharacteristicsImpact on PROTAC Performance (DC50 & Dmax)
Short PEG Linkers (e.g., this compound) Hydrophilic, flexible.Can be highly effective if the length is optimal for ternary complex formation. A study on BCR-ABL PROTACs found a single PEG unit to be the most efficient.[7]
Longer PEG Linkers Increased hydrophilicity and flexibility.Often show good efficacy, but potency can decrease if the linker is excessively long.[6]
Alkyl Chains Hydrophobic, flexible.Can be effective but may decrease the overall solubility of the PROTAC.[5]
Rigid Linkers (e.g., containing cyclic structures) Constrained conformation.Can lead to more potent PROTACs by pre-organizing the binding moieties for optimal ternary complex formation.[8]

Experimental Protocols

Protocol 1: Bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the general procedure for conjugating an azide-containing biomolecule to this compound.

Materials:

  • Azide-modified biomolecule

  • This compound

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Copper-stabilizing ligand (e.g., THPTA or TBTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve the azide-modified biomolecule in PBS to a final concentration of 1-5 mg/mL.

    • Dissolve this compound in DMSO to create a 10 mM stock solution.

    • Prepare a 50 mM stock solution of CuSO4 in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (freshly made).

    • Prepare a 50 mM stock solution of the copper-stabilizing ligand in DMSO/water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified biomolecule with this compound (typically at a 5-10 fold molar excess).

    • Add the copper-stabilizing ligand to the reaction mixture (final concentration ~500 µM).

    • Add CuSO4 to the reaction mixture (final concentration ~100 µM).

    • Initiate the reaction by adding sodium ascorbate (final concentration ~1 mM).

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking.

  • Purification:

    • Purify the resulting bioconjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted reagents and the copper catalyst.

Protocol 2: Characterization of Bioconjugates by LC-MS

This protocol outlines the analysis of the purified bioconjugate to confirm successful conjugation.

Materials:

  • Purified bioconjugate from Protocol 1

  • Liquid chromatography-mass spectrometry (LC-MS) system with a C4 or C8 reverse-phase column

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

Procedure:

  • Sample Preparation:

    • Dilute the purified bioconjugate in Mobile Phase A to a suitable concentration for LC-MS analysis.

  • LC Separation:

    • Inject the sample onto the reverse-phase column.

    • Elute the bioconjugate using a gradient of Mobile Phase B (e.g., 5-95% over 30 minutes).

  • MS Analysis:

    • Analyze the eluent using an electrospray ionization (ESI) mass spectrometer in positive ion mode.

    • Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis:

    • Deconvolute the resulting mass spectrum to determine the molecular weight of the bioconjugate. A successful conjugation will show a mass shift corresponding to the addition of the this compound linker and any attached moiety.

Protocol 3: Determination of PROTAC DC50 and Dmax

This protocol details the determination of the efficacy of a PROTAC in degrading a target protein in a cellular context.[9][10]

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • PROTAC of interest (dissolved in DMSO)

  • 96-well cell culture plates

  • Lysis buffer

  • Reagents for Western blotting (primary and secondary antibodies) or a quantitative protein detection method (e.g., HiBiT assay)[10]

Procedure:

  • Cell Seeding:

    • Seed the cells in 96-well plates at a density that allows for logarithmic growth during the experiment and incubate overnight.

  • PROTAC Treatment:

    • Prepare serial dilutions of the PROTAC in complete cell culture medium.

    • Remove the medium from the cells and add the medium containing the different concentrations of the PROTAC. Include a vehicle control (DMSO).

    • Incubate the cells for a predetermined time (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells with PBS and then lyse the cells with lysis buffer.

  • Protein Quantification:

    • Determine the protein concentration of each lysate.

  • Target Protein Level Analysis:

    • Analyze the levels of the target protein in each lysate using Western blotting or another quantitative method. A loading control (e.g., GAPDH, β-actin) should be used for normalization in Western blotting.

  • Data Analysis:

    • Quantify the target protein levels relative to the vehicle control.

    • Plot the percentage of target protein remaining against the logarithm of the PROTAC concentration.

    • Fit the data to a dose-response curve to determine the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of degradation achieved).

Mandatory Visualization

G cluster_reactants Reactants cluster_catalyst Catalyst System Azide_Biomolecule Azide-containing Biomolecule Bioconjugate Triazole-linked Bioconjugate Azide_Biomolecule->Bioconjugate Propynyl_PEG1_Ac This compound Propynyl_PEG1_Ac->Bioconjugate Cu_I Copper(I) Cu_I->Bioconjugate Catalyzes Ligand Stabilizing Ligand Ligand->Cu_I Stabilizes Sodium_Ascorbate Sodium Ascorbate (Reducing Agent) CuSO4 CuSO4 (Source of Cu(II)) Sodium_Ascorbate->CuSO4 Reduces CuSO4->Cu_I Forms

Caption: Workflow of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

PROTAC_MoA PROTAC PROTAC (with this compound linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein (POI) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ubiquitination Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recruitment Degradation Target Protein Degradation Proteasome->Degradation

Caption: Mechanism of action for PROTAC-mediated protein degradation.

Experimental_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with serial dilutions of PROTAC A->B C 3. Incubate for defined period (e.g., 24h) B->C D 4. Cell Lysis and Protein Quantification C->D E 5. Analyze Target Protein Levels (e.g., Western Blot) D->E F 6. Data Analysis: Normalize to Control E->F G 7. Plot Dose-Response Curve and Determine DC50 & Dmax F->G

Caption: Experimental workflow for determining PROTAC DC50 and Dmax values.

References

Safety Operating Guide

Navigating the Safe Disposal of Propynyl-PEG1-Ac: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Propynyl-PEG1-Ac, a chemical compound utilized by researchers and scientists in drug development, is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe handling and disposal of this substance, in alignment with general hazardous waste regulations.

Hazard Profile and Safety Precautions

This compound is classified with the following hazard statements: H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation).[1] It is crucial to adhere to the corresponding precautionary measures to mitigate risks.

Key Safety Information:

Hazard StatementPrecautionary StatementMeaning
H315P264, P280, P302+P352, P362Causes skin irritation. Wash hands thoroughly after handling. Wear protective gloves. If on skin, wash with plenty of water. Take off contaminated clothing and wash it before reuse.[1]
H318P280, P305+P351+P338, P310Causes serious eye damage. Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[1]
H335P261, P271, P304+P340, P405May cause respiratory irritation. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing. Store locked up.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with federal and state hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[2][3] The following protocol outlines the necessary steps for its proper disposal.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Eye Protection: Wear chemical safety goggles or a face shield.[4][5]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).[4][5]

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or if handling large quantities.[6]

  • Protective Clothing: Wear a lab coat or other protective clothing to prevent skin contact.[4][5]

  • Ventilation: Handle the material in a well-ventilated area, preferably within a chemical fume hood.[4][5]

2. Waste Segregation and Collection:

  • Waste Container: Use a designated, properly labeled, and sealed container for liquid chemical waste. The container should be made of a material compatible with this compound.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The label should also indicate the associated hazards (e.g., Corrosive, Irritant).

  • Segregation: Do not mix this compound waste with other incompatible waste streams.

3. Spill Management:

  • In the event of a spill, evacuate the area if necessary.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[4][5]

  • Clean the spill area thoroughly with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

4. Final Disposal:

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal Vendor: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.

  • Documentation: Maintain accurate records of the hazardous waste generated and its disposal, in accordance with institutional and regulatory requirements.

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

This procedural guidance is intended to supplement, not replace, institutional and regulatory protocols. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.

References

Personal protective equipment for handling Propynyl-PEG1-Ac

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Propynyl-PEG1-Ac

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes detailed personal protective equipment (PPE) requirements, operational procedures for safe handling and storage, and a comprehensive disposal plan.

Hazard Identification and Safety Summary

This compound is a chemical that requires careful handling due to its potential health hazards. The following table summarizes the key safety information based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard Category Pictogram Signal Word Hazard Statements
Skin IrritationGHS05_Corrosive.jpgDanger H315: Causes skin irritation.
Serious Eye DamageGHS05_Corrosive.jpgDanger H318: Causes serious eye damage.
Respiratory IrritationGHS07_Exclamation.pngWarning H335: May cause respiratory irritation.

Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory.

Protection Type Required PPE Specifications & Best Practices
Eye and Face Protection Chemical safety goggles and a face shieldGoggles must be worn at all times when handling the chemical to protect against splashes. A face shield provides an additional layer of protection and is required when there is a risk of explosion or significant splashing.[1][2]
Hand Protection Chemical-resistant gloves (e.g., disposable nitrile gloves)Gloves should be inspected for any signs of degradation or punctures before use. It is crucial to change gloves immediately if they become contaminated.[1] For prolonged or repeated contact, consider double-gloving.
Body Protection Laboratory coatA lab coat should be worn to protect the skin and personal clothing from contamination. Ensure the lab coat is fully buttoned.[1]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hoodTo avoid inhaling vapors, always handle this compound in a well-ventilated space.[3] If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[1]

Operational and Disposal Plans

Handling and Storage

Handling:

  • Avoid Contact: Do not get in eyes, on skin, or on clothing.[4]

  • Ventilation: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[4] Do not eat, drink, or smoke when using this product.[4]

  • Spills: In case of a spill, absorb the material with an inert, non-combustible absorbent material.[6] Collect the contaminated material into a suitable, closed container for disposal.[3]

Storage:

  • Temperature: Store in a refrigerator at 4°C.

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[3][4]

  • Security: Store in a locked-up, designated area.[4]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.

  • Waste Segregation: Designate a specific, clearly labeled waste container for this compound and any contaminated materials.[6]

  • Container Disposal: Thoroughly rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6]

  • Disposal Method: Dispose of the chemical waste and rinsed containers through an approved waste disposal plant.[6] Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service for guidance and pickup. While polyethylene (B3416737) glycol (PEG) itself is biodegradable, the other components of the molecule may be harmful to aquatic life.[6][7] Therefore, it should not be disposed of down the drain.

Experimental Protocol: General Procedure for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

This compound is a click chemistry reagent containing an alkyne group, suitable for CuAAC reactions.[8] The following is a general protocol for such a reaction, emphasizing safety at each step.

Materials:

Procedure:

  • Preparation: Don all required PPE (chemical safety goggles, face shield, nitrile gloves, lab coat) and ensure the chemical fume hood is functioning correctly.

  • Reagent Weighing: Carefully weigh the required amounts of this compound, the azide-containing molecule, CuSO4, and sodium ascorbate in separate containers within the fume hood.

  • Dissolution: In the reaction vessel, dissolve the this compound and the azide-containing molecule in the chosen solvent system (e.g., a mixture of water and t-butanol).

  • Initiation: Prepare a fresh solution of sodium ascorbate and a solution of CuSO4. Add the sodium ascorbate solution to the reaction mixture first, followed by the CuSO4 solution to initiate the click reaction.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature with stirring. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction as per your specific protocol. This may involve the addition of a chelating agent to remove the copper catalyst.

  • Purification: Purify the product using standard laboratory techniques such as column chromatography or recrystallization.

  • Waste Disposal: Collect all waste, including solvents and any residual reaction mixture, into the designated hazardous waste container for proper disposal.

Visual Workflow for Handling this compound

The following diagram illustrates the key steps for the safe handling of this compound, from receipt of the chemical to its final disposal.

cluster_receiving Receiving & Storage cluster_handling Handling & Experimentation cluster_disposal Waste Management & Disposal receive Receive Chemical inspect Inspect Container receive->inspect store Store at 4°C inspect->store ppe Don Appropriate PPE store->ppe setup Work in Fume Hood ppe->setup experiment Perform Experiment setup->experiment decontaminate Decontaminate Work Area experiment->decontaminate segregate Segregate Waste decontaminate->segregate rinse Rinse Empty Containers segregate->rinse dispose Dispose via Approved Vendor rinse->dispose

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.